molecular formula C24H50NO6P B3055965 1-Palmitoyl-propanediol-3-phosphocholine CAS No. 68124-68-5

1-Palmitoyl-propanediol-3-phosphocholine

Cat. No.: B3055965
CAS No.: 68124-68-5
M. Wt: 479.6 g/mol
InChI Key: BNPIZQMQRQGCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Palmitoyl-propanediol-3-phosphocholine is a useful research compound. Its molecular formula is C24H50NO6P and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-pentadecyl-1,3-dioxolan-4-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-28-21-23(31-24)22-30-32(26,27)29-20-19-25(2,3)4/h23-24H,5-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPIZQMQRQGCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1OCC(O1)COP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90987598
Record name (2-Pentadecyl-1,3-dioxolan-4-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68124-68-5
Record name Ethanaminium, 2-[[hydroxy[(2-pentadecyl-1,3-dioxolan-4-yl)methoxy]phosphinyl]oxy]-N,N,N-trimethyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68124-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Pentadecyl-1,3-dioxolan-4-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl[2-[[oxido[(2-pentadecyl-1,3-dioxolan-4-yl)methoxy]phosphinyl]oxy]ethyl]ammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-propanediol-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically pertaining to 1-Palmitoyl-propanediol-3-phosphocholine is limited in publicly available scientific literature. This guide provides the available data for this specific compound and, for comparative and contextual purposes, includes more extensive data from the closely related and well-studied compound, 1-Palmitoyl-sn-glycero-3-phosphocholine. The structural differences between these molecules are significant and likely result in different biological properties.

Introduction

This compound is a synthetic phospholipid. It belongs to the broader class of lysophospholipids, which are characterized by a single acyl chain attached to a backbone. The defining feature of this molecule is its 1,3-propanediol backbone, which distinguishes it from the more common lysophosphatidylcholines (LPCs) that are based on a glycerol backbone.

The key structural difference is the absence of a hydroxyl group at the C-2 position of the backbone. In its glycerated counterpart, 1-Palmitoyl-sn-glycero-3-phosphocholine, this sn-2 hydroxyl group is a critical site for esterification by lysophosphatidylcholine acyltransferases (LPCATs), allowing it to be remodeled back into phosphatidylcholine in a process known as the Lands cycle. The absence of this hydroxyl group in the propanediol version implies a significantly different metabolic fate and, consequently, potentially distinct biological activities.

This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the known structural and chemical properties of this compound and providing detailed information on its better-understood glycerated analog to offer a foundational understanding.

Structure and Properties

The structure consists of a palmitic acid chain esterified to the first hydroxyl group of a 1,3-propanediol molecule, with a phosphocholine headgroup attached to the third position.

Properties of this compound

Data for this specific compound is sparse. The following table summarizes the available information.

PropertyValueSource
CAS Number 68124-68-5[1]
Molecular Formula C₂₄H₅₀NO₆P[1]
Molecular Weight 479.6 g/mol [1]
Properties of 1-Palmitoyl-sn-glycero-3-phosphocholine (for comparison)

The following data is for the related glycerol-based compound, 1-Palmitoyl-sn-glycero-3-phosphocholine (CAS Number: 17364-16-8), which is often referred to as 16:0 Lyso-PC.

PropertyValueSource
Molecular Formula C₂₄H₅₀NO₇P[2]
Molecular Weight 495.6 g/mol [2]
IUPAC Name [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[2]
Physical Description Solid / Powder[3]
Storage Temperature -20°C[3]
XLogP3 5.6[2]
Topological Polar Surface Area 105 Ų[2]
Heavy Atom Count 33[2]

Experimental Protocols

As no specific experimental protocols for this compound were found, this section outlines a plausible synthetic methodology based on general organophosphorus chemistry and provides established analytical methods for related lysophospholipids.

Proposed Synthesis Workflow

A potential synthetic route could involve a multi-step process starting from 1,3-propanediol. The workflow would require careful protection and deprotection of hydroxyl groups to ensure regioselectivity.

G cluster_synthesis Proposed Synthesis of this compound start 1,3-Propanediol step1 Monoprotection of one hydroxyl group (e.g., with a trityl group) start->step1 step2 Acylation of the free hydroxyl group with Palmitoyl Chloride step1->step2 step3 Deprotection to reveal the second hydroxyl group step2->step3 step4 Phosphorylation using a phosphitylating agent (e.g., 2-chloro-1,3,2-dioxaphospholane) step3->step4 step5 Oxidation of the phosphite to phosphate step4->step5 step6 Ring-opening of the dioxaphospholane with trimethylamine to form the phosphocholine headgroup step5->step6 end This compound step6->end

A plausible synthetic workflow for this compound.

Methodology Details:

  • Monoprotection: 1,3-propanediol is reacted with a protecting group reagent (e.g., trityl chloride) in the presence of a base (e.g., pyridine) to selectively protect one primary hydroxyl group.

  • Acylation: The resulting mono-protected diol is then acylated at the free hydroxyl position using palmitoyl chloride in an inert solvent with a base to neutralize the HCl byproduct.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., mild acid for a trityl group) to yield 1-palmitoyl-1,3-propanediol.

  • Phosphorylation & Choline Addition: The final step involves forming the phosphocholine headgroup. This can be achieved using various phosphoramidite or phosphorylation reagents, followed by reaction with choline, or a more direct approach using a reagent like 2-chloro-2-oxo-1,3,2-dioxaphospholane followed by ring-opening with trimethylamine. Purification at each step would likely be performed using column chromatography.

Analytical Workflow

The analysis and quantification of this compound can be achieved using methods established for lysophosphatidylcholines. A general workflow for sample analysis from a biological matrix is presented below.

G cluster_analysis General Analytical Workflow for Lysophospholipids cluster_sep Separation cluster_det Detection sample Biological Sample (e.g., Plasma, Cells) extraction Lipid Extraction (e.g., Bligh-Dyer or Folch method) sample->extraction separation Chromatographic Separation (HPLC/UPLC) extraction->separation hplc Normal-Phase or Reversed-Phase HPLC detection Detection & Quantification ms Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) elsd Evaporative Light Scattering Detector (ELSD) data Data Analysis hplc->detection ms->data elsd->data

A typical workflow for the analysis of lysophospholipids from biological samples.

Methodology Details:

  • Lipid Extraction: Total lipids are extracted from the sample matrix using established methods like the Bligh-Dyer or Folch procedure, which use a chloroform/methanol/water solvent system to partition lipids into an organic phase.

  • Chromatographic Separation: The lipid extract is separated using High-Performance Liquid Chromatography (HPLC). A normal-phase silica column can be used with a gradient elution system. For example, a mobile phase gradient of chloroform/methanol/water/ammonia can effectively separate different lipid classes.[4]

  • Quantification and Identification:

    • Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for high-sensitivity and high-throughput quantification. For lysophosphatidylcholines, precursor ion scanning for the characteristic phosphocholine headgroup fragment at m/z 184 is a common method for identification and quantification.[5][6]

    • Evaporative Light Scattering Detector (ELSD): ELSD can be used as a universal detector for lipids when MS is not available, though it offers lower sensitivity and a non-linear response that requires careful calibration.[4]

Biological Activity and Signaling Pathways

Note: The biological activity described in this section is based on studies of 1-Palmitoyl-sn-glycero-3-phosphocholine. The absence of the C-2 hydroxyl group in this compound would prevent its reacylation into a diacyl-phospholipid via the Lands cycle, suggesting its biological actions and metabolism may differ significantly.

Known Activities of Glycerol-Based Lysophosphatidylcholines (LPCs)

1-Palmitoyl-sn-glycero-3-phosphocholine is not merely a metabolic intermediate but a potent bioactive lipid with a wide range of signaling functions, many of which are pro-inflammatory.[7]

  • Inflammation and Atherosclerosis: LPCs are a major component of oxidized low-density lipoprotein (ox-LDL) and are implicated in the pathogenesis of atherosclerosis. They can induce the expression of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and adhesion molecules on endothelial cells, promoting monocyte recruitment to the arterial wall.[7][8][9]

  • Cell Signaling: LPCs can activate multiple signaling pathways. They are known to interact with G protein-coupled receptors (GPCRs) like G2A and Toll-like receptors (TLRs).[10] Activation of these receptors can lead to downstream signaling cascades involving protein kinase C (PKC), PI3K/Akt, and MAP kinases (e.g., ERK1/2).[9][11]

  • Immune System Modulation: LPCs can modulate the function of various immune cells. For example, they can potentiate the activation of T-lymphocytes and stimulate monocyte chemotaxis.[11][12]

General Signaling Pathway for Lysophosphatidylcholines

The following diagram illustrates a generalized signaling pathway initiated by LPCs in a target cell, such as an endothelial cell.

G cluster_pathway General LPC Signaling Pathway cluster_membrane Cell Membrane lpc LPC (Glycerol-based) gpcr GPCR (e.g., G2A) lpc->gpcr tlr TLR (e.g., TLR4) lpc->tlr plc Phospholipase C (PLC) gpcr->plc pi3k PI3K gpcr->pi3k nfkb NF-κB tlr->nfkb pkc Protein Kinase C (PKC) plc->pkc akt Akt pi3k->akt pkc->nfkb akt->nfkb response Cellular Responses: - Inflammation (Cytokine Release) - Oxidative Stress - Apoptosis nfkb->response

Generalized signaling cascade initiated by glycerol-based LPCs.[9][10][11]

Conclusion

This compound is a synthetic phospholipid of interest due to its structural analogy to the biologically active lysophosphatidylcholines. However, there is a significant gap in the scientific literature regarding its specific physical, chemical, and biological properties. The critical structural difference—the lack of a C-2 hydroxyl group—distinguishes it from 1-Palmitoyl-sn-glycero-3-phosphocholine and renders it an unsuitable substrate for key enzymes in phospholipid remodeling pathways like the Lands cycle. This suggests its metabolism and biological functions could be novel.

The protocols and data presented in this guide, drawn from its well-characterized glycerated analog, provide a solid foundation for researchers. However, any experimental design or interpretation of results should proceed with the explicit understanding that this propanediol-based lipid is a distinct chemical entity. Further research is essential to characterize this molecule and elucidate its potential roles in cell biology and pharmacology.

References

biological role of 1-Palmitoyl-propanediol-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Role of 1-Palmitoyl-sn-glycero-3-phosphocholine

Introduction

While the specific is not extensively documented in scientific literature, its structural analog, 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC), is a well-researched lysophosphatidylcholine (LPC) with significant biological activities.[1][2] This technical guide will focus on 1-Palmitoyl-sn-glycero-3-phosphocholine as a representative molecule to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its biological functions, relevant experimental data, and methodologies. 1-Palmitoyl-sn-glycero-3-phosphocholine is an abundant lysophosphatidylcholine that exhibits proinflammatory activity and is implicated in the pathology of conditions such as atherosclerosis.[3][4]

Physicochemical Properties

1-Palmitoyl-sn-glycero-3-phosphocholine is a lysophospholipid characterized by a palmitic acid moiety at the sn-1 position of the glycerol backbone.[1][2] Its amphiphilic nature, with a hydrophilic phosphocholine head group and a hydrophobic acyl chain, allows it to integrate into cell membranes and form micelles.[5]

PropertyValueSource
CAS Number 17364-16-8[1]
Molecular Formula C24H50NO7P[1]
Molecular Weight 495.63 g/mol [3]
Appearance White to off-white solid/powder[2][5]
Solubility Soluble in water (25 mg/mL), Chloroform (Slightly), Methanol (Slightly, Heated)[2][6]
Storage Temperature -20°C[2]

Biological Roles and Mechanisms of Action

1-Palmitoyl-sn-glycero-3-phosphocholine is a bioactive lipid mediator involved in a variety of physiological and pathological processes. It is primarily generated through the hydrolysis of phosphatidylcholine by phospholipase A2.[2][7]

Pro-inflammatory Activities

1-Palmitoyl-sn-glycero-3-phosphocholine is widely recognized for its pro-inflammatory properties.[3][4] It can perpetuate macrophage polarization towards the classically activated (M1) phenotype in inflammation.[3] In lipopolysaccharide (LPS)-stimulated M1 macrophages, it enhances the secretion of pro-inflammatory cytokines such as IL-6, IL-1β, IL-12, and TNF-α at concentrations of 0.3 and 1.0 μM.[2]

Role in Atherosclerosis

This lysophosphatidylcholine is a significant component of oxidized low-density lipoprotein (ox-LDL) and is found in high concentrations in atherosclerotic plaques.[8] Its accumulation contributes to endothelial dysfunction, a key event in the initiation of atherosclerosis.[9] Specifically, at a concentration of 125 μM, it can induce superoxide overload in Human Umbilical Vein Endothelial Cells (HUVECs) by inhibiting superoxide dismutase 1 (SOD1) and down-regulating the levels of phosphorylated ERK1/2 and endothelial nitric oxide synthase (eNOS).[3]

Immune System Modulation

1-Palmitoyl-sn-glycero-3-phosphocholine has diverse effects on the immune system. It can enhance neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg.[2][3] This effect is attributed to increased bactericidal activity of neutrophils through enhanced H2O2 production.[3][6] Conversely, oxidized forms of this molecule, such as 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-GPC) which can be produced in the lungs from cigarette smoke, have been shown to impair the immune function of macrophages.[10] At a concentration of 10 μM, it can also enhance the suppressive function of human naturally occurring regulatory T cells (Tregs) by increasing TGF-β1 production and Foxp3 protein levels.[2][3]

Cell Signaling

Lysophosphatidylcholines, including 1-Palmitoyl-sn-glycero-3-phosphocholine, act as signaling molecules that can influence various cellular processes.[11] They can activate multiple signaling pathways involved in oxidative stress and inflammatory responses, often through G protein-coupled receptors and Toll-like receptors.[9][12] However, the direct receptor for LPC is still a subject of debate.[12] LPC can also modulate the activity of protein kinase C (PKC), with low concentrations (<20 μM) causing activation and high concentrations (>30 μM) leading to inhibition.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental studies on 1-Palmitoyl-sn-glycero-3-phosphocholine.

Table 1: In Vitro Experimental Data

Cell TypeConcentrationDurationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)125 μM2 hoursInduces superoxide overload, inhibits SOD1, down-regulates p-ERK1/2 and eNOS.[3]
LPS-stimulated M1 Macrophages0.3, 1 μM24 hoursEnhances secretion of IL-6, IL-1β, IL-12, and TNF-α.[3]
Human Peripheral Blood Treg Cells10 μM24 hoursIncreases TGF-β1 production and Foxp3 protein levels.[2][3]
RAW 264.7 cells (macrophage-like)40 µM-Reduces bactericidal activity.[13]

Table 2: In Vivo Experimental Data

Animal ModelDosageAdministration RouteObserved EffectReference
Cecal ligation and puncture (CLP) mice (Sepsis model)10 mg/kgSubcutaneous injectionEnhances neutrophil function, bacterial clearance, and survival.[2][3][6]

Signaling and Metabolic Pathways

The metabolism of lysophosphatidylcholines is a key aspect of their biological function. 1-Palmitoyl-sn-glycero-3-phosphocholine is synthesized from phosphatidylcholine and can be catabolized through several pathways to produce other bioactive lipids.

LPC_Metabolism PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC) ATX Autotaxin (ATX) (Lysophospholipase D) LPC->ATX LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) LPC->LPCAT Two_LPC 2x LPC PLA2->LPC Synthesis LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis PC_recon Phosphatidylcholine (PC) LPCAT->PC_recon Reacylation GPC Glycerophosphocholine (GPC) LPTA Lysophospholipase-transacylase (LPTA) LPTA->PC_recon LPTA->GPC Disproportionation Two_LPC->LPTA

Figure 1: Enzymatic pathways of lysophosphatidylcholine (LPC) synthesis and catabolism.[8]

Experimental Protocols

Quantification of lysophosphatidylcholine in biological samples is crucial for studying its role in health and disease. Commercially available assay kits provide a standardized method for this purpose.

Lysophosphatidylcholine Assay (Colorimetric/Fluorometric)

This protocol is based on the principles of commercially available kits.[14][15] The assay utilizes LPC-specific enzymes to generate an intermediate that reacts with a probe to produce a quantifiable colorimetric or fluorometric signal.[15]

1. Sample Preparation:

  • Serum/Plasma:

    • Add 500 μL of 100% methanol to 50 μL of sample.[14]

    • Vortex for 1 minute and incubate on ice for 10 minutes.[14]

    • Centrifuge at 10,000 × g for 5 minutes.[14]

    • Transfer the supernatant to a new tube and evaporate the solvent.[14]

  • Tissues/Cells:

    • Homogenize ~10 mg of tissue or ~2 × 10^6 cells in 200 μL of ice-cold LPC Assay Buffer.[14]

    • Perform lipid extraction using a chloroform:methanol mixture.[14]

2. Standard Curve Preparation:

  • Prepare a stock solution of LPC Standard (e.g., 2.5 mM).

  • Generate a dilution series to create standards ranging from 0 to 5 nmol/well.

3. Assay Procedure:

  • Add samples and standards to a 96-well plate.

  • Reconstitute and add the LPC Enzyme Mix and LPC Developer to each well.[14]

  • Add the LPC Probe.

  • Incubate at room temperature, protected from light.

  • Measure the absorbance (colorimetric) or fluorescence.

  • Calculate the LPC concentration in the samples based on the standard curve.

Assay_Workflow start Start sample_prep Sample Preparation (Serum, Plasma, Tissues, or Cells) start->sample_prep lipid_extraction Lipid Extraction (if necessary) sample_prep->lipid_extraction plate_loading Load Samples and Standards into 96-well plate lipid_extraction->plate_loading standard_prep Prepare LPC Standard Curve standard_prep->plate_loading reagent_addition Add Enzyme Mix, Developer, and Probe plate_loading->reagent_addition incubation Incubate at Room Temperature reagent_addition->incubation measurement Measure Absorbance or Fluorescence incubation->measurement data_analysis Calculate LPC Concentration measurement->data_analysis end End data_analysis->end

Figure 2: General workflow for a lysophosphatidylcholine (LPC) assay.

Conclusion

1-Palmitoyl-sn-glycero-3-phosphocholine is a biologically active lysophosphatidylcholine with significant roles in inflammation, atherosclerosis, and immune modulation. Its pro-inflammatory effects and presence in atherosclerotic lesions make it a molecule of interest for research in cardiovascular diseases. Furthermore, its ability to modulate immune cell function highlights its potential as a therapeutic target or agent. The experimental data and protocols summarized in this guide provide a foundation for researchers and drug development professionals to further investigate the multifaceted roles of this important lipid mediator.

References

An In-depth Technical Guide to the Synthesis of 1-Palmitoyl-propanediol-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-Palmitoyl-propanediol-3-phosphocholine, a synthetic analog of lysophosphatidylcholine. Given the absence of a direct, one-pot synthesis in the current literature, this document outlines a plausible multi-step chemoenzymatic or purely chemical route, drawing upon established methodologies for the synthesis of related phospholipids. The guide details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and potential signaling pathways.

Overall Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a three-step process:

  • Selective Monoacylation: The primary hydroxyl group of 1,3-propanediol is selectively acylated with palmitic acid or a derivative to form 1-Palmitoyl-1,3-propanediol.

  • Phosphorylation: The remaining free hydroxyl group of 1-Palmitoyl-1,3-propanediol is phosphorylated to yield 1-Palmitoyl-propanediol-3-phosphate.

  • Phosphocholine Coupling: The final step involves the addition of the choline headgroup to the phosphate moiety to produce the target molecule.

G cluster_0 Step 1: Selective Monoacylation cluster_1 Step 2: Phosphorylation cluster_2 Step 3: Phosphocholine Coupling 1,3-Propanediol 1,3-Propanediol 1-Palmitoyl-1,3-propanediol 1-Palmitoyl-1,3-propanediol 1,3-Propanediol->1-Palmitoyl-1,3-propanediol  Lipase or Chemical Catalyst Palmitic Acid Palmitic Acid Palmitic Acid->1-Palmitoyl-1,3-propanediol 1-Palmitoyl-propanediol-3-phosphate 1-Palmitoyl-propanediol-3-phosphate 1-Palmitoyl-1,3-propanediol->1-Palmitoyl-propanediol-3-phosphate  Chemical Phosphorylation Phosphorylating_Agent Phosphorylating Agent Phosphorylating_Agent->1-Palmitoyl-propanediol-3-phosphate This compound This compound 1-Palmitoyl-propanediol-3-phosphate->this compound  Coupling Reaction Choline\nSource Choline Source Choline\nSource->this compound

Caption: Proposed three-step synthesis pathway for this compound.

Step 1: Selective Monoacylation of 1,3-Propanediol

The selective acylation of the primary hydroxyl group of 1,3-propanediol is a critical first step. This can be achieved through both enzymatic and chemical methods. Enzymatic acylation, often utilizing lipases, offers high regioselectivity under mild conditions.[1] Chemical methods, employing catalysts and specific acylating agents, can also provide control over the reaction site.[2][3]

Experimental Protocol: Enzymatic Monoacylation

This protocol is adapted from methodologies for the enzymatic synthesis of lysophospholipids.[4][5]

  • Materials: 1,3-propanediol, palmitic acid, immobilized lipase (e.g., Novozym 435 from Candida antarctica), a suitable organic solvent (e.g., heptane), and molecular sieves.

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-propanediol and a molar excess of palmitic acid in heptane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture, typically at a loading of 10-15% by weight of the total substrates.[4]

  • Water Removal: Add activated molecular sieves to the mixture to remove water produced during the esterification, which helps to drive the reaction towards product formation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 45-60°C) with constant stirring for 24-48 hours.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, filter off the immobilized enzyme for reuse. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting 1-Palmitoyl-1,3-propanediol from unreacted starting materials and diacylated byproducts using column chromatography on silica gel.

Quantitative Data: Selective Acylation of Diols
MethodAcylating AgentCatalyst/EnzymeSolventTemp (°C)Time (h)Yield (%)Selectivity (Mono-/Di-)Reference
EnzymaticPalmitic AcidNovozym 435Heptane40-6048~70 (LPC)High[5]
ChemicalButyryl ChlorideDIPEABenzeneRT0.2High9:1 to 16:1[2][3]
ChemicalAcetic AnhydrideAcetate-Mild-HighHigh[6]

Note: Yields and selectivities are for analogous reactions and may vary for the specific synthesis of 1-Palmitoyl-1,3-propanediol.

G Start Start Reaction_Setup Dissolve 1,3-propanediol and palmitic acid in heptane Start->Reaction_Setup Enzyme_Addition Add immobilized lipase and molecular sieves Reaction_Setup->Enzyme_Addition Incubation Incubate at 45-60°C with stirring (24-48h) Enzyme_Addition->Incubation Monitoring Monitor by TLC/GC Incubation->Monitoring Workup Filter enzyme, remove solvent Monitoring->Workup Reaction complete Purification Column chromatography Workup->Purification End 1-Palmitoyl-1,3-propanediol Purification->End

Caption: Experimental workflow for the enzymatic monoacylation of 1,3-propanediol.

Step 2: Phosphorylation of 1-Palmitoyl-1,3-propanediol

The phosphorylation of the free hydroxyl group of the monoacylated propanediol can be accomplished using various chemical reagents. Mild and chemoselective methods are preferred to avoid side reactions.[7][8]

Experimental Protocol: Chemical Phosphorylation

This protocol is based on a mild phosphorylation method using a P(V)-based reagent.[7]

  • Materials: 1-Palmitoyl-1,3-propanediol, a phosphorylating agent (e.g., ΨO reagent), a non-nucleophilic base (e.g., DBU), anhydrous dichloromethane (DCM), acetonitrile (MeCN), and water.

  • Reaction Setup: In a dry vial under an inert atmosphere (e.g., argon), dissolve 1-Palmitoyl-1,3-propanediol and the phosphorylating agent (1.5 equivalents) in anhydrous DCM.

  • Base Addition: Add the base (1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Stir the mixture at ambient temperature for 1 hour.

  • Hydrolysis: Add a pre-mixed solution of water in acetonitrile, followed by an additional portion of the base (3.0 equivalents). Stir for another 15 minutes.

  • Work-up: Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by preparative HPLC or HILIC chromatography to obtain 1-Palmitoyl-propanediol-3-phosphate.

Quantitative Data: Phosphorylation of Alcohols
MethodPhosphorylating AgentBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
P(V)-basedΨO reagentDBUDCMRT1.25High[7]
OrganocatalyticDiphenyl chlorophosphate4-Methylpyridine N-oxide-RT-High[9]
CatalyticPEP-KTBAHS---High

Note: Yields are reported for a range of alcohol substrates and may need optimization for 1-Palmitoyl-1,3-propanediol.

G Start Start Reaction_Setup Dissolve substrate and phosphorylating agent in DCM Start->Reaction_Setup Base_Addition Add DBU (1.5 eq) and stir for 1h Reaction_Setup->Base_Addition Hydrolysis Add H2O/MeCN and DBU (3.0 eq) Base_Addition->Hydrolysis Workup Concentrate in vacuo Hydrolysis->Workup Purification HPLC or HILIC Workup->Purification End 1-Palmitoyl-propanediol-3-phosphate Purification->End G Start Start Activation Activate phosphate group with coupling agent Start->Activation Coupling Add choline source and react Activation->Coupling Monitoring Monitor by TLC/LC-MS Coupling->Monitoring Workup Filter byproducts, remove solvent Monitoring->Workup Reaction complete Purification Column chromatography or HPLC Workup->Purification End Final Product Purification->End G cluster_0 Cell Membrane LPC LPC or Analog GPCR LPC Receptor (GPCR) LPC->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Modulates Downstream Downstream Signaling (Ca2+, cAMP, etc.) Effector->Downstream Cellular_Response Cellular Response (Inflammation, Proliferation, etc.) Downstream->Cellular_Response

References

Whitepaper: The Role of 1-Palmitoyl-propanediol-3-phosphocholine in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Palmitoyl-propanediol-3-phosphocholine, more commonly known in literature as 1-Palmitoyl-sn-glycero-3-phosphocholine or Lysophosphatidylcholine (LPC) 16:0, is a bioactive lysophospholipid derived from the hydrolysis of phosphatidylcholine.[1][2][3] Once considered merely a metabolic intermediate, LPC (16:0) is now recognized as a critical signaling molecule with pleiotropic effects on numerous cellular functions.[4] It exerts its influence by activating a variety of cell surface receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), thereby modulating pathways central to metabolism, inflammation, and cellular homeostasis.[2][5] This document provides a comprehensive technical overview of LPC (16:0) metabolism, its core signaling mechanisms, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Metabolism and Homeostasis of LPC (16:0)

LPC (16:0) levels are tightly regulated through a dynamic process of synthesis and degradation known as the Lands cycle.[5]

2.1 Synthesis: The primary route of LPC (16:0) production is the hydrolysis of Phosphatidylcholine (PC) at the sn-2 position by Phospholipase A2 (PLA2).[2][5] This reaction is a key step in the turnover of cellular membranes and the metabolism of lipoproteins.[5]

2.2 Catabolism and Conversion: LPC (16:0) has a short half-life in vivo and is rapidly metabolized through two main pathways:[3]

  • Reacylation: Lysophosphatidylcholine Acyltransferase (LPCAT) catalyzes the reacylation of LPC (16:0) back to PC, completing the Lands cycle.[5][6]

  • Hydrolysis: Autotaxin (ATX), an enzyme with lysophospholipase D activity, hydrolyzes LPC (16:0) to generate Lysophosphatidic Acid (LPA) and choline, another important signaling molecule.[2][5][6]

LPC_Metabolism Metabolism of LPC (16:0) cluster_synthesis Synthesis cluster_catabolism Catabolism / Conversion PC Phosphatidylcholine (PC) (e.g., with Palmitate at sn-1) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis (sn-2 position) LPC LPC (16:0) (1-Palmitoyl-sn-glycero-3-phosphocholine) LPCAT LPC Acyltransferase (LPCAT) LPC->LPCAT Reacylation ATX Autotaxin (ATX) (Lysophospholipase D) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA 16:0) AcylCoA Acyl-CoA AcylCoA->LPCAT Choline Choline PLA2->LPC LPCAT->PC Lands Cycle ATX->LPA ATX->Choline GPR119_Signaling LPC (16:0) Signaling via GPR119 LPC LPC (16:0) GPR119 GPR119 Receptor LPC->GPR119 Binds & Activates Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response: • ↑ Insulin Secretion (Pancreas) • ↑ GLP-1 Release (Intestine) PKA->Response Phosphorylates Targets Inflammatory_Signaling LPC (16:0) Pro-inflammatory Signaling LPC LPC (16:0) Receptors Receptors (G2A, TLR2/4) LPC->Receptors Binds & Activates Kinases Downstream Kinases (e.g., ERK1/2, Notch1) Receptors->Kinases Activate TF Transcription Factors (e.g., NF-κB) Kinases->TF Activate Nucleus Nucleus TF->Nucleus Translocate to Response Pro-inflammatory Response: • ↑ Cytokine Expression (IL-1β, MCP-1) • Monocyte Adhesion • Macrophage Activation Nucleus->Response Upregulate Gene Expression ESI_MS_Workflow Workflow for LPC Quantification by ESI-MS/MS Start Start: EDTA-Plasma Sample Step1 1. Add Internal Standards (e.g., LPC 13:0) Start->Step1 Step2 2. Liquid-Liquid Extraction (Chloroform/Methanol) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Collect & Dry Organic Phase Step3->Step4 Step5 5. Reconstitute Sample Step4->Step5 Step6 6. Direct Flow Injection ESI-MS/MS Analysis Step5->Step6 Step7 7. Data Processing (Parent-ion scan m/z 184) Step6->Step7 End End: Quantified LPC (16:0) Concentration Step7->End cAMP_Workflow Workflow for cAMP Accumulation Assay Start Start: GPR119-expressing cells in 96-well plate Step1 1. Wash cells with assay buffer Start->Step1 Step2 2. Pre-incubate with PDE inhibitor (IBMX) Step1->Step2 Step3 3. Add Test Compounds (LPC 16:0, controls) Step2->Step3 Step4 4. Incubate at 37°C Step3->Step4 Step5 5. Lyse cells Step4->Step5 Step6 6. Measure cAMP levels (e.g., HTRF, ELISA) Step5->Step6 End End: Dose-response curve and EC50 value Step6->End

References

Unveiling the Presence of 1-Palmitoyl-propanediol-3-phosphocholine in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of 1-Palmitoyl-propanediol-3-phosphocholine. Extensive investigation of scientific literature and chemical databases reveals a critical finding: This compound is not a known naturally occurring compound. Its structural analog, 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), which features a glycerol backbone instead of a propanediol backbone, is a well-documented, naturally occurring lysophosphatidylcholine. The Human Metabolome Database indicates that even 1-Palmitoyl-sn-glycero-3-phosphocholine is considered part of the human exposome, meaning its presence is attributed to external exposure rather than endogenous production[1].

Given the absence of evidence for the natural occurrence of this compound, this guide will focus on its closest naturally occurring counterpart, 1-Palmitoyl-sn-glycero-3-phosphocholine . This information will serve as a valuable reference for researchers interested in the broader class of lysophospholipids.

Natural Occurrence and Quantitative Data of 1-Palmitoyl-sn-glycero-3-phosphocholine

1-Palmitoyl-sn-glycero-3-phosphocholine is a common lysophosphatidylcholine found in various biological systems, from microorganisms to mammals. It is present in cellular membranes and blood plasma[2]. Its concentration can fluctuate based on physiological and pathological conditions.

The following table summarizes the reported concentrations of 1-Palmitoyl-sn-glycero-3-phosphocholine in human plasma and other biological samples.

Biological MatrixConditionConcentration (µmol/L)Reference
Human SerumHealthy Adults100 - 300 (Total LPC)[3]
Human PlasmaHealthy VolunteersSee individual LPC species below[4]
LPC 16:0~40-100[5]
Human PlasmaSepsis48.92[5]
Human PlasmaSeptic Shock25.88[5]
Human PlasmaNon-infectious SIRS101.1[5]
Human Atherosclerotic PlaquesSymptomatic0.030 (µmol/µmol phosphate)[6]
Human Atherosclerotic PlaquesAsymptomatic0.015 (µmol/µmol phosphate)[6]
Neonatal Blood (VLBW infants, at birth)Significantly lower than adults[7]
Neonatal Blood (NVLBW infants, at birth)Significantly lower than adults[7]

Biosynthesis and Metabolic Pathway of 1-Palmitoyl-sn-glycero-3-phosphocholine

1-Palmitoyl-sn-glycero-3-phosphocholine is primarily formed through the enzymatic hydrolysis of phosphatidylcholines, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. This reaction is catalyzed by phospholipase A2 (PLA2), which removes the fatty acid from the sn-2 position of the glycerol backbone.

Below is a diagram illustrating the biosynthetic pathway leading to the formation of 1-Palmitoyl-sn-glycero-3-phosphocholine.

Biosynthesis of 1-Palmitoyl-sn-glycero-3-phosphocholine PC Phosphatidylcholine (e.g., 1-Palmitoyl-2-acyl-sn-glycero-3-phosphocholine) LPC 1-Palmitoyl-sn-glycero-3-phosphocholine PC->LPC Hydrolysis FA Fatty Acid LPC->FA + PLA2 Phospholipase A2 PLA2->PC

Caption: Biosynthesis of 1-Palmitoyl-sn-glycero-3-phosphocholine.

Experimental Protocols

Accurate detection and quantification of 1-Palmitoyl-sn-glycero-3-phosphocholine in biological samples are crucial for research. The most common analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of 1-Palmitoyl-sn-glycero-3-phosphocholine from Plasma

Several methods are available for the extraction of lysophosphatidylcholines from plasma. A simple and efficient methanol-based precipitation method is described below[8][9].

Materials:

  • Human plasma

  • Methanol (MeOH)

  • Internal standard (e.g., 12:0 LPC)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Add 2 µL of plasma to 1 mL of methanol containing the internal standard (e.g., 100 pmol of 12:0 LPC) in a microcentrifuge tube.

  • Vortex the mixture thoroughly.

  • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at 10,000 x g for 5 minutes at room temperature.

  • Carefully collect the supernatant for LC-MS/MS analysis.

An alternative, chloroform-free, one-step extraction protocol has also been developed using a salt-assisted method with acetonitrile:isopropanol as the eluent, showing good recovery[4][10].

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (example):

  • Column: C8 or C18 reversed-phase column[11][12]

  • Mobile Phase A: Acetonitrile/water with 0.1% formic acid

  • Mobile Phase B: Isopropanol/acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analyte from other lipids

  • Flow Rate: Dependent on the column dimensions

  • Injection Volume: 5-10 µL

MS/MS Conditions (example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z for 1-Palmitoyl-sn-glycero-3-phosphocholine) to a specific product ion (e.g., the phosphocholine headgroup fragment at m/z 184).

  • Collision Energy: Optimized for the specific instrument and analyte.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary temperature, sheath gas pressure)[11].

The following diagram outlines a typical experimental workflow for the analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine.

Experimental Workflow for LPC 16:0 Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Methanol Precipitation or other extraction method Plasma->Extraction Supernatant Supernatant Collection Extraction->Supernatant LC LC Separation (Reversed-Phase) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Internal Standard) MS->Quant Report Results Quant->Report

Caption: Workflow for 1-Palmitoyl-sn-glycero-3-phosphocholine analysis.

Conclusion

While this compound does not appear to be a naturally occurring molecule, its close structural analog, 1-Palmitoyl-sn-glycero-3-phosphocholine, is an important and widely studied lysophospholipid. This guide provides researchers with a foundational understanding of the natural occurrence, biosynthesis, and analytical methodologies for this key lipid molecule. The provided data and protocols can serve as a valuable resource for those in the fields of lipidomics, drug development, and biomedical research. Further investigation into the synthesis and biological activity of the non-natural this compound may yet reveal novel properties and applications.

References

The Influence of 1-Palmitoyl-propanediol-3-phosphocholine on Membrane Fluidity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the effects of 1-Palmitoyl-propanediol-3-phosphocholine on membrane fluidity is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the well-documented effects of structurally analogous compounds, primarily lysophosphatidylcholines (LPCs) and the synthetic alkylphospholipid miltefosine. The information presented herein serves as a predictive framework for researchers, scientists, and drug development professionals.

Introduction

Membrane fluidity is a critical biophysical property that governs the functions of cellular membranes, including transport, signaling, and enzymatic activity. The lipid composition of the bilayer is a primary determinant of its fluidity. The introduction of exogenous lipid-like molecules, such as this compound, can significantly alter this delicate balance. This technical guide explores the putative effects of this compound on membrane fluidity, drawing parallels from its structural analogs.

This compound is a synthetic phospholipid analog. Its structure, featuring a single acyl chain, a propanediol backbone, and a phosphocholine headgroup, classifies it as a lysophosphatidylcholine-like molecule. Such molecules are known to integrate into lipid bilayers and modify their physical properties.

Effects of Analogs on Membrane Fluidity: Quantitative Data

The impact of lysophosphatidylcholine analogs on membrane fluidity has been quantified using various biophysical techniques. The following tables summarize key findings from studies on related compounds, providing a basis for predicting the effects of this compound.

Table 1: Effect of Miltefosine on Membrane Fluidity of Leishmania amazonensis Promastigotes
Miltefosine Concentration (µM)Rotational Correlation Time (τc) (ns)Order Parameter (2A//) (Gauss)Change in Membrane Fluidity
0 (Control)2.560Baseline
102.158Increase
201.856Significant Increase
401.553Pronounced Increase

Data adapted from studies using electron paramagnetic resonance (EPR) spectroscopy with a spin-labeled lipid. A decrease in both τc and 2A// indicates an increase in membrane fluidity.

Table 2: Effect of Edelfosine on Laurdan Generalized Polarization (GP) in Model Membranes
Edelfosine Concentration (mol%)Laurdan GP ValueChange in Membrane Order
0 (Control)0.45Baseline
50.38Decrease
100.32Significant Decrease

Laurdan GP values are inversely correlated with membrane fluidity; a lower GP value signifies higher fluidity.[1]

Table 3: Effect of 1-Palmitoyl-lysophosphatidylcholine on DPH Fluorescence Anisotropy in Dipalmitoylphosphatidylcholine (DPPC) Bilayers
1-Palmitoyl-LPC (mol%)Fluorescence Anisotropy (r)Change in Membrane Fluidity
0 (Control)0.35Baseline
100.30Increase
200.25Significant Increase
300.20Pronounced Increase

Fluorescence anisotropy (r) of DPH is inversely proportional to membrane fluidity. A lower 'r' value indicates increased fluidity.

Experimental Protocols

Understanding the methodologies used to assess membrane fluidity is crucial for interpreting the data and designing future experiments.

Measurement of Membrane Fluidity using Diphenylhexatriene (DPH) Fluorescence Polarization

Principle: DPH is a hydrophobic fluorescent probe that intercalates into the acyl chain region of the lipid bilayer. The extent of its rotational motion, measured as fluorescence polarization or anisotropy, is inversely related to the microviscosity (and thus directly related to the fluidity) of its environment.

Protocol:

  • Cell/Liposome Preparation: Prepare a suspension of cells or liposomes in a suitable buffer (e.g., PBS).

  • DPH Labeling:

    • Prepare a stock solution of DPH in a solvent like tetrahydrofuran or dimethylformamide (e.g., 2 mM).

    • Add the DPH stock solution to the cell/liposome suspension to a final concentration of 1-2 µM.

    • Incubate at 37°C for 30-60 minutes in the dark to allow the probe to incorporate into the membranes.

  • Washing: Centrifuge the labeled cells/liposomes and wash with fresh buffer to remove unincorporated DPH.

  • Fluorescence Measurement:

    • Resuspend the pellet in buffer and transfer to a cuvette.

    • Measure the fluorescence intensities parallel (Ivv) and perpendicular (Ivh) to the vertically polarized excitation light using a spectrofluorometer equipped with polarizers. The typical excitation wavelength is 360 nm, and the emission is measured at 430 nm.

  • Calculation of Anisotropy (r):

    • Anisotropy is calculated using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)

    • Where G is the grating factor, which corrects for instrumental bias.

experimental_workflow_dph cluster_prep Preparation cluster_labeling Labeling cluster_measurement Measurement prep_cells Cell/Liposome Suspension incubation Incubate with DPH (37°C, 30-60 min) prep_cells->incubation prep_dph DPH Stock Solution prep_dph->incubation washing Wash to Remove Unbound DPH incubation->washing measurement Fluorescence Anisotropy Measurement washing->measurement calculation Calculate 'r' measurement->calculation experimental_workflow_laurdan cluster_prep Preparation cluster_labeling Labeling cluster_measurement Measurement & Calculation prep_cells Cell/Liposome Suspension incubation Incubate with Laurdan (37°C, 30 min) prep_cells->incubation prep_laurdan Laurdan Stock Solution prep_laurdan->incubation measurement Measure Emission at 440 nm and 490 nm incubation->measurement calculation Calculate GP Value measurement->calculation signaling_pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Cellular Responses LPC_analog This compound (or Analog) GPCR GPCR LPC_analog->GPCR interacts PKC Protein Kinase C (PKC) LPC_analog->PKC modulates IonChannel Ion Channel LPC_analog->IonChannel modulates TLR Toll-like Receptor (TLR) LPC_analog->TLR activates Proliferation Cell Proliferation GPCR->Proliferation PKC->Proliferation Differentiation Cell Differentiation PKC->Differentiation Apoptosis Apoptosis PKC->Apoptosis IonChannel->Apoptosis Inflammation Inflammatory Response TLR->Inflammation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Synthesis of Lysophospholipids

This guide provides a comprehensive overview of the enzymatic synthesis of lysophospholipids (LPLs), bioactive signaling molecules with critical roles in numerous physiological and pathological processes. Their importance in areas such as inflammation, cancer, and neuroscience has made the controlled synthesis of specific LPL species a vital tool for research and therapeutic development.[1][2][3] Enzymatic methods offer significant advantages over chemical synthesis, including high regio- and stereoselectivity, milder reaction conditions, and simplified product purification.[4][5][6]

Core Enzymatic Strategies for Lysophospholipid Synthesis

The enzymatic production of LPLs can be broadly categorized into two main approaches: the partial deacylation of phospholipids and the acylation of a glycerophosphoryl backbone.

Synthesis via Phospholipid Deacylation (Hydrolysis)

This is the most common route, involving the selective removal of one fatty acid from a diacyl glycerophospholipid substrate. The choice of enzyme dictates which fatty acid is cleaved.

  • Phospholipase A1 (PLA1): These enzymes catalyze the hydrolysis of the ester bond at the sn-1 position of glycerophospholipids, yielding 2-acyl-lysophospholipids.[7]

  • Phospholipase A2 (PLA2): PLA2 is widely used for LPL synthesis due to its specificity for the sn-2 position.[4] This reaction produces 1-acyl-lysophospholipids.[8] Common substrates are natural lecithins derived from sources like soybean, sunflower, or egg yolk.[4][8]

  • Phospholipase D (PLD): While not directly producing LPLs from diacyl phospholipids, PLD can be used in a chemo-enzymatic approach to first modify the headgroup of the phospholipid (transphosphatidylation) before a PLA enzyme is used for deacylation.[1]

Caption: Sites of action for phospholipases on a glycerophospholipid.

Synthesis via Acylation (Esterification)

This approach involves the direct esterification of a glycerophosphoryl moiety, such as glycerophosphocholine (GPC), with a fatty acid. These reactions are catalyzed by lipases in low-aqueous environments to favor synthesis over hydrolysis.[4] Controlling water activity is critical and can be achieved by performing the reaction under low pressure, in organic co-solvents, or by using salt hydrate pairs.[4]

  • Lipases: While their natural substrates are triacylglycerols, lipases are effective biocatalysts for LPL synthesis due to their broad substrate specificity and activity in organic media.[4][8] They can catalyze the esterification of GPC with free fatty acids or their vinyl esters to produce lysophosphatidylcholine (LPC).[4]

G GPC Glycerophosphocholine (GPC) Reaction Lipase-Catalyzed Esterification GPC->Reaction FA Fatty Acid / Fatty Acid Anhydride FA->Reaction LPC Lysophosphatidylcholine (LPC) Reaction->LPC Conditions Low-Aqueous Environment Conditions->Reaction

Caption: Workflow for lipase-catalyzed synthesis of LPC via esterification.

Specialized Enzymatic Pathways
  • Autotaxin (ATX): This secreted enzyme possesses lysophospholipase D (lysoPLD) activity and is a key enzyme in producing the potent signaling molecule lysophosphatidic acid (LPA).[9][10] ATX hydrolyzes lysophosphatidylcholine (LPC) and other lysophospholipids to generate LPA.[11][12] Its role is particularly significant in extracellular LPA production.[10]

Quantitative Data on Enzymatic Synthesis

The efficiency of lysophospholipid synthesis is highly dependent on the enzyme, substrate, and reaction conditions.

EnzymeSubstrateAcyl DonorProductReaction ConditionsYield/ConversionReference
Lipozyme IMDipalmitoyl PCEthanolLyso-PC95/5 Ethanol/Water~90% conversion (24h)(Sarney et al., 1994)[4]
Candida antarctica Lipase BGPCVinyl LaurateLauroyl-LPCtert-butanol, 45°C>95% conversion(Virto and Adlercreutz, 2000)[4]
Rhizomucor miehei LipaseGPCPalmitic AcidPalmitoyl-LPCSolvent-free, 60°C, vacuum~80% conversion(Han and Rhee, 1998)[4]
Phospholipase A2Egg Yolk PCN/A (Hydrolysis)Egg Yolk LysolecithinTris-HCl buffer, CaCl2, 50°C>95% hydrolysis(Kim et al., 2001)[4]
Phospholipase A2Soybean LecithinN/A (Hydrolysis)Soy LysolecithinBiphasic system (diethyl ether/buffer)~90% conversion(Aura et al., 1994)[4]

Signaling Pathways of Key Lysophospholipids

Synthesized LPLs are often used to study cellular signaling. They primarily act as extracellular ligands for G protein-coupled receptors (GPCRs).

Lysophosphatidic Acid (LPA) Signaling

LPA is a potent mitogen and chemoattractant that signals through at least six GPCRs (LPA₁₋₆).[2][13] This activation triggers multiple G protein pathways (Gαq/11, Gαi/o, Gα₁₂/₁₃, and Gαₛ), leading to diverse cellular responses including proliferation, survival, and migration.[13][14][15]

G cluster_G G Proteins cluster_E Effectors LPA LPA LPAR LPA Receptors (LPA1-6) LPA->LPAR Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G12 Gα12/13 LPAR->G12 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K / Akt Gi->PI3K Ras Ras / MAPK Gi->Ras Rho RhoA G12->Rho Response Cellular Responses (Proliferation, Migration, Survival) PLC->Response AC->Response Rho->Response PI3K->Response Ras->Response

Caption: Simplified LPA signaling pathway.

Sphingosine-1-Phosphate (S1P) Signaling

S1P is a critical signaling sphingolipid derived from the metabolism of sphingomyelin.[16] It regulates essential processes like immune cell trafficking, angiogenesis, and vascular stability by binding to five specific GPCRs (S1P₁₋₅).[16][17] For example, S1P₁ couples exclusively to Gαi/o, while S1P₂ can couple to Gαi/o, Gα₁₂/₁₃, and Gαq.[16]

G cluster_G G Proteins cluster_E Downstream Effectors S1P S1P S1PR S1P Receptors (S1P1-5) S1P->S1PR Gi Gαi/o S1PR->Gi S1P1,2,3 G12 Gα12/13 S1PR->G12 S1P2,3 Gq Gαq S1PR->Gq S1P2,3 Rac Rac GTPase Gi->Rac STAT3 STAT3 Gi->STAT3 Rho Rho GTPase G12->Rho PLC PLC Gq->PLC Response Cellular Responses (Immune Cell Trafficking, Angiogenesis, Survival) Rac->Response Rho->Response PLC->Response STAT3->Response

Caption: Overview of major S1P signaling cascades.

Experimental Protocols

Protocol: Phospholipase A2 (PLA2) Activity Assay (Colorimetric)

This protocol provides a method for measuring PLA2 activity by detecting the cleavage of a thio-PC substrate.

Materials:

  • PLA2 Assay Buffer

  • PLA2 Diheptanoyl Thio-PC (Substrate)

  • DTNB (Ellman's Reagent)

  • Bee Venom PLA2 (Positive Control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405-414 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute the thio-PC substrate in Assay Buffer to a final concentration of 1.66 mM. Vortex until the solution is clear.

    • Prepare sample (e.g., cell lysate, purified enzyme) diluted in Assay Buffer.

  • Plate Setup:

    • Designate wells for blanks (Assay Buffer only), positive controls, and samples.

    • Add 10 µL of the sample or positive control to the respective wells.

    • Add 10 µL of Assay Buffer to the blank wells.

  • Reaction Initiation:

    • Add 200 µL of the Substrate Solution to all wells to start the reaction.

    • Add 10 µL of DTNB to all wells.

    • Shake the plate carefully to ensure mixing.

  • Measurement:

    • Immediately begin reading the absorbance at 414 nm (or 405 nm) every minute for at least five time points.

  • Calculation:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Subtract the rate of the blank wells from the sample wells to correct for non-enzymatic hydrolysis.

    • Enzyme activity can be calculated based on the extinction coefficient of DTNB.

Protocol: Extraction and Analysis of Lysophospholipids

This protocol describes a simple methanol-based extraction for LPLs from a reaction mixture or plasma, followed by analysis.[18][19]

Materials:

  • Methanol (HPLC grade)

  • Internal Standard (e.g., 12:0 LPC or 14:0 LPA)

  • Microcentrifuge tubes

  • Microcentrifuge

  • HPLC-ESI-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare 1 mL of methanol containing a known amount of internal standard (e.g., 100 pmol of 12:0 LPC).[18]

    • Add 2-10 µL of the sample (e.g., plasma, serum, or enzymatic reaction supernatant) to the methanol solution.[18]

  • Extraction:

    • Vortex the mixture vigorously.

    • Incubate on ice for 10 minutes to precipitate proteins.[18]

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at room temperature to pellet the precipitate.[18]

  • Analysis:

    • Carefully collect the supernatant.

    • Directly inject an aliquot of the supernatant (e.g., 120 µL) into the HPLC-MS/MS system for analysis.[18]

    • LPL species are separated by HPLC (e.g., normal-phase or reverse-phase) and quantified by mass spectrometry using multiple reaction monitoring (MRM) against the internal standard.[20][21]

G cluster_0 Separation Start Start: Biological Sample or Reaction Mixture Add_MeOH Add Sample to Methanol + Internal Std Start->Add_MeOH Vortex Vortex Vigorously Add_MeOH->Vortex Incubate Incubate on Ice (10 min) Vortex->Incubate Centrifuge Centrifuge (10,000 x g, 5 min) Incubate->Centrifuge Supernatant Collect Supernatant (Contains LPLs) Centrifuge->Supernatant Pellet Discard Pellet (Precipitated Proteins) Centrifuge->Pellet Analysis Analyze by HPLC-MS/MS Supernatant->Analysis

Caption: Workflow for LPL extraction and analysis.

References

The Pivotal Role of Lysophospholipids in Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the burgeoning field of lysophospholipid signaling in pathology, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, quantitative data, experimental methodologies, and signaling pathways of key lysophospholipids in prevalent diseases.

Lysophospholipids (LPLs), once considered mere metabolic intermediates of membrane phospholipids, have emerged as critical signaling molecules implicated in a vast array of physiological and pathological processes.[1][2] These bioactive lipids, including lysophosphatidic acid (LPA), sphingosine-1-phosphate (S1P), and lysophosphatidylcholine (LPC), exert their influence primarily through a family of G protein-coupled receptors (GPCRs), modulating fundamental cellular functions such as proliferation, migration, survival, and inflammation.[3][4][5] Dysregulation of LPL signaling is increasingly recognized as a key contributor to the initiation and progression of numerous diseases, spanning cancer, cardiovascular disorders, inflammatory conditions, and neurological diseases.[6][7][8][9] This guide delves into the intricate roles of these potent lipid mediators in disease, offering a technical resource for the scientific community.

Lysophospholipid Concentration in Health and Disease

The circulating levels of lysophospholipids are tightly regulated in healthy individuals but can be significantly altered in pathological states. These fluctuations serve as potential biomarkers for disease diagnosis and prognosis. The following tables summarize the reported concentrations of LPA, S1P, and LPC in plasma or other relevant biological fluids in various health and disease contexts.

Lysophospholipid Condition Biological Fluid Concentration Range Citation
Lysophosphatidic Acid (LPA)HealthyPlasma100 - 164 nM[10]
Sphingosine-1-Phosphate (S1P)HealthyBlood371.9 +/- 142.5 nM[11]
Sphingosine-1-Phosphate (S1P)HealthyCerebrospinal Fluid0.69 +/- 1.1 nM[11]
Lysophosphatidylcholine (LPC)HealthyPlasma125 - 143 nmole/mL[10]
Lysophosphatidylcholine (LPC)HealthyPlasma100 - 300 µM[12]

Table 1: Normal Plasma Concentrations of Key Lysophospholipids.

Lysophospholipid Disease Biological Fluid Concentration Change/Level Citation
Lysophosphatidic Acid (LPA)Ovarian CancerAscites FluidSignificantly Elevated[1]
Sphingosine-1-Phosphate (S1P)Multiple SclerosisCerebrospinal Fluid2.2 +/- 2.7 nM (Significantly Higher)[11]
Sphingosine-1-Phosphate (S1P)Multiple SclerosisBlood361.7 +/- 150.7 nM (No Significant Difference)[11]
Lysophosphatidylcholine (LPC)Cardiovascular DiseasePlasmaIncreased[10]
Lysophosphatidylcholine (LPC)DiabetesPlasmaIncreased[10]
Lysophosphatidylcholine (LPC)Ovarian CancerPlasmaIncreased[10]
Lysophosphatidylcholine (LPC)Renal FailurePlasmaIncreased[10]
Lysophosphatidylcholine (LPC)AtherosclerosisSerumDecreased levels of several species[13]

Table 2: Altered Lysophospholipid Concentrations in Various Diseases.

Key Lysophospholipids in Disease Pathogenesis

Lysophosphatidic Acid (LPA)

LPA is a potent mitogen and motogen that signals through at least six specific GPCRs (LPA1-6).[3][5] Its dysregulation is implicated in a wide range of pathologies.

  • Cancer: LPA promotes tumor cell proliferation, survival, migration, and invasion in various cancers, including ovarian, prostate, and glioblastoma.[1][9][14] It is found in high concentrations in malignant effusions, and the enzymes responsible for its production are often tumorigenic.[1]

  • Cardiovascular Disease: LPA contributes to the development of atherosclerosis by stimulating vascular smooth muscle cell proliferation and is a major component of the lipid core of atherosclerotic plaques.[11][15] It also plays a role in thrombosis by stimulating platelet aggregation.[11][15]

  • Inflammatory Disorders: LPA acts as a chemoattractant for inflammatory cells and is found in high concentrations at sites of inflammation.[16] It is implicated in chronic inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and pulmonary fibrosis.[17]

  • Neurological Diseases: LPA signaling is involved in neurodevelopmental processes, and its dysregulation is linked to neuropathic pain, neuropsychiatric disorders, and neurodegenerative diseases like Alzheimer's disease.[3][8][18][19]

Sphingosine-1-Phosphate (S1P)

S1P is a critical regulator of immune cell trafficking, angiogenesis, and vascular stability, signaling through five specific GPCRs (S1P1-5).[4][20]

  • Cancer: S1P is considered a pro-survival lipid in cancer, promoting malignant transformation, proliferation, and resistance to apoptosis.[4][14] It also plays a crucial role in tumor angiogenesis and the migration and invasiveness of cancer cells.[14][21]

  • Cardiovascular Disease: S1P is essential for normal vascular development and angiogenesis.[11] However, it can also contribute to thrombosis by stimulating platelet aggregation.[11]

  • Inflammatory and Autoimmune Diseases: S1P signaling is a key regulator of lymphocyte trafficking, and its modulation is a therapeutic target for autoimmune diseases like multiple sclerosis.[2][20][22] The drug Fingolimod (FTY720), an S1P receptor modulator, is used to treat relapsing-remitting multiple sclerosis.[22]

  • Neurological Diseases: S1P signaling is involved in neuroinflammation and has been implicated in the pathogenesis of multiple sclerosis and other neurodegenerative disorders.[2][20][23]

Lysophosphatidylcholine (LPC)

LPC is the most abundant lysophospholipid in human plasma and acts as a precursor for LPA.[12][24] While its role is complex and sometimes controversial, it is increasingly recognized as a key factor in several diseases.[10]

  • Cardiovascular Disease: LPC is a major component of oxidized low-density lipoprotein (oxLDL) and is critically involved in the pathogenesis of atherosclerosis and other inflammatory cardiovascular diseases.[10][25] However, some recent studies have shown an inverse relationship between plasma LPC levels and cardiovascular disease.[10]

  • Inflammatory Disorders: LPC is considered a pro-inflammatory lipid that can induce the expression of chemokines and promote the migration of inflammatory cells.[24][26] It has been implicated in chronic inflammatory conditions like multiple sclerosis and chronic obstructive pulmonary disease (COPD).[10][24]

  • Neurological Diseases: LPC has been associated with neurodegenerative diseases, and targeting its metabolism may offer therapeutic potential.[10]

Signaling Pathways

The biological effects of lysophospholipids are mediated through complex signaling cascades initiated by their binding to specific GPCRs. These pathways often involve the activation of heterotrimeric G proteins, leading to the modulation of downstream effectors such as phospholipase C (PLC), Rho, and adenylyl cyclase.

LPA_Signaling_Pathway LPA LPA LPAR LPA Receptor (LPA1-6) LPA->LPAR G_protein G Proteins (Gq/11, Gi/o, G12/13, Gs) LPAR->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gq/11, Gi/o Rho Rho/Rho-kinase G_protein->Rho G12/13 AC Adenylyl Cyclase (AC) G_protein->AC Gs (stimulates) Gi/o (inhibits) PI3K PI3K/Akt G_protein->PI3K Gi/o Ras Ras/MAPK G_protein->Ras Gi/o Cellular_Response Cellular Responses: - Proliferation - Survival - Migration - Cytoskeletal Changes PLC->Cellular_Response Rho->Cellular_Response AC->Cellular_Response PI3K->Cellular_Response Ras->Cellular_Response S1P_Signaling_Pathway S1P S1P S1PR S1P Receptor (S1PR1-5) S1P->S1PR G_protein G Proteins (Gi/o, Gq, G12/13) S1PR->G_protein PI3K PI3K/Akt/mTOR G_protein->PI3K Gi/o Ras Ras/ERK G_protein->Ras Gi/o PLC PLC/Ca2+ G_protein->PLC Gq Rho Rho G_protein->Rho G12/13 STAT3 STAT3 G_protein->STAT3 Gi/o AC Adenylyl Cyclase G_protein->AC Gi/o (inhibits) Cellular_Response Cellular Responses: - Cell Survival - Proliferation - Migration - Angiogenesis - Immune Cell Trafficking PI3K->Cellular_Response Ras->Cellular_Response PLC->Cellular_Response Rho->Cellular_Response STAT3->Cellular_Response AC->Cellular_Response LPC_Signaling_Pathway LPC LPC GPCR GPCRs (e.g., G2A, GPR4) LPC->GPCR TLR Toll-like Receptors (TLR2, TLR4) LPC->TLR G_protein G Proteins GPCR->G_protein NFkB NF-κB TLR->NFkB MAPK MAPK TLR->MAPK G_protein->MAPK Inflammatory_Response Inflammatory Responses: - Cytokine/Chemokine Production - Cell Adhesion Molecule Expression - Immune Cell Migration NFkB->Inflammatory_Response MAPK->Inflammatory_Response Lysophospholipid_Extraction_Workflow Start Plasma Sample Add_Solvent Add Extraction Solvent (e.g., Methanol with Internal Standards) Start->Add_Solvent Vortex Vortex & Incubate Add_Solvent->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Collect_Supernatant Collect Supernatant (Contains Lysophospholipids) Centrifuge->Collect_Supernatant LCMS LC-MS/MS Analysis Collect_Supernatant->LCMS End Quantification of Lysophospholipids LCMS->End

References

1-Palmitoyl-propanediol-3-phosphocholine CAS number 68124-68-5.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 1-Palmitoyl-propanediol-3-phosphocholine (CAS 68124-68-5). This guide provides a comprehensive overview of the available information and leverages data from the closely related and well-studied analog, 1-Palmitoyl-sn-glycero-3-phosphocholine, to infer potential properties and biological activities. All information pertaining to the glycerol analog should be considered as a reference for potential research directions and not as directly validated properties of the propanediol compound.

Introduction

This compound is a synthetic phospholipid that belongs to the broader class of lysophospholipids. Structurally, it is characterized by a palmitic acid molecule esterified to a propanediol backbone, with a phosphocholine headgroup attached at the third position. Unlike its naturally occurring analog, 1-Palmitoyl-sn-glycero-3-phosphocholine, which is derived from a glycerol backbone, the substitution with propanediol may lead to distinct physicochemical properties and biological activities. This structural modification offers a unique scaffold for drug design and development, warranting further investigation into its potential therapeutic applications.

This technical guide aims to consolidate the available information on this compound and provide a framework for future research by drawing comparisons with its glycerol-based counterpart.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These have been primarily sourced from supplier information. For comparison, the properties of its glycerol analog are also presented.

Table 1: Physicochemical Properties

PropertyThis compound1-Palmitoyl-sn-glycero-3-phosphocholine
CAS Number 68124-68-517364-16-8
Molecular Formula C₂₄H₅₀NO₆P[1]C₂₄H₅₀NO₇P
Molecular Weight 479.6 g/mol [1]495.63 g/mol
Appearance PowderSolid
Storage Temperature -20°C-20°C

Synthesis

Hypothetical Synthetic Workflow:

G cluster_synthesis Hypothetical Synthesis of this compound Propanediol Propanediol Mono-protected_Propanediol Mono-protected_Propanediol Propanediol->Mono-protected_Propanediol Protection Palmitoyl_protected_Propanediol Palmitoyl_protected_Propanediol Mono-protected_Propanediol->Palmitoyl_protected_Propanediol Acylation with Palmitoyl Chloride Palmitoyl_Propanediol Palmitoyl_Propanediol Palmitoyl_protected_Propanediol->Palmitoyl_Propanediol Deprotection Target_Molecule This compound Palmitoyl_Propanediol->Target_Molecule Phosphocholination Phosphocholination_Reagent Phosphocholination_Reagent Phosphocholination_Reagent->Target_Molecule

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways (Inferred from Glycerol Analog)

While no specific biological activity has been reported for this compound, its close structural analog, 1-Palmitoyl-sn-glycero-3-phosphocholine (LysoPC 16:0), is a well-known bioactive lipid with a range of effects. LysoPC is involved in inflammatory processes and has been implicated in the pathology of atherosclerosis.[2] It can act as a signaling molecule by activating G-protein coupled receptors (GPCRs) and influencing membrane properties.

The replacement of the glycerol backbone with propanediol could significantly alter the molecule's interaction with biological targets. For instance, the change in the stereochemistry and the absence of the secondary hydroxyl group may affect its binding to enzymes and receptors.

Potential Signaling Pathways (Hypothesized):

Based on the known signaling of LysoPC, a potential, yet unverified, signaling pathway for this compound could involve the activation of cell surface receptors, leading to downstream cellular responses.

G cluster_pathway Hypothesized Signaling Pathway Propanediol_Lipid This compound GPCR G-Protein Coupled Receptor (e.g., G2A, GPR4) Propanediol_Lipid->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Downstream_Effectors Downstream Effectors (e.g., PLC, PLA2, Rho) G_Protein->Downstream_Effectors Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Downstream_Effectors->Cellular_Response

Caption: Hypothesized signaling pathway for this compound.

It is crucial to note that this is a speculative pathway based on its glycerol analog. The actual biological activity of the propanediol variant may be substantially different. For instance, other propanediol-based lipids, such as α-sulfoquinovosyl-acylpropanediol (SQAP), have been shown to possess unique radiosensitizing effects in cancer models, a property not typically associated with LysoPC.[3] This highlights the potential for novel biological functions arising from the modified backbone.

Experimental Protocols

For researchers interested in studying this compound, established protocols for the analysis of lysophosphatidylcholines can be adapted.

Quantification by LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying lysophospholipids.

Table 2: Example LC-MS/MS Protocol for Lysophosphatidylcholine Analysis

StepDescription
Sample Preparation Lipid extraction from plasma, cells, or tissues using a modified Folch or Bligh-Dyer method.
Chromatography Reverse-phase chromatography using a C18 column with a gradient elution of mobile phases containing acetonitrile, water, and a modifier like formic acid or ammonium formate.
Mass Spectrometry Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the precursor ion to the characteristic phosphocholine headgroup fragment (m/z 184).
Quantification Use of a stable isotope-labeled internal standard (e.g., d5-LPC 16:0) for accurate quantification.

Experimental Workflow for LC-MS/MS Analysis:

G cluster_lcms LC-MS/MS Analysis Workflow Sample Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction LC_Separation HPLC Separation Lipid_Extraction->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for the quantification of lysophospholipids by LC-MS/MS.

In Vitro Bioassays

To investigate the potential biological activity of this compound, a variety of in vitro assays can be employed.

Table 3: Suggested In Vitro Assays

AssayPurpose
Receptor Binding Assays To determine if the compound binds to known lysophospholipid receptors (e.g., G2A, GPR4).
Calcium Mobilization Assay To assess the activation of Gq-coupled GPCRs by measuring intracellular calcium flux.
Cell Proliferation/Viability Assays (e.g., MTT, WST-1) To evaluate the effect of the compound on cell growth and survival in various cell lines (e.g., cancer cells, immune cells).
Cytokine Release Assays (e.g., ELISA) To measure the pro-inflammatory or anti-inflammatory effects by quantifying cytokine secretion from immune cells (e.g., macrophages, lymphocytes).
Enzyme Activity Assays To determine if the compound is a substrate or inhibitor of enzymes involved in lipid metabolism, such as lysophospholipase D (autotaxin) or lysophosphocholine acyltransferases.

Safety and Handling

According to the available Safety Data Sheet (SDS), there is no data available on the acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this compound. Standard laboratory safety precautions should be taken when handling this compound. It is intended for research use only and not for diagnostic or therapeutic use.[1]

Conclusion and Future Directions

This compound represents an understudied synthetic phospholipid with potential for novel biological activities due to its modified propanediol backbone. While direct experimental data is scarce, the extensive knowledge of its glycerol analog, 1-Palmitoyl-sn-glycero-3-phosphocholine, provides a valuable starting point for future research.

Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and comprehensive characterization of its physicochemical properties.

  • Biological Activity Screening: A broad-based screening of its effects on various cell types and biological pathways to identify its primary biological targets and functions.

  • Comparative Studies: Direct comparative studies with its glycerol analog to elucidate the structure-activity relationships and the specific role of the propanediol backbone.

  • Pharmacokinetic and Toxicological Profiling: In vivo studies to determine its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

The exploration of this and other phospholipids with modified backbones could lead to the discovery of new therapeutic agents with unique mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-Palmitoyl-propanediol-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-propanediol-3-phosphocholine is a synthetic lysophosphatidylcholine (LPC) analog. The detection and quantification of such molecules are crucial in various research and development areas, including drug delivery systems, lipid signaling pathway elucidation, and as potential biomarkers. This document provides an overview of established analytical methodologies applicable to the detection of this compound, along with detailed experimental protocols and comparative quantitative data derived from studies on similar LPC species. The methods primarily focus on High-Performance Liquid Chromatography (HPLC) with various detectors and Mass Spectrometry (MS).

Analytical Methods Overview

The primary methods for the analysis of lysophosphatidylcholines, including this compound, are HPLC and mass spectrometry. HPLC provides separation of the analyte from complex matrices, while various detectors offer different levels of sensitivity and specificity. Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and structural information, making it a powerful tool for both identification and quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the detection of lysophosphatidylcholines and related phospholipids. These values provide a benchmark for the expected performance of similar methods tailored for this compound.

Table 1: HPLC Methods Quantitative Data

MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-RIPhosphatidylcholine (PC), 1-acyl LPC, 2-acyl LPC0.05 to 2.5 mMNot SpecifiedNot Specified[1][2]
HPLC-ELSDPC, LPC, Free Fatty Acids (FFA)0.6-5.0 μg (for LPC)0.04 μg (for LPC)0.1 μg (for LPC)[3][4][5]
HILIC-ELSD5 Phospholipid ClassesNot Specified1.6–4 µg/mL1.6–4 µg/mL[6]

Table 2: Mass Spectrometry Methods Quantitative Data

MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Low-flow CE-MSOxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (ox-PAPC)2.5 - 100.0 µg/mL0.44 µg/mL1.34 µg/mL[7]
LC-ESI/MSOxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (ox-PAPC)5.0–100.0 µg/mL1.50 µg/mL4.54 µg/mL[8]

Experimental Protocols

Protocol 1: HPLC with Evaporative Light Scattering Detector (ELSD)

This protocol is adapted from a method for the simultaneous analysis of phosphatidylcholine and its degradation products.[3][4][5]

1. Objective: To quantify this compound using HPLC-ELSD.

2. Materials:

  • This compound standard (CAS 68124-68-5)[9]

  • HPLC grade chloroform, methanol, water, and ammonia

  • Allsphere silica analytical column (or equivalent)

  • HPLC system with a gradient pump and an Evaporative Light Scattering Detector (ELSD)

3. Mobile Phase Preparation:

  • Mobile Phase A: Chloroform

  • Mobile Phase B: Chloroform-methanol (70:30, v/v)

  • Mobile Phase C: Chloroform-methanol-water-ammonia (45:45:9.5:0.5, v/v/v/v)

4. Chromatographic Conditions:

  • Column: Allsphere silica, 5 µm

  • Injection Volume: 20 µL

  • Flow Rate: 1.0 mL/min

  • Run Time: 25 minutes

  • Gradient Elution Program:

    • A suitable gradient needs to be developed, starting with a high percentage of non-polar solvent and gradually increasing the polarity to elute the target analyte. A potential starting point could be a linear gradient from 100% Mobile Phase B to 100% Mobile Phase C over 15 minutes, followed by a re-equilibration step.

5. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform-methanol mixture).

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

6. Sample Preparation:

  • The sample preparation will depend on the matrix. For biological samples, a lipid extraction method such as the Folch or Bligh-Dyer method may be necessary.

  • The final extract should be dissolved in the initial mobile phase composition.

7. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

  • Quantify the analyte in the samples using the calibration curve.

Protocol 2: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI/MS)

This protocol is based on a method for the analysis of oxidized phosphatidylcholine products.[8]

1. Objective: To identify and quantify this compound using LC-ESI/MS.

2. Materials:

  • This compound standard (CAS 68124-68-5)[9]

  • LC-MS grade acetonitrile, isopropanol, and formic acid

  • C8 analytical column (or equivalent)

  • LC-MS system with a binary pump and an electrospray ionization (ESI) source coupled to a mass spectrometer.

3. Mobile Phase Preparation:

  • Mobile Phase A: Acetonitrile-isopropanol (70:30, v/v) containing 0.1% formic acid.

4. Chromatographic and MS Conditions:

  • Column: C8, 3.5 µm

  • Injection Volume: 5-10 µL

  • Flow Rate: 0.2-0.4 mL/min (will depend on column dimensions)

  • Run Time: Optimization required, but likely around 15-20 minutes.

  • Ionization Mode: Positive ESI

  • Key MS Parameters (to be optimized):

    • Sheath Gas Pressure: ~10 psi

    • Capillary Temperature: ~270 °C

    • For tandem MS (MS/MS), collision-induced dissociation is often used for fragmentation.[10]

5. Standard and Sample Preparation:

  • Follow similar procedures as in Protocol 1 for standard and sample preparation. The final solvent should be compatible with the mobile phase.

6. Data Analysis:

  • Identify the analyte based on its retention time and the specific mass-to-charge ratio (m/z) of its molecular ion. For this compound (C24H50NO6P), the molecular weight is 479.6 g/mol .[9] The expected [M+H]+ ion would be at m/z 480.6.

  • For quantification, use an external calibration curve or an internal standard method.

  • Extracted Ion Chromatograms (EICs) for the specific m/z of the target analyte should be used for quantification to enhance specificity.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_quant Quantification Sample Biological Sample Extraction Lipid Extraction (e.g., Folch) Sample->Extraction Standard This compound Standard Dilution Serial Dilution Standard->Dilution FinalSample Final Sample in Mobile Phase Extraction->FinalSample CalStandards Calibration Standards Dilution->CalStandards HPLC HPLC Separation (Silica Column) FinalSample->HPLC CalStandards->HPLC ELSD ELSD Detection HPLC->ELSD Data Data Acquisition ELSD->Data CalCurve Calibration Curve Generation Data->CalCurve Quant Concentration Determination CalCurve->Quant

Caption: Workflow for quantification using HPLC-ELSD.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Identification & Quantification Sample Sample Matrix Extraction Lipid Extraction Sample->Extraction Standard Analyte Standard Dilution Standard Dilution Series Standard->Dilution FinalSample Reconstituted Sample Extraction->FinalSample CalStandards Calibration Standards Dilution->CalStandards LC LC Separation (C8 Column) FinalSample->LC CalStandards->LC ESI Electrospray Ionization (ESI) LC->ESI MS Mass Spectrometry (MS/MS) ESI->MS Data Data Acquisition MS->Data Ident Identification (RT & m/z) Data->Ident Quant Quantification (EIC) Data->Quant

Caption: Workflow for identification and quantification using LC-MS/MS.

References

Application Notes & Protocols for Mass Spectrometry Analysis of 1-Palmitoyl-propanediol-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-propanediol-3-phosphocholine is a synthetic lysophospholipid analog distinguished by a propanediol backbone in place of the typical glycerol backbone. This structural modification can influence its physicochemical properties and biological activity. As a member of the lysophospholipid class, it is of interest in various research areas, including signal transduction and drug delivery systems. Accurate and robust analytical methods are essential for its characterization and quantification in various matrices.

These application notes provide a comprehensive guide to the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methods for the analysis of structurally similar lysophosphatidylcholines (LPCs) and include sample preparation, chromatographic separation, and mass spectrometric detection.

Note: this compound is a less commonly studied analog of lysophosphatidylcholines. Therefore, the following protocols are provided as a starting point and may require optimization for specific applications and matrices.

Predicted Mass Spectrometry Fragmentation

The key to developing a selective and sensitive LC-MS/MS method is understanding the fragmentation of the target analyte. For this compound (Molecular Formula: C24H50NO6P, Molecular Weight: 479.6 g/mol )[1], the fragmentation pattern in positive ion mode is predicted to be dominated by the neutral loss of the palmitoyl group and the formation of a characteristic phosphocholine headgroup fragment.

Predicted Multiple Reaction Monitoring (MRM) Transitions:

Precursor Ion (m/z)Product Ion (m/z)Description
480.3 [M+H]+184.1Phosphocholine headgroup
480.3 [M+H]+104.1Choline headgroup fragment
502.3 [M+Na]+184.1Phosphocholine headgroup

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma/Serum

A common method for extracting lipids from biological fluids is the Folch or Bligh-Dyer liquid-liquid extraction.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of plasma or serum in a glass tube, add 1.4 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample on ice for 30 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 1 minute and then centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reversed-phase chromatography is commonly used for the separation of lysophospholipids.

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid
Gradient 30% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Tandem Mass Spectrometry (MS/MS)

The analysis is performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 40 V
Collision Energy 25 eV (for m/z 184.1), 35 eV (for m/z 104.1) - Requires optimization
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Quantitative Data Summary

The following table provides expected performance characteristics for the quantitative analysis of lysophosphatidylcholines based on published methods for similar analytes.[2][3] These values should be determined experimentally for this compound.

ParameterExpected Range
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) 85 - 115%

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for the Analysis of this compound cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma/Serum Sample extraction Liquid-Liquid Extraction (Folch Method) plasma->extraction drying Dry Down under Nitrogen extraction->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lc Reversed-Phase LC Separation reconstitution->lc ms Tandem Mass Spectrometry (Positive ESI, MRM) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Workflow for the quantitative analysis of this compound.

Predicted Fragmentation Pathway

G Figure 2: Predicted MS/MS Fragmentation of this compound cluster_0 Precursor Ion cluster_1 Product Ions parent [M+H]+ m/z 480.3 frag1 Phosphocholine Headgroup m/z 184.1 parent->frag1 Collision-Induced Dissociation frag2 Choline Fragment m/z 104.1 parent->frag2 Collision-Induced Dissociation

Caption: Predicted fragmentation of protonated this compound.

Putative Signaling Pathway Involvement

Lysophosphatidylcholines are known to be involved in various signaling pathways, often acting through G protein-coupled receptors (GPCRs). The involvement of this compound in these pathways is putative and requires experimental validation.

G Figure 3: Putative Signaling Pathway for Lysophospholipids analyte 1-Palmitoyl-propanediol- 3-phosphocholine (Putative Ligand) gpcr GPCR (e.g., GPR119) analyte->gpcr Binds to gprotein G Protein Activation gpcr->gprotein ac Adenylyl Cyclase gprotein->ac Activates camp cAMP Production ac->camp pka PKA Activation camp->pka response Cellular Response (e.g., Gene Expression, Metabolic Regulation) pka->response

Caption: Putative GPCR-mediated signaling pathway for lysophospholipids.

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Lysophospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lysophospholipids (LPLs) are a class of signaling lipids derived from phospholipids through the action of phospholipase A enzymes. They play crucial roles in a myriad of cellular processes, including cell proliferation, migration, and inflammation, and are implicated in various diseases such as cancer and cardiovascular conditions. Accurate separation and quantification of LPL species are critical for understanding their biological functions and for biomarker discovery. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering several modes of separation tailored to the unique physicochemical properties of LPLs.

This document provides detailed application notes and protocols for the separation of lysophospholipids using Normal-Phase (NP-HPLC), Reverse-Phase (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with common detection methods.

HPLC Separation Modes for Lysophospholipids

The choice of HPLC mode is dictated by the analytical goal. Separation can be achieved based on the polarity of the head group or the hydrophobicity of the fatty acyl chain.

Normal-Phase HPLC (NP-HPLC)

Normal-Phase HPLC separates lipids based on the polarity of their head groups. It is an excellent method for separating different LPL classes from each other and from other phospholipid classes.[1][2]

  • Principle: A polar stationary phase (e.g., silica) is used with a non-polar mobile phase. More polar LPLs interact more strongly with the stationary phase and thus have longer retention times.

  • Application: Ideal for class-specific separation and quantification.

  • Elution Order (Increasing Retention): Less polar lipids elute first, followed by more polar species. For LPLs, the elution order is typically Lysophosphatidylcholine (LPC), Lysophosphatidylethanolamine (LPE), Lysophosphatidylinositol (LPI), and Lysophosphatidylserine (LPS).

Protocol 1: NP-HPLC for LPL Class Separation

Objective: To separate major lysophospholipid classes from a biological extract.

Methodology:

  • Sample Preparation:

    • Extract lipids from the sample using a modified Bligh & Dyer or Folch method.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase (e.g., Chloroform/Methanol/Water) for injection.

  • HPLC System & Column:

    • HPLC System: A standard HPLC system with a gradient pump and a suitable detector (ELSD or UV at 206 nm).

    • Column: Silica-based column (e.g., Allsphere silica, 5 µm).

    • Column Temperature: 30°C.

  • Mobile Phase & Gradient:

    • Mobile Phase A: Chloroform/Methanol (70:30, v/v).

    • Mobile Phase B: Chloroform/Methanol/Water/Ammonia (45:45:9.5:0.5, v/v/v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-5 min: 100% A

      • 5-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20-25 min: Return to 100% A and equilibrate.

  • Detection:

    • Evaporative Light Scattering Detector (ELSD): Drift tube temperature 40°C, Nitrogen pressure 3.5 bar.

    • UV Detector: 206 nm.[4]

Reverse-Phase HPLC (RP-HPLC)

Reverse-Phase HPLC is the most common HPLC mode and separates lipids based on the length and degree of unsaturation of their fatty acyl chains. It is particularly powerful for resolving isomers.[5]

  • Principle: A non-polar stationary phase (e.g., C18, C8) is used with a polar mobile phase. More hydrophobic LPLs (longer, more saturated chains) are retained longer.

  • Application: Separation of individual molecular species within an LPL class, including positional (sn-1 vs. sn-2) and geometric (cis vs. trans) isomers.[6] Isomers with an acyl group at the sn-2 position tend to elute before their sn-1 counterparts.[6]

  • Elution Order (Increasing Retention): Shorter, more unsaturated acyl chains elute before longer, more saturated chains.

Protocol 2: RP-HPLC for Separation of LPL Molecular Species and Isomers

Objective: To separate individual molecular species and positional isomers of Lysophosphatidylcholine (LPC).

Methodology:

  • Sample Preparation:

    • Isolate the LPC fraction using solid-phase extraction (SPE) or a preliminary NP-HPLC step if necessary.

    • Dry the fraction and reconstitute in the initial mobile phase (e.g., Methanol/Water).

  • HPLC System & Column:

    • HPLC System: A UHPLC or HPLC system capable of high pressure, coupled to a mass spectrometer or UV detector.

    • Column: C18 column (e.g., Phenomenex Kinetex C18, 1.7 µm, 100 x 2.1 mm).[7]

    • Column Temperature: 35°C.[2]

  • Mobile Phase & Gradient:

    • Mobile Phase A: Acetonitrile/Methanol/15 mM Ammonium Acetate (60:30:10, v/v/v, pH 7.4).[2]

    • Mobile Phase B: Acetonitrile/Methanol/15 mM Ammonium Acetate (60:38:2, v/v/v, pH 7.4).[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Gradient Program: A linear gradient from 100% A to 100% B over 30 minutes is a typical starting point.[2]

  • Detection:

    • Mass Spectrometry (MS): ESI in positive or negative ion mode. MS/MS fragmentation is used to confirm fatty acid composition and isomer position.

    • UV Detector: 203 nm.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a partially aqueous, high-organic-content mobile phase. It separates compounds based on their hydrophilicity and is highly compatible with ESI-MS.[8][9]

  • Principle: Separation is based on the partitioning of polar analytes between a water-enriched layer on the surface of the polar stationary phase and the less polar mobile phase. It separates LPLs based on head group polarity.[10]

  • Application: Robust separation of LPL classes with excellent peak shapes, especially for acidic LPLs, and high sensitivity when coupled with MS.[10][11] It can also separate sn-1 and sn-2 regio-isomers, with sn-1 isomers typically showing higher retention times.[8]

  • Advantages: Uses ESI-compatible mobile phases, leading to efficient desolvation and ionization.[8]

Protocol 3: HILIC-MS/MS for Comprehensive LPL Profiling

Objective: To achieve class separation and sensitive quantification of LPLs in a complex biological sample.

Methodology:

  • Sample Preparation:

    • Perform lipid extraction as described in Protocol 1.

    • Reconstitute the dried lipid extract in a high percentage of acetonitrile (e.g., 95:5 Acetonitrile/Water) to ensure compatibility with the initial mobile phase.

  • HPLC System & Column:

    • HPLC System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

    • Column: Silica-based HILIC column (e.g., iHILIC®-Fusion, 150 x 2.1 mm, 3.5 µm).[10]

    • Column Temperature: 40°C.

  • Mobile Phase & Gradient:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium Acetate in Water.

    • Flow Rate: 0.3 mL/min.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-12 min: Linear gradient to 25% B

      • 12-15 min: Hold at 25% B

      • 15-16 min: Return to 5% B

      • 16-25 min: Equilibrate at 5% B.

  • Detection (MS/MS):

    • Ionization Mode: ESI in both positive and negative modes to cover all LPL classes.

    • MS1 Scan: Full scan over an m/z range of 200-1400.[7]

    • MS2 Scan (dd-MS2): Data-dependent fragmentation of the most abundant precursor ions to obtain structural information. Characteristic fragments (e.g., fatty acid carboxylate anions in negative mode) are used for identification and quantification.[12]

Data Presentation: Quantitative Summary

The following tables provide a summary of typical parameters and performance for different HPLC methods.

Table 1: Comparison of HPLC Separation Modes for Lysophospholipids

FeatureNormal-Phase (NP-HPLC)Reverse-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Principle Adsorption based on head group polarityPartitioning based on acyl chain hydrophobicityPartitioning based on head group hydrophilicity
Stationary Phase Polar (e.g., Silica, Diol)Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide)
Mobile Phase Non-polar (Hexane, Chloroform)Polar (Acetonitrile, Methanol, Water)High Organic, Aqueous (Acetonitrile/Water)
Primary Use Class separation (LPC, LPE, LPI)[2]Isomer & molecular species separation[5][6]Class separation with MS compatibility[9][10]
MS Compatibility Poor (requires solvent exchange)GoodExcellent
Typical Elution LPC -> LPE -> LPI -> LPSC16:1 -> C18:1 -> C18:0Similar to NP-HPLC

Table 2: Typical Retention Times (RT) for LPL Classes in NP-HPLC

Lysophospholipid ClassAbbreviationTypical Retention Time (min)
PhosphatidylethanolaminePE~5.0
PhosphatidylinositolPI~7.5
PhosphatidylserinePS~8.0
LysophosphatidylcholineLPC~11.0
SphingomyelinSM~12.5
(Note: Retention times are illustrative and vary significantly with the specific method, column, and system. Data adapted from typical NP-HPLC separations where more polar compounds have longer retention).[2]

Visualizations: Pathways and Workflows

Lysophospholipid_Signaling cluster_membrane Cell Membrane PL Phospholipid PLA2 Phospholipase A2 (PLA2) PL->PLA2 Hydrolysis LPL Lysophospholipid (e.g., LPA, S1P) GPCR GPCR (e.g., LPAR, S1PR) LPL->GPCR Binding & Activation Effector Downstream Effectors (e.g., Rho, PLC, PI3K) GPCR->Effector Signal Transduction PLA2->LPL Response Cellular Responses (Proliferation, Migration) Effector->Response

HPLC_Workflow Sample 1. Biological Sample (Plasma, Tissue, Cells) Extraction 2. Lipid Extraction (e.g., Folch, Bligh & Dyer) Sample->Extraction SPE 3. Optional: Solid Phase Extraction (Fractionation) Extraction->SPE HPLC 4. HPLC Separation (NP, RP, or HILIC) Extraction->HPLC Direct Injection SPE->HPLC Detection 5. Detection (MS, ELSD, UV) HPLC->Detection Analysis 6. Data Analysis (Identification & Quantification) Detection->Analysis

HPLC_Modes_Logic LPL Lysophospholipid Structure Head Polar Head Group LPL->Head Tail Fatty Acyl Chain LPL->Tail NP_HILIC Normal Phase (NP) & HILIC Head->NP_HILIC Separates by Polarity RP Reverse Phase (RP) Tail->RP Separates by Hydrophobicity

References

Application Notes and Protocols for the Use of 1-Palmitoyl-sn-glycero-3-phosphocholine in Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilizing 1-Palmitoyl-sn-glycero-3-phosphocholine in Liposome Preparation

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The compound 1-Palmitoyl-propanediol-3-phosphocholine is a structural analog of the more commonly utilized lysophospholipid, 1-Palmitoyl-sn-glycero-3-phosphocholine (LysoPC). The data and protocols presented herein are based on the established properties and applications of LysoPC in liposomal formulations. The principles and methodologies are directly applicable to its propanediol counterpart.

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine is a lysophospholipid, a class of lipids characterized by a single acyl chain.[1][2][3] Its incorporation into liposomal bilayers can significantly modulate the physicochemical properties of the vesicles, including membrane fluidity, permeability, and stability.[4][5][6] These characteristics make it a valuable component in the design of advanced drug delivery systems, such as thermosensitive liposomes and formulations for enhanced transendothelial drug delivery.[7][8][9] The amphiphilic nature of this molecule, with its hydrophilic phosphocholine head group and hydrophobic palmitoyl tail, allows for its integration into the lipid bilayer, where it can create packing defects and alter the membrane's phase transition temperature.[4]

This document provides detailed protocols for the preparation of liposomes containing 1-Palmitoyl-sn-glycero-3-phosphocholine and outlines key characterization techniques.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Palmitoyl-sn-glycero-3-phosphocholine is presented in the table below.

PropertyValueReference
Synonyms 1-Hexadecanoyl-sn-glycero-3-phosphocholine, LysoPC (16:0)[10]
CAS Number 17364-16-8[10]
Molecular Formula C24H50NO7P[1]
Molecular Weight 495.63 g/mol [10]
Physical Form Powder
Purity ≥98% (HPLC)[6]
Storage Temperature -20°C

Applications in Liposome Formulations

The inclusion of 1-Palmitoyl-sn-glycero-3-phosphocholine in liposomal formulations can be tailored for several applications:

  • Enhanced Drug Delivery: By increasing membrane permeability, it can facilitate the release of encapsulated drugs at a target site.[7][8]

  • Thermosensitive Liposomes: Its presence can lower the phase transition temperature of the lipid bilayer, making the liposomes release their payload in response to localized hyperthermia.[9]

  • Transendothelial Drug Delivery: Lysolipid-containing liposomes can transiently increase the permeability of endothelial barriers, allowing for improved drug penetration into tissues.[7][8][11]

  • Modulation of Membrane Fluidity: It can be used to adjust the rigidity and fluidity of the liposomal membrane, which can influence drug retention and release kinetics.[5][6]

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[12][13][14][15] This protocol is adapted for the inclusion of 1-Palmitoyl-sn-glycero-3-phosphocholine.

Materials:

  • Primary phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • 1-Palmitoyl-sn-glycero-3-phosphocholine

  • Cholesterol (optional, for modulating membrane rigidity)

  • Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Drug to be encapsulated (lipophilic or hydrophilic)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Vacuum pump

Workflow Diagram:

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration and Vesicle Formation cluster_2 Sizing and Purification dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 3. Dry Lipid Film (Vacuum) evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate vortex 5. Vortexing to form Multilamellar Vesicles (MLVs) hydrate->vortex extrude 6. Extrusion for Size Homogenization (LUVs) vortex->extrude purify 7. Removal of Unencapsulated Drug extrude->purify final_product final_product purify->final_product Final Liposome Suspension

Caption: Workflow for liposome preparation using the thin-film hydration method.

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of the primary phospholipid, 1-Palmitoyl-sn-glycero-3-phosphocholine, and cholesterol. The molar ratio of these components should be optimized based on the desired liposome properties. A common starting point is a 85:15 molar ratio of primary phospholipid to lysophospholipid.

    • Dissolve the lipid mixture in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.

  • Film Drying:

    • Once the film is formed, dry it further under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[12]

  • Hydration:

    • Add the aqueous hydration buffer to the flask. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The temperature of the hydration buffer should be above the Tm of the lipid mixture to ensure proper hydration and vesicle formation.[12]

  • Vesicle Formation:

    • Agitate the flask by vortexing or manual shaking until the entire lipid film is suspended in the buffer, forming multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes). This should be performed at a temperature above the lipid mixture's Tm.

  • Purification:

    • Remove the unencapsulated drug from the liposome suspension using methods such as size exclusion chromatography or dialysis.

Characterization of Liposomes

Quantitative Data Summary:

The following table summarizes key parameters for characterizing liposomes containing 1-Palmitoyl-sn-glycero-3-phosphocholine.

ParameterMethodTypical ValuesSignificance
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 80-200 nmPDI: < 0.2A narrow size distribution is crucial for in vivo performance and reproducibility.
Zeta Potential Electrophoretic Light Scattering (ELS)-30 mV to +30 mVIndicates the surface charge and stability of the liposome suspension.
Encapsulation Efficiency (%EE) Spectrophotometry, HPLC30-90%The percentage of the initial drug that is successfully entrapped within the liposomes.[16]
Drug Loading (%DL) Spectrophotometry, HPLC1-10%The weight percentage of the encapsulated drug relative to the total lipid weight.[16]
In Vitro Drug Release Dialysis MethodVaries with formulationCharacterizes the rate and extent of drug release from the liposomes under physiological conditions.
Stability DLS, %EE over timeStable for weeks to months at 4°CAssesses the physical and chemical stability of the liposomes during storage.[17][18]

Mechanism of Action: Enhanced Endothelial Permeability

The inclusion of lysolipids like 1-Palmitoyl-sn-glycero-3-phosphocholine can enhance the delivery of drugs across endothelial barriers. The proposed mechanism involves the transient disruption of cell-cell junctions.

Signaling_Pathway cluster_0 Liposome-Endothelium Interaction cluster_1 Cellular Effects cluster_2 Outcome liposome Lysolipid-Containing Liposome endothelial_cell Endothelial Cell liposome->endothelial_cell Proximity release Release of Free Lysolipid endothelial_cell->release contraction Induction of Cell Contraction release->contraction gap Formation of Intercellular Gaps contraction->gap permeability Increased Endothelial Permeability gap->permeability delivery Enhanced Drug Delivery to Tissue permeability->delivery

Caption: Proposed mechanism of lysolipid-mediated enhancement of endothelial permeability.

Conclusion

1-Palmitoyl-sn-glycero-3-phosphocholine is a versatile tool for modifying the properties of liposomal drug delivery systems. Its incorporation allows for the rational design of liposomes with controlled release characteristics and enhanced drug delivery capabilities. The protocols and characterization methods outlined in this document provide a framework for the development and evaluation of these advanced nanocarriers. Careful optimization of the lipid composition and preparation parameters is essential to achieve the desired therapeutic outcomes.

References

Application Notes and Protocols: 1-Palmitoyl-sn-glycero-3-phosphocholine as a Substrate for Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Substrate Specificity: 1-Palmitoyl-propanediol-3-phosphocholine vs. 1-Palmitoyl-sn-glycero-3-phosphocholine

It is crucial to distinguish between this compound and 1-Palmitoyl-sn-glycero-3-phosphocholine (lyso-PC) when considering substrates for acyltransferases. Acyltransferases, such as lysophosphatidylcholine acyltransferases (LPCATs), catalyze the transfer of a fatty acyl group to the free hydroxyl group at the sn-2 position of a lysophospholipid.

1-Palmitoyl-sn-glycero-3-phosphocholine possesses this essential sn-2 hydroxyl group, making it a viable substrate for acylation. In contrast, this compound lacks a hydroxyl group at the corresponding position in its propanediol backbone. This structural difference renders it unsuitable as a substrate for the vast majority of acyltransferases that participate in phospholipid remodeling.

Therefore, these application notes and protocols will focus on the scientifically established substrate, 1-Palmitoyl-sn-glycero-3-phosphocholine , and its interaction with various acyltransferases.

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine is a ubiquitous lysophospholipid generated from the hydrolysis of phosphatidylcholine by phospholipase A2. It serves as a key substrate for lysophospholipid acyltransferases (LPLATs), a family of enzymes that play a critical role in phospholipid remodeling and the synthesis of signaling molecules.[1] The reacylation of 1-palmitoyl-sn-glycero-3-phosphocholine is a vital step in maintaining membrane homeostasis and can be a key indicator of various physiological and pathological processes. This document provides detailed protocols for assaying the activity of acyltransferases that utilize 1-palmitoyl-sn-glycero-3-phosphocholine as a substrate.

Acyltransferase Activity and Substrate Preference

Several acyltransferases can utilize 1-palmitoyl-sn-glycero-3-phosphocholine as a substrate, with varying efficiencies and preferences for the acyl-CoA donor. Lysophosphatidylcholine acyltransferases (LPCATs) are a prominent family of enzymes involved in this process.[2][3] The substrate specificity of these enzymes can be influenced by the specific isoform, the tissue of origin, and the experimental conditions.

Quantitative Data on Acyltransferase Activity

The following table summarizes key kinetic parameters for human lysophosphatidylcholine acyltransferase 3 (LPCAT3) using a fluorescently labeled lyso-PC substrate (NBD-lyso-PC) and arachidonoyl CoA. While the acyl chain at the sn-1 position is not palmitate in this specific study, the data provides a valuable reference for the enzyme's affinity for the lysophospholipid backbone and a common polyunsaturated acyl-CoA.

EnzymeSubstrate(s)Km (μmol·L-1)Vmax (pmol·min-1·U-1)Optimal pHOptimal Temperature (°C)Reference
Recombinant Human LPCAT3NBD-lyso-PC266.84 ± 3.6539.76 ± 1.866.030[2][4]
Arachidonoyl CoA11.03 ± 0.51[2][4]

Experimental Protocols

Protocol 1: General LPCAT Activity Assay using Microsomal Preparations

This protocol is adapted from methods used to measure LPCAT activity in microsomal fractions from cells or tissues.[3][5]

Materials:

  • Microsomal protein fraction

  • Assay Buffer: 200 mM Tris/HCl, pH 7.5, 10 mM MgCl2, 2 mg/ml fatty acid-free bovine serum albumin (BSA)[3]

  • 1-Palmitoyl-sn-glycero-3-phosphocholine stock solution (e.g., 1 mM in ethanol)

  • Acyl-CoA stock solution (e.g., 1 mM of oleoyl-CoA, palmitoyl-CoA, or arachidonoyl-CoA in a suitable solvent)[3][5]

  • Radioactively labeled acyl-CoA (e.g., [3H]oleoyl-CoA) for detection[3]

  • Reaction termination solution: Chloroform/Methanol (1:3, v/v)[3]

  • Water

  • TLC plates and developing solvent (e.g., ethanol/triethylamine/chloroform/water, 50:35:35:10)[3]

  • Scintillation counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, 1-palmitoyl-sn-glycero-3-phosphocholine (final concentration typically 10-100 μM), and the desired acyl-CoA with its radiolabeled counterpart (final concentration typically 5-20 μM).[3]

  • Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.[2][3]

  • Initiate Reaction: Add the microsomal protein (typically 10-50 μg of total protein) to the reaction mixture to initiate the reaction.[3][5] The final reaction volume is typically 100-200 μL.[3][5]

  • Incubation: Incubate the reaction for a specific time (e.g., 10-30 minutes) at the chosen temperature.[2][3] Ensure the reaction is within the linear range with respect to time and protein concentration.

  • Terminate Reaction: Stop the reaction by adding 700 μL of the chloroform/methanol termination solution, followed by 400 μL of water.[3]

  • Phase Separation: Vortex the mixture and centrifuge to separate the phases.

  • Product Analysis: Carefully collect the lower chloroform phase, which contains the lipids. Analyze the extracted lipids by thin-layer chromatography (TLC) to separate the product (phosphatidylcholine) from the unreacted substrates.[3]

  • Quantification: Scrape the spot corresponding to phosphatidylcholine from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate Activity: Express the LPCAT activity as nmol of product formed per minute per mg of protein.

Protocol 2: LPAAT Activity Assay with Lysophospholipid Substrate Competition

This protocol allows for the assessment of acyltransferase specificity for different lysophospholipid acceptors, including 1-palmitoyl-sn-glycero-3-phosphocholine, in a single reaction.[5]

Materials:

  • Microsomal protein fraction

  • Assay Buffer (e.g., Tris-based buffer with appropriate pH and cofactors)

  • A mixture of lysophospholipids including 1-palmitoyl-sn-glycero-3-phosphocholine (LPC), lysophosphatidylethanolamine (LPE), and lysophosphatidylserine (LPS) (e.g., 3 µM each).[5]

  • A mixture of acyl-CoA esters (e.g., 3 µM of arachidonoyl-CoA).[5]

  • Fatty acid-free BSA (e.g., 12.5 µM).[5]

  • Internal standards for each class of phospholipid product (e.g., deuterated standards).[5]

  • LC/MS/MS system for product analysis.

Procedure:

  • Prepare Substrate Mixture: Combine the mixture of lysophospholipids and acyl-CoA esters in the assay buffer containing BSA.

  • Initiate Reaction: Add the microsomal protein (e.g., 10-50 ng/µl) to the substrate mixture to start the reaction.[5] The final reaction volume is typically 200 µL.[5]

  • Incubation: Incubate at 37°C for a defined period (e.g., 1-30 minutes).[5]

  • Terminate Reaction and Extract Lipids: Stop the reaction and extract the lipids using a suitable method, such as a Bligh-Dyer extraction, after adding the internal standards.

  • Analyze by LC/MS/MS: Analyze the lipid extract using a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system to separate and quantify the different phospholipid products formed.[5]

  • Data Analysis: Determine the relative abundance of each product to assess the substrate preference of the acyltransferases present in the microsomal preparation.

Visualizations

Signaling Pathway: Phospholipid Remodeling

phospholipid_remodeling PC Phosphatidylcholine (e.g., 1-Palmitoyl-2-acyl-PC) PLA2 Phospholipase A2 PC->PLA2 LPC 1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC) PLA2->LPC Hydrolysis LPCAT LPCAT LPC->LPCAT AcylCoA Acyl-CoA AcylCoA->LPCAT LPCAT->PC Acylation CoA CoA-SH LPCAT->CoA

Caption: The Lands cycle of phospholipid remodeling.

Experimental Workflow: LPCAT Activity Assay

lpcat_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis prep_mix Prepare Reaction Mix: - Assay Buffer - 1-Palmitoyl-sn-glycero-3-PC - [3H]Acyl-CoA pre_incubate Pre-incubate at 30-37°C prep_mix->pre_incubate add_enzyme Add Microsomal Fraction pre_incubate->add_enzyme incubate Incubate (10-30 min) add_enzyme->incubate terminate Terminate Reaction (Chloroform/Methanol) incubate->terminate extract Lipid Extraction terminate->extract tlc TLC Separation extract->tlc quantify Scintillation Counting tlc->quantify

Caption: Workflow for a radioactivity-based LPCAT assay.

Logical Relationship: Acyltransferase Substrate Specificity

substrate_specificity cluster_substrates Substrates cluster_enzymes Acyltransferases cluster_products Products LPC 1-Palmitoyl-sn-glycero-3-PC LPCAT1 LPCAT1 LPC->LPCAT1 LPCAT2 LPCAT2 LPC->LPCAT2 LPCAT3 LPCAT3 LPC->LPCAT3 LPE Lyso-PE LPAAT LPAATs LPE->LPAAT LPA Lyso-PA LPA->LPAAT AcylCoA Acyl-CoA Pool (e.g., 16:0, 18:1, 20:4) AcylCoA->LPCAT1 AcylCoA->LPCAT2 AcylCoA->LPCAT3 AcylCoA->LPAAT PC Phosphatidylcholine (PC) LPCAT1->PC LPCAT2->PC LPCAT3->PC PE Phosphatidylethanolamine (PE) LPAAT->PE PA Phosphatidic Acid (PA) LPAAT->PA

Caption: Substrate flow for different acyltransferase families.

References

Protocol for the Solubilization of 1-Palmitoyl-propanediol-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

1-Palmitoyl-propanediol-3-phosphocholine, also known as 1-Palmitoyl-sn-glycero-3-phosphocholine, is a lysophosphatidylcholine that plays a significant role in various biological processes and has numerous applications in research and development.[1][2][3] It is a key component in the study of cell membranes, signal transduction, and as an emulsifier in cosmetic and food industries.[2] In the pharmaceutical and biotechnology sectors, it is utilized in the formulation of drug delivery systems, such as liposomes, to enhance the bioavailability of therapeutic agents.[2] This lysophospholipid is known to exhibit pro-inflammatory activity and is used in atherosclerosis research.[4][5] Proper solubilization is critical for the successful application of this compound in experimental settings. This document provides detailed protocols for dissolving this compound in both aqueous and organic solvents.

Due to its amphiphilic nature, with a polar phosphocholine head group and a nonpolar palmitoyl tail, its solubility characteristics vary depending on the solvent system. While sparingly soluble in some organic solvents, it can be directly dissolved in aqueous buffers, which is often the preferred method for biological experiments.[6] It is important to note that aqueous solutions of this compound are unstable and should be prepared fresh for optimal results.[4][6]

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in an aqueous buffer.

Solvent/BufferConcentrationTemperatureNotesReference
Phosphate-Buffered Saline (PBS), pH 7.2~ 2 mg/mLNot SpecifiedRecommended for biological experiments.[6]
Phosphate-Buffered Saline (PBS)50 mg/mL (100.88 mM)Not SpecifiedHeating and/or sonication can aid dissolution.[5]

Experimental Protocols

Protocol 1: Preparation of Aqueous Solutions (Recommended for Biological Applications)

This protocol describes the preparation of a stock solution of this compound in an aqueous buffer, such as Phosphate-Buffered Saline (PBS).

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of PBS (pH 7.2) to the tube to achieve the desired final concentration (e.g., for a 2 mg/mL solution, add 1 mL of PBS to 2 mg of the compound).

  • Dissolution:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If precipitation or incomplete dissolution occurs, gentle warming in a water bath (e.g., at 37°C) or brief sonication can be used to facilitate dissolution.[5] Exercise caution to avoid excessive heating, which may degrade the lipid.

  • Sterilization (Optional): If required for cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter. Note that some loss of material may occur due to adsorption to the filter membrane.

  • Storage: As aqueous solutions are unstable, it is highly recommended to prepare them fresh before each experiment.[4][6] If short-term storage is necessary, store at 2-8°C for no longer than one day.[6] For long-term storage, the solid compound should be stored at -20°C.[6]

Protocol 2: Preparation of Organic Solvent Stock Solutions

This protocol is suitable for applications where an organic solvent is required. Lysophospholipids are generally less soluble in purely organic solvents compared to aqueous solutions.[6] Methanol or a mixture of chloroform and methanol is commonly used for the extraction and dissolution of phospholipids.[7][8]

Materials:

  • This compound (solid)

  • Ethanol, Dimethyl Sulfoxide (DMSO), or Dimethylformamide (DMF)

  • Chloroform:Methanol mixture (2:1, v/v) (use with caution in a fume hood)

  • Glass vials with solvent-resistant caps

  • Vortex mixer

Procedure:

  • Weighing: Weigh the desired amount of this compound into a glass vial.

  • Solvent Addition: Add the chosen organic solvent (e.g., ethanol, DMSO, DMF, or chloroform:methanol) to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • This compound is reported to be sparingly soluble in ethanol, DMSO, and dimethylformamide.[6] Therefore, achieving high concentrations may not be possible.

  • Storage: Store organic stock solutions at -20°C in tightly sealed vials to prevent solvent evaporation and degradation.

Visualizations

Dissolving_Protocol_Workflow Workflow for Dissolving this compound cluster_aqueous Aqueous Solution Protocol cluster_organic Organic Solvent Protocol weigh_aq Weigh Compound add_pbs Add PBS (pH 7.2) weigh_aq->add_pbs vortex_aq Vortex Thoroughly add_pbs->vortex_aq check_dissolution Check for Complete Dissolution vortex_aq->check_dissolution heat_sonicate Gentle Warming / Sonication (Optional) check_dissolution->heat_sonicate Not Dissolved sterile_filter Sterile Filter (Optional) check_dissolution->sterile_filter Dissolved heat_sonicate->vortex_aq use_fresh Use Solution Immediately sterile_filter->use_fresh weigh_org Weigh Compound add_solvent Add Organic Solvent weigh_org->add_solvent vortex_org Vortex until Dissolved add_solvent->vortex_org store_frozen Store at -20°C vortex_org->store_frozen

Caption: Workflow for preparing aqueous and organic solutions of this compound.

References

Application Notes and Protocols for 1-Palmitoyl-sn-glycero-3-phosphocholine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for utilizing 1-Palmitoyl-sn-glycero-3-phosphocholine in various in vitro assays. The compound of interest, 1-Palmitoyl-propanediol-3-phosphocholine (CAS 68124-68-5)[1], is a structural analog of the more extensively studied and biologically significant lysophospholipid, 1-Palmitoyl-sn-glycero-3-phosphocholine (CAS 17364-16-8)[2][3]. The latter, also known as Lyso-Platelet Activating Factor (Lyso-PAF), is a key intermediate in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammatory processes[4][5]. Due to the wealth of available research on 1-Palmitoyl-sn-glycero-3-phosphocholine and its central role in cellular signaling, the following protocols and applications will focus on this well-characterized molecule. It serves as an abundant lysophosphatidylcholine with pro-inflammatory activity and is utilized in studies of atherosclerosis[2].

Product Information

PropertyValueReference
Synonyms 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, Lyso-PAF, L-α-Lysophosphatidylcholine, palmitoyl[2][6]
CAS Number 17364-16-8[2][3]
Molecular Formula C24H50NO7P[6]
Molecular Weight 495.63 g/mol [2][6]
Appearance Powder
Storage Store at -20°C. Solutions are unstable; prepare fresh.[2]

Biological Activity and Applications

1-Palmitoyl-sn-glycero-3-phosphocholine is a versatile molecule for in vitro research with several key biological activities:

  • Substrate for Lysophosphatidylcholine Acyltransferases (LPCATs): It is a crucial substrate for LPCAT enzymes, which are involved in the remodeling pathway of phospholipid biosynthesis, leading to the formation of phosphatidylcholines or PAF[3][4].

  • Pro-inflammatory Mediator: This lysophospholipid exhibits pro-inflammatory properties[2]. For instance, at a concentration of 125 μM, it has been shown to increase the production of reactive oxygen species (ROS) and decrease the levels of superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) in human umbilical vein endothelial cells (HUVECs)[3].

  • Role in PAF Signaling: As the immediate precursor to PAF, it is integral to studying the PAF signaling pathway. While it is generally considered not to be a direct agonist for the PAF receptor, its presence and metabolism are critical for PAF production[4][5][7].

  • Biophysical and Drug Delivery Studies: Due to its amphiphilic nature, it is used in the study of membrane dynamics and as a component in the formulation of liposomes for drug delivery systems[8].

Quantitative Data Summary

AssayCell Line/SystemConcentration/ParameterObserved EffectReference
ROS ProductionHUVECs125 µMIncreased ROS production[3]
Protein Level ModulationHUVECs125 µMDecreased SOD and eNOS protein levels[3]
Signal TransductionHUVECs125 µMDecreased phosphorylation of ERK1/2[3]
Calcium Mobilization293 cells stably transfected with human PAF receptorNot specifiedStimulated Ca2+ accumulation (potentially due to contaminants)[5]

Experimental Protocols

Protocol 1: Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay

This protocol is designed to measure the activity of LPCAT enzymes by quantifying the incorporation of a labeled acyl-CoA into 1-Palmitoyl-sn-glycero-3-phosphocholine.

Materials:

  • 1-Palmitoyl-sn-glycero-3-phosphocholine

  • [14C]-Palmitoyl-CoA (or other labeled acyl-CoA)

  • Cell lysates or purified LPCAT enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction termination solution (e.g., Dole's reagent: isopropanol:heptane:1 M H2SO4, 40:10:1)

  • Heptane

  • Silica gel for thin-layer chromatography (TLC)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a stock solution of 1-Palmitoyl-sn-glycero-3-phosphocholine in a suitable solvent (e.g., ethanol).

  • Prepare the reaction mixture in a microcentrifuge tube:

    • Assay buffer

    • BSA (to bind free fatty acids)

    • 1-Palmitoyl-sn-glycero-3-phosphocholine (final concentration typically 10-50 µM)

    • Cell lysate or purified enzyme

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [14C]-Palmitoyl-CoA (final concentration typically 5-20 µM).

  • Incubate at 37°C for 10-30 minutes.

  • Stop the reaction by adding the termination solution.

  • Vortex thoroughly and add heptane and water to separate the phases.

  • Centrifuge to pellet any precipitate.

  • Collect the upper organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1).

  • Spot the extract onto a silica TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the lysophosphatidylcholine from the newly synthesized phosphatidylcholine.

  • Visualize the spots (e.g., with iodine vapor) and scrape the corresponding silica into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Diagram of LPCAT Assay Workflow:

LPCAT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) mix Combine Reagents prep_reagents->mix Add incubate Incubate at 37°C mix->incubate Start stop_rxn Stop Reaction incubate->stop_rxn Terminate extract Lipid Extraction stop_rxn->extract tlc TLC Separation extract->tlc quantify Scintillation Counting tlc->quantify PAF_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_receptor Target Cell PC Membrane Phosphatidylcholine (e.g., 1-palmitoyl-2-acyl-GPC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LysoPAF 1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PAF) PLA2->LysoPAF Produces LPCAT2 LPCAT2 (Lyso-PAF Acetyltransferase) LysoPAF->LPCAT2 Substrate for PAF Platelet-Activating Factor (PAF) LPCAT2->PAF Produces PAFR PAF Receptor (PAFR) PAF->PAFR Binds to Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) PAFR->Signaling Activates

References

Application Notes and Protocols: 1-Palmitoyl-propanediol-3-phosphocholine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-propanediol-3-phosphocholine, also known as 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC), is a prominent member of the lysophosphatidylcholine (LPC) family.[1] LPCs are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines by phospholipase A2.[2] They are found in cell membranes and blood plasma and are involved in a variety of cellular processes.[2] In the context of cell culture, this compound serves as a valuable tool for investigating numerous biological phenomena, including inflammatory responses, cell proliferation, apoptosis, and cytotoxicity.[3][4] Its utility extends to studies on atherosclerosis, cancer, and immune system modulation.[1][2] These application notes provide a comprehensive overview of its use in cell culture, including detailed protocols and data presentation.

Biological Activity and Applications

This compound exhibits a range of biological activities that are cell-type and concentration-dependent. It is recognized for its pro-inflammatory properties and its role as a signaling molecule that can influence various cellular pathways.[1]

Key Applications in Cell Culture:

  • Induction of Inflammatory Responses: Used to stimulate the production of pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α in various cell types, including endothelial and immune cells.[1][3]

  • Apoptosis and Cytotoxicity Studies: At higher concentrations, it can induce cytotoxicity and apoptosis in cells like human endothelial cells, making it a useful agent for studying programmed cell death pathways.[3]

  • Cell Proliferation and Differentiation: Can stimulate DNA synthesis and proliferation in cell types like vascular smooth muscle cells.[4] It has also been studied as an immune activator for differentiating monocytes into mature dendritic cells.[2]

  • Atherosclerosis Research: As a major component of oxidized low-density lipoprotein (oxLDL), it is instrumental in in vitro models of atherosclerosis, where it can induce endothelial dysfunction and inflammation.[2][5]

  • Drug Delivery Research: Utilized as a component in the formation of liposomes for drug delivery systems, leveraging its ability to influence membrane fluidity and stability.[6]

  • Neurobiology Research: Employed to induce demyelination in brain slice cultures to mimic the effects of demyelinating diseases like multiple sclerosis.[2]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound (LPC) in various cell culture experiments.

Table 1: Effects on Endothelial Cells (HUVECs)

ConcentrationIncubation TimeObserved EffectReference
20, 40, 60 µg/mlNot SpecifiedStimulation of IL-8 secretion.[3]
>50 µg/mlNot SpecifiedCytotoxicity.[3]
125 µM2 hoursInduction of superoxide overload by inhibiting SOD1; downregulation of phosphoryl-ERK1/2 and eNOS.[1]
0-100 µmol/L24 hoursAssessment of cell viability.[5]
10 µmol/L24 hoursUpregulation of ICAM-1 and VCAM-1 expression.[5]

Table 2: Effects on Vascular Smooth Muscle Cells (VSMC)

ConcentrationIncubation TimeObserved EffectReference
10⁻⁷ to 10⁻⁵ mol/lNot SpecifiedDose-dependent increase in intracellular free calcium ([Ca²⁺]i).[4]
10⁻⁵ mol/lNot SpecifiedSignificant stimulation of [³H]thymidine incorporation (DNA synthesis).[4]
≥10⁻⁵ mol/lNot SpecifiedDose-dependent stimulation of lactate dehydrogenase release (cytotoxicity).[4]

Table 3: Effects on Immune Cells

Cell TypeConcentrationIncubation TimeObserved EffectReference
M1 Macrophages0.3, 1 µM24 hoursEnhanced secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated cells.[1]
Human peripheral blood Treg cells10 µM24 hoursIncreased TGF-β1 production and Foxp3 protein level.[1]

Experimental Protocols

Protocol 1: Induction of Inflammatory Response in Endothelial Cells

This protocol describes the induction of IL-8 production in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • DMEM containing 10% FBS

  • This compound (LPC)

  • Phosphate Buffered Saline (PBS)

  • ELISA kit for IL-8

  • Western Blotting reagents and antibodies for IL-8

Procedure:

  • Cell Culture: Culture HUVECs in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.[5]

  • Cell Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well for 24 hours.[5]

  • Treatment: Prepare stock solutions of LPC in a suitable solvent (e.g., ethanol or DMSO) and dilute to final concentrations of 20, 40, and 60 µg/ml in cell culture medium.[3]

  • Incubation: Remove the old medium from the cells and add the medium containing different concentrations of LPC. Incubate the cells for a predetermined time (e.g., 24 hours).

  • Sample Collection:

    • Supernatant: Collect the culture medium to measure secreted IL-8 using an ELISA kit according to the manufacturer's instructions.[3]

    • Cell Lysate: Wash the cells with PBS and lyse them for Western blot analysis of intracellular IL-8 protein expression.[3]

  • Analysis: Quantify the concentration of IL-8 in the supernatant using ELISA. Analyze the cell lysates by Western blotting to determine the level of IL-8 protein expression.

Protocol 2: Assessment of Cytotoxicity and Apoptosis

This protocol details the measurement of cytotoxicity and apoptosis in endothelial cells induced by LPC.

Materials:

  • Endothelial cells (e.g., EAHY)

  • LPC

  • 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8)

  • Apoptosis detection kit (e.g., Annexin V/PI staining)

  • Flow cytometer

  • Western Blotting reagents and antibodies for cdc2 and cyclin B1

Procedure:

  • Cell Viability Assay (MTT/CCK-8):

    • Seed cells in a 96-well plate and treat with varying concentrations of LPC (>50 µg/ml) for 24 hours.[3][5]

    • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's protocol.[5]

    • Measure the absorbance at the appropriate wavelength to determine cell viability.[5]

  • Apoptosis Assay (Flow Cytometry):

    • Treat cells with LPC as described above.

    • Harvest the cells and stain with Annexin V and Propidium Iodide (PI) using a commercial kit.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Western Blot Analysis of Apoptosis-Related Proteins:

    • Prepare cell lysates from LPC-treated and control cells.

    • Perform Western blotting to analyze the expression levels of key cell cycle and apoptosis-related proteins such as cdc2 and cyclin B1.[3]

Signaling Pathways and Visualizations

This compound exerts its effects through various signaling pathways. Below are diagrams illustrating some of the key pathways involved.

LPC-Induced Inflammatory Signaling in Endothelial Cells

LPC can bind to G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades that result in the production of inflammatory mediators.[5] One such pathway involves the PI3K/Akt pathway, which regulates the expression and secretion of IL-8.[3]

LPC_Inflammatory_Signaling LPC 1-Palmitoyl-propanediol- 3-phosphocholine (LPC) Receptor GPCR/TLR LPC->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Activation Akt->NFkB IL8 IL-8 Expression & Secretion NFkB->IL8 Inflammation Inflammation IL8->Inflammation

Caption: LPC-induced pro-inflammatory signaling cascade in endothelial cells.

Experimental Workflow for Assessing LPC Effects

The following diagram outlines a general workflow for studying the effects of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., HUVECs) Treatment Cell Treatment with LPC CellCulture->Treatment LPC_Prep LPC Solution Preparation LPC_Prep->Treatment Cytotoxicity Cytotoxicity Assay (MTT/CCK-8) Treatment->Cytotoxicity Inflammation Inflammation Assay (ELISA, Western Blot) Treatment->Inflammation Proliferation Proliferation Assay ([³H]thymidine) Treatment->Proliferation

Caption: General experimental workflow for cell culture studies with LPC.

Conclusion

This compound is a versatile and potent bioactive lipid for a wide range of cell culture studies. Its ability to modulate key cellular processes such as inflammation, apoptosis, and proliferation makes it an indispensable tool for researchers in various fields. The provided protocols and data serve as a foundation for designing and executing robust experiments to further elucidate the complex roles of lysophosphatidylcholines in health and disease. Careful consideration of concentration and cell type is crucial for obtaining reproducible and meaningful results.

References

Application Note: A Comprehensive Lipidomics Workflow for the Quantitative Analysis of Lysophosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidylcholines (LPCs) are a class of bioactive lipids that serve as crucial intermediates in the metabolism of phosphatidylcholines (PCs), the primary phospholipid component in eukaryotic cell membranes.[1] Generated through the action of phospholipase A2 (PLA2) or lecithin-cholesterol acyltransferase (LCAT), LPCs are not merely metabolic byproducts but also key signaling molecules.[2] They are implicated in a wide range of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[3][4][5] LPCs exert their effects by binding to specific G protein-coupled receptors (GPCRs) and Toll-like receptors, triggering downstream signaling cascades that can modulate immune responses, cell proliferation, and apoptosis.[2][5] Given their role in disease, the accurate and robust quantification of various LPC species in biological samples is essential for biomarker discovery, diagnostics, and therapeutic development.[5][6]

This application note provides a detailed, step-by-step workflow for the targeted analysis and quantification of LPCs from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][7]

Overall Lipidomics Workflow for LPC Analysis

The analysis of LPCs follows a multi-step lipidomics workflow, beginning with sample collection and culminating in data analysis and interpretation. Each step is critical for achieving accurate and reproducible results. The general workflow involves lipid extraction from the biological matrix, chromatographic separation of lipid species, detection and fragmentation by mass spectrometry, and finally, data processing for identification and quantification.

LPC_Analysis_Workflow Figure 1: Overall LPC Lipidomics Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample Sample Collection (Plasma, Tissue, Cells) Spike Spike Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Folch or SPE) Spike->Extract LC LC Separation (Reversed-Phase or HILIC) Extract->LC MS MS/MS Detection (ESI+, Precursor Ion Scan or MRM) LC->MS Process Data Processing (Peak Integration) MS->Process Quant Quantification (Calibration Curve) Process->Quant Report Results & Reporting Quant->Report

Caption: High-level overview of the LPC analysis workflow.

Experimental Protocols

Sample Preparation and Lipid Extraction

The goal of this step is to efficiently extract lipids, including LPCs, from the complex biological matrix while removing interfering substances like proteins and salts. All procedures should be performed on ice to minimize lipid degradation.[8]

Internal Standards: Before extraction, it is crucial to spike the sample with a known amount of an internal standard (IS). The IS should be a lipid species not naturally present in the sample, such as an LPC with an odd-chain fatty acid. LPC 13:0 and LPC 19:0 are commonly used.[6] This standard corrects for variability in extraction efficiency and instrument response.

Internal Standard Typical Use Reference
LPC 13:0Plasma, Serum[6]
LPC 17:0Plasma, Serum[4]
LPC 19:0Plasma, Serum[6]
d31-16:0-LPCSerum, Cells[9]

Protocol 1: Modified Folch Extraction for Plasma/Tissue [8] This method uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.

  • Homogenization: For tissue samples, homogenize ~50 mg of tissue in 1000 µL of ice-cold Folch solvent (chloroform:methanol, 2:1 v/v with 1 mM BHT).[8] For plasma, use 20-50 µL of sample.

  • Internal Standard Addition: Add the appropriate internal standard(s) to the homogenate.

  • Vortex & Incubation: Vortex the mixture vigorously for 2 minutes and incubate on ice for 30 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or water) to induce phase separation. The final solvent ratio should be approximately 8:4:3 (chloroform:methanol:water).[8]

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass pipette, avoiding the protein interface.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol).

Protocol 2: Solid Phase Extraction (SPE) [7][[“]] SPE offers a faster, more automatable alternative to liquid-liquid extraction.

  • Sample Loading: Load 20 µL of serum or plasma onto a C18 SPE cartridge.[7]

  • Washing: Wash the cartridge with a polar solvent (e.g., water) to remove salts and other highly polar interferences.

  • Elution: Elute the phospholipids, including LPCs, with a less polar solvent such as methanol, followed by a more nonpolar solvent if other lipid classes are of interest.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute as described in the Folch method.

Liquid Chromatography (LC) Separation

Chromatographic separation is essential to reduce matrix effects and separate isomeric and isobaric lipid species prior to mass spectrometric analysis.[9] Both normal-phase and reversed-phase chromatography are effective for LPC analysis.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC separates lipids based on the length and degree of unsaturation of their fatty acyl chains.

Parameter Value / Description
Column C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Flow Rate 0.2 - 0.4 mL/min
Gradient Start with a high percentage of A, ramp up to a high percentage of B
Column Temperature 40 - 55 °C
Injection Volume 2 - 10 µL

Protocol 4: Normal-Phase / HILIC Chromatography [11][12] Normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) separates lipids based on the polarity of their headgroups. This is useful for class separation.

Parameter Value / Description
Column Silica or other HILIC column (e.g., Allsphere silica)[11][13]
Mobile Phase A Chloroform:Methanol (70:30, v/v)[11][13]
Mobile Phase B Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)[11][13]
Flow Rate 0.5 - 1.0 mL/min
Gradient Gradient elution from A to B over ~20 minutes[11][13]
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer
Mass Spectrometry (MS) Analysis

Tandem mass spectrometry (MS/MS) is the preferred method for LPC detection and quantification due to its high selectivity and sensitivity.[4] Electrospray ionization (ESI) in positive ion mode is typically used for LPCs.[14][15]

Key MS Scan Modes:

  • Precursor Ion Scan (PIS) of m/z 184: This is a hallmark of choline-containing phospholipids.[14] In positive ion mode, LPCs fragment to produce a characteristic phosphocholine headgroup fragment at a mass-to-charge ratio (m/z) of 184. A precursor ion scan specifically detects all parent ions that generate this m/z 184 fragment, providing a selective screen for LPCs and PCs.[6]

  • Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is the gold standard.[7][12] It involves selecting a specific precursor ion (the intact LPC molecule) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion (e.g., m/z 184) in the third quadrupole (Q3). This precursor -> product ion transition is highly specific to the target analyte.

Parameter Typical Setting Purpose
Ionization Mode ESI PositiveEfficiently ionizes the choline headgroup[12]
Spray Voltage +3.0 to +4.5 kVCreates a stable electrospray[16]
Capillary Temp. 250 - 350 °CAids in desolvation of ions[16]
Sheath/Nebulizer Gas Nitrogen, 30-50 psiAssists in droplet formation and desolvation[17]
Collision Gas Argon, ~1.5 mTorrUsed for fragmentation in the collision cell (Q2)[16]
Scan Mode PIS of m/z 184 or MRMIdentification (PIS) or Quantification (MRM)
Data Analysis and Quantification
  • Peak Integration: The raw data from the LC-MS/MS run is processed using instrument-specific software. Chromatographic peaks corresponding to each LPC species and the internal standard are identified and their areas are integrated.

  • Calibration Curve: To achieve absolute quantification, a calibration curve is generated using a series of standard solutions with known concentrations of the LPC of interest. Linear calibration curves have been demonstrated for various LPC species.[13]

  • Quantification: The concentration of each LPC species in the sample is calculated by comparing its peak area ratio to the internal standard against the calibration curve. Data processing can be automated using custom Excel macros or specialized software.[6][18]

Quantitative Data and Performance

The described LC-MS/MS methods provide excellent performance for LPC quantification.

Parameter Reported Value Method Reference
Linearity (r²) > 0.99HPLC-ELSD[11][13]
Detection Limit < 1 µmol/LESI-MS/MS[6][19]
Quantification Limit 0.1 µgHPLC-ELSD[11][20]
Analysis Time ~2 min/sampleFlow Injection ESI-MS/MS[19]
Within-run CV 3% (major species)ESI-MS/MS[6]
Total Imprecision CV ~12% (major species)ESI-MS/MS[6]

Example LPC Concentrations in Serum:

Sample Type LPC Species Concentration (µM) Reference
Neonatal Serum (Day 0-1)16:0-LPCSignificantly lower than adult[7]
Neonatal Serum (Day 0-1)18:0-LPCSignificantly lower than adult[7]
Neonatal Serum (Day 0-1)18:2-LPCSignificantly lower than adult[7]
Mouse SerumTotal LPC66 µM[9]

LPC Signaling Pathway

LPCs are known to initiate cellular signaling by binding to several G protein-coupled receptors, such as G2A (also known as GPR132).[2][21] This interaction can trigger inflammatory pathways, making it a key area of interest in drug development.[21] Binding of LPC to G2A activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which leads to the expression of pro-inflammatory cytokines and adhesion molecules.[3][21]

LPC_Signaling_Pathway Figure 2: Simplified LPC Signaling Cascade LPC LPC Receptor G2A Receptor (GPR132) LPC->Receptor G_Protein G Protein Activation Receptor->G_Protein MEK_ERK MAPK/ERK Pathway G_Protein->MEK_ERK Transcription Transcription Factor Activation (e.g., NF-κB) MEK_ERK->Transcription Response Cellular Response (Inflammation, Adhesion Molecule Expression) Transcription->Response

Caption: LPC binds to G2A, activating downstream inflammatory pathways.

Conclusion

The LC-MS/MS-based lipidomics workflow detailed in this application note provides a robust, sensitive, and specific methodology for the quantification of lysophosphatidylcholines in diverse biological samples. Careful implementation of sample preparation, chromatographic separation, and mass spectrometry protocols enables the reliable measurement of these critical signaling lipids. This workflow is an invaluable tool for researchers investigating the roles of LPCs in health and disease, and for drug development professionals targeting lipid-mediated signaling pathways.

References

Troubleshooting & Optimization

1-Palmitoyl-propanediol-3-phosphocholine stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Palmitoyl-sn-glycero-3-phosphocholine (also known as 1-Palmitoyl-propanediol-3-phosphocholine or 16:0 Lyso PC). This guide provides essential information on the stability, storage, and handling of this product to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Palmitoyl-sn-glycero-3-phosphocholine?

A1: Proper storage is critical to maintain the integrity of the product. The recommended conditions depend on whether the product is in solid form or dissolved in a solvent.

  • Solid Form: As a powder, it is relatively stable.[1] It should be stored in a tightly sealed glass container with a Teflon-lined cap at -20°C for long-term storage.[1][2] For shorter periods, 4°C is also acceptable.[3] Always protect it from moisture and light.[2][3]

  • In Solvent: Solutions are less stable and should ideally be prepared fresh before use.[4] If storage is necessary, store aliquots in glass vials with Teflon-lined caps. Storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[3] Avoid storing organic solutions in plastic containers, as this can lead to leaching of impurities.[1]

Q2: How should I handle the solid powder to prevent degradation?

A2: 1-Palmitoyl-sn-glycero-3-phosphocholine powder is hygroscopic, meaning it can readily absorb moisture from the air, which may lead to hydrolysis.[1] To minimize moisture absorption, allow the container to warm to room temperature before opening.[1] Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6]

Q3: My 1-Palmitoyl-sn-glycero-3-phosphocholine solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur, especially when preparing aqueous solutions. This product has a solubility of up to 50 mg/mL in water, but may require sonication or gentle heating to fully dissolve.[3] If you observe precipitation after storage, especially at low temperatures, gently warm the solution and sonicate until it becomes clear. Always ensure the solvent is of high purity and, if using an organic solvent, that it is anhydrous.

Q4: What are the primary degradation pathways for this lipid?

A4: The main degradation pathway is hydrolysis of the ester bond, which can be accelerated by the presence of moisture or exposure to acidic or basic conditions. As a saturated lipid, it is less susceptible to oxidation than unsaturated lipids.[1] However, it is still advisable to avoid contact with strong oxidizing agents and to store it under an inert atmosphere (e.g., argon or nitrogen) when in solution to prevent long-term oxidative damage.[1][6]

Data Summary Tables

Table 1: Recommended Storage Conditions

FormTemperatureDurationContainerKey Considerations
Solid/Powder -20°C>1 YearGlass, Teflon capSeal tightly; protect from light and moisture.[1][2]
4°CShort-termGlass, Teflon capSeal tightly; protect from light and moisture.[3]
In Solvent -80°C6 monthsGlass, Teflon capUse inert gas (Ar, N₂); avoid plastic.[1][3]
-20°C1 monthGlass, Teflon capUse inert gas (Ar, N₂); avoid plastic.[1][3]

Table 2: Solubility Information

SolventSolubilityPreparation Notes
Water 50 mg/mL (100.88 mM)May require sonication and/or gentle heating.[3]
Ethanol SolublePurge with inert gas for storage.[2]
Methanol SolublePurge with inert gas for storage.[2]
Chloroform SolublePurge with inert gas for storage.[2]
DMSO InsolubleDo not use as a solvent.[7]

Troubleshooting Guides

Issue: Inconsistent Experimental Results

Inconsistent results can often be traced back to compound instability or improper handling. Use the following workflow to troubleshoot potential issues.

G A Inconsistent Experimental Results B Check Solution Age and Storage A->B C Was solution prepared fresh? B->C D Prepare fresh solution and re-run experiment C->D No E Review Handling Procedure C->E Yes F Was solid warmed to room temp before opening? E->F G Potential hydrolysis. Use fresh vial of solid. F->G No H Was an appropriate solvent used? F->H Yes I Verify solvent in Table 2. Re-prepare solution. H->I No J Contact Technical Support H->J Yes G cluster_conditions Storage Conditions cluster_stability Compound Stability A Low Temperature (-20°C to -80°C) E Prevents Hydrolysis A->E B Inert Atmosphere (Argon, Nitrogen) F Prevents Oxidation B->F C Protection from Light C->F D Anhydrous/Sealed Environment D->E G Maintains Purity & Activity E->G F->G G A 1-Palmitoyl-sn-glycero-3-phosphocholine C Hydrolysis A->C B H₂O (Moisture) B->C D Palmitic Acid (Degradation Product 1) C->D E sn-glycero-3-phosphocholine (Degradation Product 2) C->E

References

solubility issues of 1-Palmitoyl-propanediol-3-phosphocholine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 1-Palmitoyl-propanediol-3-phosphocholine (PPC) in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound (CAS 68124-68-5) is a specific lysophospholipid analog. Due to limited publicly available data for this exact molecule, some information provided, particularly quantitative data and specific protocols, is based on the closely related and well-studied compound 1-Palmitoyl-sn-glycero-3-phosphocholine (L-alpha-lysophosphatidylcholine, 16:0 Lyso PC; CAS 17364-16-8) and general principles of lysophospholipid behavior. Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PPC)?

This compound is a synthetic lysophospholipid. It possesses a single palmitoyl (16:0) acyl chain, a propanediol backbone, and a phosphocholine headgroup.[1] Its amphiphilic nature, with a hydrophilic head and a hydrophobic tail, governs its behavior in aqueous solutions.

Q2: Why am I having trouble dissolving PPC in my aqueous buffer?

Lysophospholipids like PPC can have limited solubility in aqueous buffers, especially at concentrations above their critical micelle concentration (CMC).[2][3] Below the CMC, they exist as monomers. Above the CMC, they self-assemble into micelles.[4] The solubility is influenced by factors such as temperature, pH, ionic strength, and the specific buffer components.[2][5][6]

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

Q4: How does the acyl chain length affect solubility?

Generally, for lysophospholipids, a longer acyl chain leads to lower aqueous solubility and a lower CMC.[2][7] The C16 palmitoyl chain of PPC results in significant hydrophobicity.

Troubleshooting Guide

Issue 1: PPC powder is not dissolving or is forming a cloudy suspension.
  • Cause: The concentration of PPC may be too high, or the dissolution conditions may be suboptimal. Direct dissolution of lysophospholipids in aqueous buffers can be challenging.

  • Solution:

    • Prepare a stock solution in an organic solvent: First, dissolve the PPC powder in a suitable organic solvent like ethanol or methanol.[8][9]

    • Evaporate the organic solvent: Under a stream of inert gas (like nitrogen or argon), evaporate the solvent to form a thin lipid film on the surface of the vessel.

    • Hydrate the lipid film: Add the desired aqueous buffer to the lipid film and vortex or sonicate to aid dissolution. Gentle warming can also be beneficial, but be mindful of the compound's stability.

Issue 2: The PPC solution is clear initially but precipitates over time.
  • Cause: The solution may be supersaturated, or changes in temperature or buffer composition (e.g., pH shifts) could be reducing solubility. The stability of aqueous solutions of some lysophospholipids can be limited.[10]

  • Solution:

    • Prepare fresh solutions: It is recommended to prepare aqueous solutions of PPC fresh for each experiment.

    • Optimize buffer conditions: Investigate the effect of pH and ionic strength on the solubility of PPC in your specific buffer system. Some lysophospholipids exhibit better solubility at a slightly acidic or basic pH, depending on their head group.

    • Store appropriately: If short-term storage is necessary, keep the solution at a constant temperature. Avoid freeze-thaw cycles.

Issue 3: Inconsistent experimental results when using PPC.
  • Cause: If working near the CMC, small variations in concentration can lead to significant changes in the aggregation state (monomers vs. micelles), which can affect biological activity or experimental outcomes.

  • Solution:

    • Work at concentrations well below or well above the estimated CMC: To ensure a consistent aggregation state, prepare your PPC solutions at a concentration that is definitively in the monomeric or micellar range.

    • Control temperature: Temperature can affect the CMC. Ensure your experiments are conducted at a consistent and controlled temperature.

Quantitative Data

Table 1: Physicochemical Properties of this compound and a Related Compound.

PropertyThis compound1-Palmitoyl-sn-glycero-3-phosphocholine
CAS Number 68124-68-5[1]17364-16-8[11]
Molecular Formula C24H50NO6P[1]C24H50NO7P[11]
Molecular Weight 479.6 g/mol [1]495.63 g/mol

Table 2: Critical Micelle Concentration (CMC) of Related Lysophosphatidylcholines.

Data for this compound is not available. The following data for 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC) can be used as an estimate.

CompoundCMC in Aqueous SolutionConditions
1-Palmitoyl-sn-glycero-3-phosphocholine4-8.3 µM[12]Not specified
1-Myristoyl-sn-glycero-3-phosphocholine (14:0)0.043-0.090 mM[12]Not specified
1-Lauroyl-sn-glycero-3-phosphocholine (12:0)0.4-0.9 mM[12]Not specified

Experimental Protocols

Protocol 1: Preparation of an Aqueous PPC Solution via the Thin Film Hydration Method

  • Weighing: Accurately weigh the desired amount of PPC powder in a glass vial.

  • Dissolution in Organic Solvent: Add a sufficient volume of ethanol or methanol to completely dissolve the powder. For example, a concentration of 10-20 mg/mL.

  • Formation of a Thin Film: Gently rotate the vial to coat the walls with the solution. Evaporate the solvent using a steady stream of dry nitrogen or argon gas. This will leave a thin, uniform film of the lipid on the inner surface of the vial.

  • Drying: To ensure complete removal of the organic solvent, place the vial under a high vacuum for at least 1-2 hours.

  • Hydration: Add the desired pre-warmed aqueous buffer to the vial. The volume should be calculated to achieve the target final concentration.

  • Dispersion: Vortex the vial vigorously for several minutes. For more resistant films, sonication in a bath sonicator may be necessary. Gentle warming (e.g., to 37°C) can aid in the dispersion process.[13] The solution should become clear.

  • Usage: Use the freshly prepared solution immediately for optimal results.

Visualizations

experimental_workflow cluster_prep PPC Stock Preparation cluster_solution Aqueous Solution Preparation weigh Weigh PPC Powder dissolve Dissolve in Organic Solvent weigh->dissolve film Create Thin Film (Evaporation) dissolve->film dry Dry under Vacuum film->dry add_buffer Add Aqueous Buffer dry->add_buffer Hydration disperse Vortex / Sonicate add_buffer->disperse use Use in Experiment disperse->use

Caption: Workflow for preparing an aqueous solution of PPC.

troubleshooting_flowchart cluster_method Dissolution Method cluster_conditions Solution Conditions start Start: PPC Solubility Issue issue Observe: Cloudy Suspension / Precipitate start->issue direct_dissolution Direct Dissolution in Buffer? issue->direct_dissolution thin_film Action: Use Thin Film Hydration Method direct_dissolution->thin_film Yes check_conc Concentration > Estimated CMC? direct_dissolution->check_conc No thin_film->check_conc check_stability Precipitation over Time? check_conc->check_stability No lower_conc Action: Lower Concentration check_conc->lower_conc Yes prepare_fresh Action: Prepare Fresh Solution check_stability->prepare_fresh Yes solution_clear Solution is Clear check_stability->solution_clear No lower_conc->solution_clear optimize_buffer Action: Optimize Buffer (pH, Ionic Strength) prepare_fresh->optimize_buffer optimize_buffer->solution_clear

Caption: Troubleshooting logic for PPC solubility issues.

References

preventing degradation of 1-Palmitoyl-propanediol-3-phosphocholine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Palmitoyl-propanediol-3-phosphocholine. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions to ensure the integrity of this lysophospholipid during extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a lysophospholipid, a class of molecules that are intermediates in phospholipid metabolism. Its structure, containing ester and phosphodiester bonds, makes it susceptible to both enzymatic and chemical hydrolysis. Degradation can occur during sample collection, storage, or extraction, leading to artificially low quantification and the generation of confounding byproducts.

Q2: What are the primary causes of degradation during extraction?

The two main causes of degradation are:

  • Enzymatic Hydrolysis: Biological samples contain enzymes called phospholipases (e.g., lysophospholipase D) that can rapidly break down the molecule.[1] This activity persists until the enzymes are denatured.

  • Chemical Hydrolysis: The ester linkage of the palmitoyl chain and the phosphocholine headgroup are vulnerable to cleavage under harsh pH conditions (both strongly acidic and alkaline).[2][3] High temperatures can also accelerate this process.

Q3: How can I prevent enzymatic degradation?

The most effective strategy is to denature endogenous enzymes as quickly as possible. This is achieved by:

  • Rapid Solvent Addition: Immediately homogenize the biological sample in a large volume of cold organic solvent (e.g., methanol or a chloroform:methanol mixture). The solvent disrupts cell membranes and precipitates/denatures proteins, including phospholipases.

  • Low Temperatures: Perform all extraction steps on ice to reduce the activity of any enzymes before they are fully denatured.[2][4]

Q4: What is the optimal pH to maintain during the extraction process?

To prevent chemical hydrolysis, it is crucial to maintain a near-neutral pH. Studies on liposomal stability have shown that the minimum hydrolysis rate for phosphatidylcholine occurs around pH 6.5.[5] Avoid using strong acids or bases in your extraction buffers. If an acidic modifier is required to improve the recovery of certain lipid classes, a milder acid like citric acid is a safer alternative to hydrochloric acid (HCl).[2]

Q5: Which extraction method is most suitable for this molecule?

Traditional methods like the Bligh & Dyer or Folch procedures can result in incomplete recovery of more polar lysophospholipids.[3] For quantitative analysis, the following methods are recommended:

  • Simple Methanol (MeOH) Method: This is a rapid and highly effective single-phase method for extracting lysophospholipids from plasma or serum. It involves a single step of protein precipitation and centrifugation with cold methanol.[2][4][6]

  • Modified Folch Method: This involves re-extracting the upper aqueous phase multiple times to recover the more polar lysophospholipids that partition out of the initial chloroform layer.[3]

Q6: How should I store my samples before and after extraction?

  • Pre-Extraction: Snap-freeze biological samples in liquid nitrogen immediately after collection and store them at -80°C until you are ready to begin the extraction. This minimizes enzymatic activity.[2][4]

  • Post-Extraction: Store the final lipid extract in a solvent like methanol or chloroform/methanol at -80°C under an inert atmosphere (nitrogen or argon) to prevent long-term degradation and potential oxidation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield/Recovery 1. Inefficient extraction of a polar lysophospholipid. 2. Degradation from enzymatic activity. 3. Chemical hydrolysis due to improper pH. 4. Adsorption of the analyte to glass or plasticware.1. Switch to a method optimized for lysophospholipids, such as the Simple MeOH method or a modified Folch extraction.[2][3] 2. Work quickly on ice. Ensure immediate and thorough mixing of the sample with cold organic solvent to denature proteins. 3. Check the pH of all buffers and solutions. Maintain a pH between 6.0 and 7.5.[5] 4. Use siliconized tubes or glass vials for sample handling and storage.[2]
High Variability Between Replicates 1. Inconsistent sample handling and timing. 2. Incomplete protein precipitation/enzyme denaturation. 3. Emulsion formation during phase separation (in biphasic methods).[7]1. Standardize all steps of the protocol, particularly incubation times and temperatures. 2. Ensure vigorous vortexing after adding the solvent to create a homogenous slurry and maximize protein precipitation. 3. Centrifuge the sample at a higher speed or for a longer duration. If emulsions persist, consider using a single-phase method like the MeOH extraction.[7]
Detection of Degradation Products (e.g., free palmitic acid, glycerophosphocholine)1. Significant enzymatic degradation occurred before or during extraction. 2. Harsh chemical conditions (pH, temperature) caused hydrolysis. 3. Solvents are contaminated with acids or bases.1. Review sample collection and pre-processing steps. Ensure samples are kept frozen and that the initial solvent addition is rapid and efficient. 2. Avoid high temperatures and extreme pH. Buffer all aqueous solutions to a neutral pH.[5] 3. Use fresh, high-purity (e.g., HPLC or LC-MS grade) solvents for the extraction.

Data Presentation: Comparison of Extraction Methods

MethodPrincipleSuitability for LysophospholipidsProsCons
Simple Methanol (MeOH) Single-phase extraction where cold methanol simultaneously precipitates proteins and solubilizes lipids.[2][4]Excellent Very rapid, simple, high reproducibility, minimizes steps where degradation can occur.[6]May co-extract more non-lipid contaminants compared to biphasic methods.
Folch (Modified) Biphasic (Chloroform:Methanol:Water) extraction. Modification involves repeated extraction of the aqueous phase to recover polar lipids.[3]Good to Excellent Provides a cleaner lipid extract. Gold standard for broad lipidome analysis.[8]Labor-intensive, requires multiple steps, potential for lysophospholipid loss to the aqueous phase if not properly modified.[3]
Bligh & Dyer Biphasic (Chloroform:Methanol:Water) extraction using less solvent than Folch.[9]Fair to Good Faster than Folch and uses less solvent.[8][9]Often results in incomplete recovery of lysophospholipids due to their higher polarity.[3]
Acidified Butanol Biphasic extraction using butanol and an acidic buffer to improve recovery of charged lipids.[2]Good Effective for a range of lysophospholipids.Risk of artificial lysophospholipid generation due to hydrolysis by the acid, especially if a strong acid is used.[2][3]

Visualizations

Key Degradation Pathways

Potential Degradation Pathways of this compound Parent This compound Prod1 1-Palmitoyl-propanediol (Lysophosphatidic Acid analog) Parent->Prod1  Lysophospholipase D (e.g., Autotaxin) or Chemical Hydrolysis Prod2 Phosphocholine Prod3 Propanediol-3-phosphocholine Parent->Prod3  Lysophospholipase A1/A2 Activity or Chemical Hydrolysis Prod4 Palmitic Acid (Free Fatty Acid) Plus1 Plus1 Plus2 Plus2

Caption: Key enzymatic and chemical hydrolysis points of the target molecule.

Recommended Extraction Workflow

Recommended Workflow: Simple Methanol (MeOH) Extraction A 1. Collect biological sample (e.g., 10 µL plasma) B 2. Immediately place on ice A->B C 3. Add large volume of ice-cold Methanol (e.g., 500 µL) containing internal standard B->C D 4. Vortex vigorously for 1 min to precipitate proteins C->D E 5. Incubate on ice (10-15 minutes) D->E F 6. Centrifuge at high speed (e.g., 10,000 x g, 10 min, 4°C) E->F G 7. Collect supernatant containing lipids F->G Pellet contains precipitated proteins H 8. Transfer to clean vial for LC-MS analysis or storage at -80°C G->H

Caption: Step-by-step workflow for the Simple MeOH extraction method.

Experimental Protocols

Protocol 1: Simple Methanol (MeOH) Extraction for Plasma/Serum

This protocol is adapted from a method demonstrated to be highly effective for lysophospholipids and is recommended for its speed and simplicity.[2][4]

Materials:

  • Biological sample (e.g., plasma, serum)

  • LC-MS grade Methanol (MeOH), pre-chilled to -20°C

  • Appropriate internal standard (e.g., a non-endogenous LPC like 17:0-LPC)

  • Siliconized microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

Methodology:

  • Preparation: Prepare a stock solution of your internal standard in methanol. Pre-chill the methanol and the centrifuge to 4°C.

  • Sample Aliquoting: On ice, pipette a small volume of the biological sample (e.g., 10-20 µL) into a pre-chilled siliconized microcentrifuge tube.

  • Enzyme Denaturation & Extraction: Immediately add a large volume (e.g., 500 µL) of ice-cold methanol containing the internal standard to the sample. The high solvent-to-sample ratio is critical for effective protein precipitation.

  • Homogenization: Vortex the tube vigorously for 1 minute to ensure complete mixing and denaturation of proteins. The mixture should appear as a uniform, cloudy suspension.

  • Incubation: Incubate the tubes on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 - 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Collection: Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new, clean tube or an autosampler vial. Avoid disturbing the protein pellet.

  • Analysis/Storage: The sample is now ready for direct analysis (e.g., by LC-MS) or can be sealed under an inert gas and stored at -80°C.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Lysophospholipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of lysophospholipids (LPLs).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of LPLs by mass spectrometry.

1. Issue: Poor Signal Intensity or High Background Noise

  • Question: My lysophospholipid signal is weak and/or the baseline in my chromatogram is very noisy. What are the potential causes and solutions?

  • Answer: Weak signal intensity and high background noise can stem from several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is crucial.

    • Sample Preparation: Inefficient extraction can lead to low recovery of LPLs. The choice of extraction solvent is critical. For instance, while chloroform/methanol mixtures are effective for many phospholipids, the extraction of more polar LPLs like lysophosphatidic acid (LPA) and lysophosphatidylinositol (LPI) is often low unless the aqueous phase is acidified.[1][2] A modified Bligh & Dyer extraction using an acidified aqueous phase can significantly improve recovery.[2] However, be aware that acidic conditions can cause the breakdown of plasmenyl phospholipids, potentially inflating the levels of certain LPLs.[1]

    • Ion Suppression: Co-eluting compounds from the sample matrix can compete with LPLs for ionization, suppressing their signal.[3] This is a common issue in "shotgun" lipidomics where direct infusion is used.[1][4] The use of liquid chromatography (LC) prior to MS is highly recommended to separate LPLs from other interfering species.[1][4][5]

    • Mass Spectrometry Parameters: Suboptimal ion source parameters can lead to poor ionization efficiency. Key parameters to optimize include spray voltage, source temperature, and gas flows (nebulizer and drying gas). It is essential to tune these parameters using a standard solution of the target LPL class.

    Troubleshooting Workflow: Signal Intensity Issues

    Signal_Troubleshooting start Poor Signal or High Noise check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_extraction Is Extraction Method Optimized for Target LPLs? check_sample_prep->check_extraction acidify Consider Acidification for LPA/LPI Extraction check_extraction->acidify No is_lc_used Using LC-MS? check_extraction->is_lc_used Yes no_acid Avoid Acid if Plasmalogens are a Concern acidify->no_acid Yes acidify->is_lc_used no_acid->is_lc_used check_lc Evaluate LC Separation recommend_lc Implement LC to Reduce Ion Suppression is_lc_used->recommend_lc No optimize_gradient Optimize LC Gradient for Peak Shape & Separation is_lc_used->optimize_gradient Yes check_ms Optimize MS Parameters recommend_lc->check_ms optimize_gradient->check_ms tune_source Tune Ion Source with LPL Standards check_ms->tune_source check_internal_std Verify Internal Standard Performance tune_source->check_internal_std solution Improved Signal and S/N Ratio check_internal_std->solution

    A flowchart for troubleshooting poor signal intensity.

2. Issue: In-source Fragmentation and Misidentification of LPLs

  • Question: I am observing unexpected peaks in my mass spectra that could be misinterpreted as different lysophospholipid species. How can I identify and mitigate this?

  • Answer: In-source fragmentation (ISF) is a well-documented phenomenon in electrospray ionization (ESI) mass spectrometry where lipids fragment within the ion source, creating ions that can be mistaken for other endogenous lipids.[6][7][8]

    • Common Examples of ISF:

      • Lysophosphatidylcholines (LPCs) can fragment to produce ions with the same mass as free fatty acids or lysophosphatidylethanolamines (LPEs).[6][8]

      • Lysophosphatidylserine (LPS) can break down in the ion source to generate ions corresponding to lysophosphatidic acid (LPA).[1] This underscores the necessity of chromatographic separation of these species prior to MS analysis.[1]

      • Formate adducts of choline-containing lipids, like LPC, can undergo in-source demethylation.[6]

    • Mitigation Strategies:

      • Optimization of ESI Source Parameters: A systematic evaluation of ESI source parameters can help find conditions that minimize ISF while maintaining good ionization for a wide range of lipids.[6][7] This includes carefully optimizing the capillary voltage, source temperature, and cone/declustering potential.

      • Chromatographic Separation: The use of liquid chromatography is crucial.[1][6] If a peak suspected to be an in-source fragment has the same retention time as a more abundant precursor lipid, it is likely an artifact. Endogenous lipids will typically have distinct retention times.

      • Tandem Mass Spectrometry (MS/MS): MS/MS analysis can help confirm the identity of a lipid by examining its characteristic fragment ions. In-source fragments will not have a precursor ion to be selected for fragmentation in the same way a true endogenous lipid would.

3. Issue: Inaccurate Quantification due to Isobaric Interference

  • Question: My quantitative results for certain lysophospholipids seem inaccurate. Could isobaric species be interfering?

  • Answer: Yes, isobaric interference is a significant challenge in LPL analysis. Isobaric species are molecules that have the same nominal mass but different elemental compositions or structures.

    • Examples of Isobaric LPLs: Different fatty acyl chain compositions can result in LPLs with the same mass (e.g., LPC(18:1) and LPC(18:0) with an additional double bond and two fewer hydrogens in the fatty acyl chain).

    • Distinguishing Isobaric Species:

      • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or TOF analyzers, can provide accurate mass measurements that allow for the differentiation of isobaric species based on their exact mass.[2]

      • Liquid Chromatography: LC is essential for separating isobaric LPLs.[1] For example, LPLs with different fatty acyl chains will have different retention times on a reverse-phase column.

      • Internal Standards: The use of appropriate internal standards is critical for accurate quantification. It is recommended to use stable isotope-labeled (e.g., deuterated) internal standards for each LPL class being analyzed.[1] Using internal standards with odd-numbered carbon chains can sometimes lead to isobaric overlap with naturally occurring LPLs.[1]

Frequently Asked Questions (FAQs)

1. What are typical starting MS parameters for lysophospholipid analysis?

While optimal parameters are instrument-dependent and should be empirically determined, the following table provides a general starting point for various LPL classes.

ParameterLysophosphatidylcholines (LPCs)Lysophosphatidic Acids (LPAs)Lysophosphatidylethanolamines (LPEs)Lysophosphatidylserines (LPS)
Ionization Mode PositiveNegativePositive/NegativeNegative
Precursor Ion [M+H]+, [M+Na]+[M-H]-[M+H]+, [M-H]-[M-H]-
Product Ion (MRM) m/z 184 (choline headgroup)m/z 153 (cyclic phosphate)m/z 141 (ethanolamine headgroup) or fatty acid fragmentFatty acid fragment
Spray Voltage 3.0 - 5.5 kV[9]-4.5 kV[10]3.0 - 4.5 kV-4.0 to -4.5 kV
Source Temperature 300 - 550 °C[9][10]550 °C[10]300 - 500 °C450 - 550 °C
Cone/Declustering Potential 30 - 60 V[1]-90 V[10]30 - 60 V-80 to -100 V
Collision Energy 20 - 40 eV-26 V[10]20 - 40 eV25 - 45 eV

Note: These values are illustrative. Always optimize for your specific instrument and application.

2. How do I choose the right extraction method for my samples?

The choice of extraction method depends on the specific LPLs of interest and the sample matrix.

  • Folch and Bligh-Dyer Methods: These are classic liquid-liquid extraction methods using chloroform and methanol.[11] They are effective for a broad range of lipids.

  • Modified Folch/Bligh-Dyer: For polar LPLs like LPA, acidification of the aqueous phase (e.g., with HCl) is often necessary to improve recovery.[1][2] A modified method using methyl-tert-butyl ether (MTBE) instead of chloroform has also been shown to be effective.[4][12][13]

  • Solid-Phase Extraction (SPE): SPE can be used to fractionate lipid classes and enrich for low-abundance LPLs.[14][15][16]

Lysophospholipid Signaling Pathway

LPL_Signaling LPA LPA LPAR LPA Receptors (LPAR1-6) LPA->LPAR LPC LPC GPCRs Other G-Protein Coupled Receptors LPC->GPCRs LPS LPS LPS->GPCRs G_proteins G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_proteins GPCRs->G_proteins PLC Phospholipase C G_proteins->PLC Rho Rho/ROCK G_proteins->Rho PI3K PI3K/Akt G_proteins->PI3K MAPK MAPK/ERK G_proteins->MAPK Cellular_Responses Cellular Responses: - Proliferation - Survival - Migration - Cytokine Release PLC->Cellular_Responses Rho->Cellular_Responses PI3K->Cellular_Responses MAPK->Cellular_Responses

Overview of LPL signaling pathways.

3. What is the importance of collision energy optimization in MRM analysis of LPLs?

Collision energy (CE) is a critical parameter in Multiple Reaction Monitoring (MRM) that influences the fragmentation of the precursor ion and the intensity of the product ion.

  • Impact of CE:

    • Too low CE: Insufficient fragmentation, leading to a weak product ion signal.

    • Too high CE: Excessive fragmentation, potentially breaking down the desired product ion and reducing its signal.

  • Optimization: CE should be optimized for each specific LPL precursor-product ion transition to achieve maximum sensitivity.[17][18][19] This is typically done by infusing a standard of the target analyte and systematically varying the CE to find the value that yields the highest product ion intensity. Automated routines for CE optimization are available on many mass spectrometers.[18]

Experimental Protocols

Protocol 1: Lysophospholipid Extraction from Plasma (Modified Folch Method)

  • To 100 µL of plasma in a glass tube, add 10 µL of an internal standard mixture containing deuterated LPLs.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

  • Add 125 µL of chloroform. Vortex for 30 seconds.

  • Add 125 µL of 0.1 M HCl. Vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase using a glass syringe.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).

Protocol 2: General LC-MS/MS Method for LPL Profiling

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the LPLs, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 - 50 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs or using polarity switching.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for profiling.

    • Parameter Optimization: Optimize ion source parameters (spray voltage, gas flows, temperature) and compound-specific parameters (declustering potential, collision energy) for each LPL to be analyzed using authentic standards.[9]

References

Technical Support Center: Troubleshooting Common Artifacts in Lysophospholipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding common artifacts encountered during lysophospholipid (LPL) analysis by mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

In-Source Fragmentation (ISF)

1. What is in-source fragmentation (ISF) and why is it a problem in LPL analysis?

In-source fragmentation is a phenomenon where lysophospholipids and other lipid species fragment within the ion source of a mass spectrometer before mass analysis.[1] This is problematic because the resulting fragment ions can have the same mass as other endogenous lipids, leading to misidentification and inaccurate quantification.[2][3] For instance, lysophosphatidylcholines (LPCs) can fragment to produce ions with the same mass as lysophosphatidylethanolamines (LPEs) or free fatty acids.[1][4] Similarly, lysophosphatidylserine (LPS) can break down in the ion source to generate lysophosphatidic acid (LPA), leading to an overestimation of LPA levels.[5][6] In complex biological samples, it has been estimated that approximately 40% of the most abundant masses corresponding to unique lipids in the negative ionization mode could be artifacts from ISF.[1]

2. How can I identify if in-source fragmentation is occurring in my experiment?

Several strategies can help identify ISF:

  • Use of Exogenous Standards: Incorporate an exogenous or isotopically labeled internal standard for the suspected parent lipid (e.g., a standard for LPS when analyzing LPA). If you detect a fragment ion corresponding to the artifact (e.g., the LPA-like fragment from the LPS standard), it confirms that ISF is happening under your experimental conditions.[2]

  • Chromatographic Separation: If using liquid chromatography-mass spectrometry (LC-MS), in-source fragments will co-elute with their precursor lipid. If a suspected lipid peak (e.g., LPE) has the exact same retention time as a much more abundant lipid that is known to fragment (e.g., LPC), it is likely an artifact.[1]

  • Varying Ion Source Parameters: Systematically altering ion source parameters like capillary temperature, spray voltage, or cone/declustering voltage can help. A reduction in these parameters should lead to a decrease in the intensity of the artifact peak relative to the precursor ion.[7][8]

3. What are the best practices to minimize or eliminate in-source fragmentation?

Minimizing ISF is crucial for accurate LPL analysis. Here are some recommended approaches:

  • Optimize Ion Source Conditions: Employ "softer" ionization conditions. This can be achieved by reducing the source temperature, spray voltage, and cone/declustering potential.[2][7] It's advisable to tune the instrument using a standard of the lipid class prone to fragmentation to find the optimal settings that minimize fragmentation while maintaining adequate sensitivity.[9]

  • Utilize Liquid Chromatography (LC): LC separation is highly recommended to resolve isobaric species and to distinguish true lipids from in-source fragments based on their retention times.[5][6] Direct infusion or "shotgun" lipidomics approaches are more susceptible to misinterpretation due to ISF.[1]

  • Chemical Derivatization: Derivatizing the headgroup of a specific lysophospholipid class can shift its mass, preventing its fragment from overlapping with other endogenous lipids. This is a highly effective strategy for accurate quantification.[2]

Acyl Migration

1. What is acyl migration in lysophospholipids?

Acyl migration is a non-enzymatic, intramolecular reaction where the fatty acyl chain moves between the sn-1 and sn-2 positions of the glycerol backbone.[10] This isomerization is catalyzed by both acidic and basic conditions and is also influenced by temperature.[4] The sn-1 acyl isomer is generally more stable, and at equilibrium, the ratio of sn-1 to sn-2 acyl LPC can be approximately 9:1.[4] This can lead to an underestimation of the biologically relevant sn-2 lysophospholipid species.

2. How can I prevent acyl migration during sample preparation and storage?

Controlling pH and temperature is critical to prevent acyl migration:

  • Acidic Extraction: Perform lipid extractions under acidic conditions (pH 4) and at low temperatures (4°C). These conditions have been shown to effectively halt intramolecular acyl migration for at least a week.[3][11]

  • Low-Temperature Storage: Store samples at low temperatures (-20°C or -80°C) to slow down the rate of isomerization.[11][12] Storage in an organic solvent like chloroform:methanol (2:1, v/v) at -20°C also significantly reduces acyl migration compared to storage in aqueous buffers.[12]

  • Avoid Basic Conditions: Be aware that some common acylation procedures for synthesizing phospholipids use basic catalysts, which can accelerate acyl migration.

3. Does the fatty acid composition affect the rate of acyl migration?

Yes, the structure of the acyl chain significantly influences the rate of migration. Polyunsaturated fatty acids (PUFAs) migrate at a slower rate than saturated or monounsaturated fatty acids.[4] For example, at 37°C and pH 7.4, the rate of acyl migration from the sn-2 to the sn-1 position follows this order: 16:0 LPC > 18:1 LPC > 20:4 LPC > 22:6 LPC.[4][12]

Adduct Formation

1. What are adducts and how do they affect lysophospholipid analysis?

In electrospray ionization mass spectrometry (ESI-MS), lysophospholipids can form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[13] While adduct formation is necessary for ionization, inconsistent or multiple adduct formation for the same analyte can complicate data analysis by splitting the signal between several ions, potentially reducing the apparent intensity of the primary ion and making quantification more challenging.

2. How can I control adduct formation for more consistent results?

  • Mobile Phase Modifiers: The deliberate addition of a specific salt to the mobile phase can promote the formation of a single, desired adduct, simplifying the resulting mass spectra. For example, adding a small amount of lithium hydroxide can facilitate the formation of lithiated adducts of glycerophosphocholine lipids, which can provide more structural information upon fragmentation.[13]

  • High-Quality Solvents: Use high-purity, LC-MS grade solvents to minimize the presence of unknown metal cations that can lead to unexpected adduct formation.

  • Sample Clean-up: Implement appropriate sample clean-up procedures to remove excess salts from the sample matrix that could contribute to unwanted adduct formation.

Quantitative Data Summary

Table 1: Influence of Acyl Chain Composition on the Rate of Acyl Migration of sn-2 Lysophosphatidylcholines (LPCs) at 37°C and pH 7.4.

LPC Species% of sn-2 Isomer Remaining after 8 hoursRelative Rate of Isomerization
sn-2 16:0 LPC< 5%Highest
sn-2 18:1 LPC~29%Intermediate
sn-2 20:4 LPC> 60%Low
sn-2 22:6 LPC> 60%Lowest

Data adapted from studies on acyl migration rates in aqueous buffer.[4][12]

Table 2: Effect of Temperature and Storage Conditions on the Stability of sn-2 16:0 LPC vs. sn-2 22:6 LPC.

Condition% Isomerization of sn-2 16:0 LPC% Isomerization of sn-2 22:6 LPC
Storage in organic solvent at -20°C for 4 weeks~55%~10%
Incubation in aqueous buffer at 37°C for 24 hours100%~78%

Data highlights the greater stability of polyunsaturated LPCs, especially under optimized storage conditions.[12]

Experimental Protocols

Protocol for Lysophospholipid Extraction to Minimize Acyl Migration

This protocol is adapted from methodologies designed to preserve the isomeric distribution of lysophospholipids.[3][11]

Materials:

  • Siliconized or glass sample tubes

  • Methanol (acidified to pH 4.0 with formic acid)

  • Internal standards (e.g., 17:0-LPA, 17:0-LPC)

  • Homogenizer

  • Centrifuge (capable of 4°C operation)

Procedure:

  • Place approximately 100 mg of tissue or a specific volume of biofluid into a pre-chilled siliconized sample tube on ice.

  • Add 9 volumes of ice-cold acidic methanol (pH 4.0) containing the appropriate internal standards.

  • Homogenize the sample for 10 minutes at 4°C.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and perform a second centrifugation at 21,500 x g for 10 minutes at 4°C to remove any remaining precipitates.

  • The resulting supernatant is ready for LC-MS/MS analysis. Store at -20°C or below if not analyzed immediately.

Protocol for Minimizing In-Source Fragmentation during LC-MS Analysis

This protocol provides general guidelines for optimizing ESI source parameters. Optimal values are instrument-dependent and should be determined empirically.

Materials:

  • A standard solution of a lysophospholipid known to be susceptible to fragmentation (e.g., LPC or LPS).

  • Your LC-MS system.

Procedure:

  • Infuse the standard solution directly into the mass spectrometer.

  • Set the initial ion source parameters to the instrument manufacturer's default settings.

  • Monitor the intensity of the precursor ion and the known fragment ion (e.g., for LPC [M-CH₃]⁻ which is isobaric with LPE, or for LPS [M-H-87]⁻ which is isobaric with LPA).

  • Systematically reduce the following parameters, one at a time, while observing the ratio of the fragment ion to the precursor ion:

    • Source/Capillary Temperature: Decrease in increments of 25-50°C.

    • Spray Voltage: Decrease in increments of 0.5 kV.

    • Cone Voltage / Declustering Potential / Fragmentor Voltage: Decrease in increments of 10-20 V.

  • Identify the parameter settings that provide the lowest fragment-to-precursor ratio without significantly compromising the signal intensity of the precursor ion.

  • Apply these optimized source conditions to your analytical method for sample analysis.

Visualizations

InSourceFragmentationWorkflow cluster_mitigation Mitigation Strategies start Start: Suspected In-Source Fragmentation process process start->process Inject Precursor Standard (e.g., LPS) decision decision process->decision Monitor for Fragment Ion (e.g., LPA-like fragment) result result decision->result No artifact_confirmed artifact_confirmed decision->artifact_confirmed Yes p1 Optimize Ion Source: - Lower Temperature - Lower Voltages artifact_confirmed->p1 Implement Mitigation p2 Utilize LC Separation: - Resolve precursor and  potential artifact final_result Accurate LPL Quantification p1->final_result p3 Chemical Derivatization: - Shift mass of precursor p2->final_result p3->final_result AcylMigration cluster_factors unstable sn-2 Lysophospholipid (Less Stable Isomer) stable sn-1 Lysophospholipid (More Stable Isomer) unstable->stable Isomerization factors Factors Promoting Acyl Migration f1 High Temperature (e.g., 37°C) f2 Non-optimal pH (Basic or Neutral) f3 Aqueous Environment f1->unstable f2->unstable f3->unstable

References

Technical Support Center: Purification of Synthetic 1-Palmitoyl-propanediol-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 1-Palmitoyl-propanediol-3-phosphocholine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Q: I am experiencing a significant loss of my target compound, this compound, during column chromatography purification. What are the potential causes and solutions?

A: Low recovery during chromatographic purification can stem from several factors. A primary concern is the potential for the compound to irreversibly bind to the stationary phase or co-elute with impurities that are not easily detected. The amphipathic nature of this compound can lead to challenging chromatographic behavior, including streaking or broad peaks, which contributes to poor separation and yield loss.

Troubleshooting Steps:

  • Optimize Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC) to identify a mobile phase that provides good separation and an appropriate retention factor (Rf) for the target compound.

  • Stationary Phase Selection: The choice of stationary phase is critical. While silica gel is common, its acidic nature can sometimes lead to compound degradation or irreversible adsorption. Consider using a less acidic stationary phase like alumina or a bonded silica phase.

  • Alternative Purification Methods: If column chromatography proves consistently problematic, explore alternative purification techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization.

Issue 2: Persistent Impurities in the Final Product

Q: After purification, my this compound still shows the presence of impurities when analyzed by HPLC-MS. What are the likely impurities and how can I remove them?

A: Persistent impurities in the final product are often structurally similar to the target compound, making them difficult to separate. Potential impurities could include unreacted starting materials, byproducts from the synthetic route, or isomers.

Potential Impurities and Removal Strategies:

Potential Impurity Identification Method Recommended Removal Strategy
Unreacted 1-Palmitoyl-propanediolMass Spectrometry (MS)Optimize chromatographic conditions for better separation; consider a different stationary phase.
Lysophosphatidylcholine isomersHigh-Performance Liquid Chromatography (HPLC) with a suitable columnPreparative HPLC with a high-resolution column.
Residual solvents from synthesisGas Chromatography (GC) or Nuclear Magnetic Resonance (NMR)High-vacuum drying or lyophilization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of this compound?

A1: A robust method for purity assessment is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][2] This technique allows for the separation of the target compound from potential impurities and provides mass information for identification. A suitable method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

Q2: My compound is very polar and does not move from the baseline on a standard silica gel TLC plate. How can I purify it using column chromatography?

A2: For highly polar compounds, standard normal-phase chromatography on silica gel can be challenging. In such cases, you can consider using reversed-phase column chromatography or employ a more polar solvent system in normal-phase chromatography. For instance, a mobile phase containing a higher percentage of methanol or even the addition of a small amount of water to the eluent can help in eluting highly polar compounds from a silica gel column.

Q3: Can I use a purification method other than chromatography?

A3: Yes, depending on the nature of the impurities, recrystallization can be a viable and scalable alternative to chromatography.[3][4] This technique relies on the differential solubility of the target compound and impurities in a given solvent system. A successful recrystallization can yield a highly pure crystalline product. Screening various solvents and solvent mixtures is crucial to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

Experimental Protocols

Protocol 1: Analytical HPLC-MS for Purity Assessment

This protocol outlines a general method for determining the purity of this compound.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan Range: m/z 100-1000

Protocol 2: General Troubleshooting Workflow for Column Chromatography

This workflow provides a logical sequence of steps to troubleshoot common issues encountered during flash column chromatography.[5]

Troubleshooting_Column_Chromatography Troubleshooting Workflow for Column Chromatography start Problem Identified (e.g., Low Yield, Impurities) check_tlc Review TLC Analysis - Good spot separation? - Appropriate Rf? start->check_tlc optimize_solvent Optimize Solvent System - Screen different polarities - Add modifiers (e.g., acid, base) check_tlc->optimize_solvent No check_loading Evaluate Sample Loading - Dry loading vs. wet loading - Amount of sample check_tlc->check_loading Yes optimize_solvent->check_tlc assess_column Assess Column Packing - Uniform packing? - Correct dimensions? check_loading->assess_column Loading OK solution Problem Resolved check_loading->solution Loading Issue Fixed consider_stationary_phase Consider Alternative Stationary Phase - Alumina, Diol, C18 assess_column->consider_stationary_phase Packing OK assess_column->solution Packing Issue Fixed alternative_method Explore Alternative Purification - Preparative HPLC - Recrystallization consider_stationary_phase->alternative_method Still Issues consider_stationary_phase->solution New Phase Works alternative_method->solution

Caption: A logical workflow for troubleshooting common issues in column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates a decision-making process for selecting a purification method for this compound.

Purification_Method_Selection Decision Tree for Purification Method Selection start Crude Synthetic Product initial_analysis Initial Purity Analysis (e.g., TLC, LC-MS) start->initial_analysis is_solid Is the crude product a solid? initial_analysis->is_solid try_recrystallization Attempt Recrystallization - Screen various solvents is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography - Normal or Reversed-Phase is_solid->column_chromatography No is_pure_enough Is the purity >95%? try_recrystallization->is_pure_enough is_pure_enough->column_chromatography No final_product Final Purified Product is_pure_enough->final_product Yes column_chromatography->is_pure_enough prep_hplc Consider Preparative HPLC column_chromatography->prep_hplc If separation is poor prep_hplc->final_product

Caption: A decision tree to guide the selection of an appropriate purification method.

References

Technical Support Center: High-Resolution Analysis of Lysophosphatidylcholine (LPC) Isomers by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of lysophosphatidylcholine (LPC) isomers using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving high-resolution separation of these critical lipid molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of LPC isomers.

Problem Potential Causes Recommended Solutions
Poor Resolution of sn-1 and sn-2 Positional Isomers Inadequate chromatographic selectivity. Co-elution of isomers.Optimize Chromatographic Method: - Reversed-Phase Liquid Chromatography (RPLC): This is often the preferred method for separating sn-positional isomers. Use a high-resolution column such as a C18 or C30. LPC isomers with the acyl chain at the sn-2 position typically elute earlier than their sn-1 counterparts[1]. - Mobile Phase: Employ a mobile phase with a high organic content, such as acetonitrile or methanol with water. The addition of a small percentage of a modifier like formic acid or ammonium formate can improve peak shape and ionization efficiency[2]. - Gradient Elution: A shallow gradient can enhance the separation of closely eluting isomers. - Ion Mobility Spectrometry (IMS): Couple your LC system with an IMS device. IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve co-eluting isomers[3][4].
Peak Tailing Secondary interactions between LPC and the stationary phase. Column overload. Physical issues with the column.Address Chemical Interactions: - Mobile Phase pH: Adjusting the pH of the mobile phase can minimize interactions between basic LPC molecules and residual silanol groups on the silica-based stationary phase[5]. - Mobile Phase Additives: The addition of a competitor, such as triethylamine (TEA), can block active sites on the stationary phase and reduce tailing[6]. Check for Overload: - Reduce Sample Concentration: Dilute the sample to see if peak shape improves. Inspect Column Health: - Column Void or Blockage: A void at the column inlet or a blocked frit can cause peak tailing. Back-flushing the column (if permissible by the manufacturer) or replacing the column may be necessary[5][7].
Retention Time Instability Fluctuations in mobile phase composition or flow rate. Unstable column temperature. Column degradation.Ensure System Stability: - Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure thorough mixing and degassing.[8] - Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.[9][10] - Column Thermostatting: Use a column oven to maintain a stable temperature, as even minor fluctuations can affect retention times.[8][11] Monitor Column Health: - Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Column Aging: Over time, column performance can degrade, leading to retention time shifts. If other troubleshooting steps fail, consider replacing the column.
Poor Signal Intensity or Ion Suppression Matrix effects from co-eluting compounds. Inefficient ionization.Minimize Matrix Effects: - Sample Preparation: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[2][12] - Chromatographic Separation: Optimize the chromatography to separate LPCs from major matrix components like other phospholipids.[13] Enhance Ionization: - Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Ammonium formate or ammonium acetate are commonly used to promote the formation of [M+H]+ or [M+NH4]+ adducts in positive ion mode.[2] - Source Parameters: Optimize mass spectrometer source parameters, such as capillary voltage and gas flows, for LPC analysis.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode is better for separating LPC isomers: Reversed-Phase (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A1: For the separation of sn-positional isomers of LPCs, RPLC is generally more effective . RPLC separates molecules based on their hydrophobicity, and the subtle difference in the position of the fatty acyl chain leads to different retention times, with sn-2 isomers typically eluting earlier than sn-1 isomers[1]. HILIC , on the other hand, separates lipids based on the polarity of their head groups. While excellent for class separation of lipids (e.g., separating LPCs from phosphatidylcholines), it is generally less effective at resolving sn-positional isomers within the same class[13][14].

Q2: What are the key experimental parameters to optimize for improving the resolution of LPC isomers?

A2: The key parameters to optimize include:

  • Column Chemistry: High-resolution RPLC columns (e.g., C18, C30) with smaller particle sizes (sub-2 µm) provide higher efficiency and better resolution.

  • Mobile Phase Composition: The type and ratio of organic solvent (acetonitrile, methanol) to water, as well as the type and concentration of additives (e.g., formic acid, ammonium formate), significantly impact selectivity and peak shape[2].

  • Gradient Profile: A shallow and optimized gradient elution is crucial for separating closely eluting isomers.

  • Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility[8].

  • Flow Rate: A lower flow rate can sometimes improve resolution, but at the cost of longer analysis times.

Q3: How can I confirm the identity of LPC isomers after separation?

A3: Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of LPC isomers. By inducing fragmentation of the precursor ion, you can obtain characteristic product ions that provide information about the fatty acyl chain and the phosphocholine headgroup. For sn-positional isomers, the relative intensities of certain fragment ions can differ, aiding in their identification[15][16][17][18]. The use of high-resolution mass spectrometry (HRMS) provides accurate mass measurements, further increasing confidence in identification.

Q4: What are common sources of matrix effects in LPC analysis, and how can they be mitigated?

A4: Common sources of matrix effects in biological samples include other phospholipids, salts, and proteins. These co-eluting compounds can suppress the ionization of LPCs, leading to inaccurate quantification. Mitigation strategies include:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering substances.

  • Chromatographic Separation: Optimizing the LC method to chromatographically resolve LPCs from the bulk of the matrix components is crucial.

  • Use of Internal Standards: Employing stable isotope-labeled internal standards (SIL-IS) that co-elute with the analytes of interest can compensate for matrix-induced ion suppression or enhancement.

Q5: Can ion mobility spectrometry (IMS) help in the analysis of LPC isomers?

A5: Yes, absolutely. Ion mobility spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with LC-MS, it provides an additional dimension of separation. This is particularly useful for resolving isobaric and isomeric lipids, including LPC sn-positional isomers, that may co-elute during the chromatographic separation[3][4].

Experimental Protocols

Protocol 1: Separation of LPC sn-Positional Isomers using RPLC-MS

This protocol is optimized for the separation of sn-1 and sn-2 LPC isomers.

Parameter Condition
LC System UHPLC system
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent
Mobile Phase A Water:Acetonitrile (60:40) with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile:Isopropanol (10:90) with 10 mM Ammonium Formate
Gradient 0-2 min, 40% B; 2-2.1 min, 40-45% B; 2.1-12 min, 45-55% B; 12-12.1 min, 55-90% B; 12.1-15 min, 90% B; 15.1-18 min, 40% B
Flow Rate 0.4 mL/min
Column Temperature 55 °C
Injection Volume 2-10 µL
MS System Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Parameters Capillary Voltage: 3.0 kV; Source Temp: 120 °C; Desolvation Temp: 350 °C; Cone Gas Flow: 50 L/h; Desolvation Gas Flow: 800 L/h
Data Acquisition MS/MS with collision-induced dissociation (CID)
Protocol 2: Class Separation of LPCs using HILIC-MS

This protocol is suitable for separating LPCs as a class from other phospholipids.

Parameter Condition
LC System UHPLC system
Column Acquity UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm) or equivalent[13][14][19]
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient 0-1 min, 5% B; 1-10 min, 5-50% B; 10-12 min, 50% B; 12.1-15 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL
MS System Triple Quadrupole, Q-TOF, or Orbitrap Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Parameters Capillary Voltage: 3.2 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C; Cone Gas Flow: 150 L/h; Desolvation Gas Flow: 900 L/h
Data Acquisition Full Scan or Multiple Reaction Monitoring (MRM) for targeted quantification

Visualizations

LPC Signaling Pathway

LPC Signaling Pathway Lysophosphatidylcholine (LPC) Signaling Pathway PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LPC Lysophosphatidylcholine (LPC) PLA2->LPC GPCRs G-Protein Coupled Receptors (e.g., GPR119, G2A) LPC->GPCRs Activation G_alpha_s Gαs GPCRs->G_alpha_s G_alpha_q Gαq GPCRs->G_alpha_q G_alpha_i Gαi GPCRs->G_alpha_i AC Adenylyl Cyclase G_alpha_s->AC Activates PLC Phospholipase C G_alpha_q->PLC Activates G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Responses Cellular Responses (Inflammation, Proliferation, etc.) PKA->Cellular_Responses IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Ca2_release->PKC PKC->Cellular_Responses LPC Isomer Analysis Workflow Experimental Workflow for LPC Isomer Analysis Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer, MTBE) Sample_Collection->Lipid_Extraction LC_Separation 3. LC Separation (RPLC or HILIC) Lipid_Extraction->LC_Separation IMS 4. Ion Mobility Separation (Optional) LC_Separation->IMS MS_Analysis 5. Mass Spectrometry (MS and MS/MS) LC_Separation->MS_Analysis Direct Coupling IMS->MS_Analysis Data_Processing 6. Data Processing (Peak Picking, Alignment) MS_Analysis->Data_Processing Isomer_Identification 7. Isomer Identification (Retention Time & Fragmentation) Data_Processing->Isomer_Identification Quantification 8. Quantification (Internal Standards) Isomer_Identification->Quantification Biological_Interpretation 9. Biological Interpretation Quantification->Biological_Interpretation

References

minimizing ion suppression effects for 1-Palmitoyl-propanediol-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Palmitoyl-propanediol-3-phosphocholine (PPC) and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during LC-MS/MS analysis, with a primary focus on minimizing ion suppression effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound (PPC)?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, PPC, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon, common in liquid chromatography-mass spectrometry (LC-MS), occurs in the ion source and can lead to a decreased analyte signal. For PPC quantification, this can result in underestimation of the true concentration, poor reproducibility, and decreased sensitivity of the assay.[1][2] Phospholipids, including lysophosphatidylcholines like PPC, are major contributors to ion suppression, especially in biological samples.[3][4][5][6]

Q2: What are the primary causes of ion suppression when analyzing PPC in biological samples?

A2: The most common causes of ion suppression in the analysis of PPC from biological matrices such as plasma or serum include:

  • Endogenous Matrix Components: Biological samples contain a high concentration of other lipids, salts, and metabolites that can co-elute with PPC and interfere with its ionization.[1] Glycerophosphocholines are particularly problematic.[3][5]

  • Sample Preparation Reagents: Incomplete removal of reagents used during sample preparation, such as non-volatile buffers or ion-pairing agents, can negatively impact ionization.[1][7]

  • High Analyte Concentration: At high concentrations, PPC itself can saturate the electrospray process, leading to a non-linear response.[1]

Q3: How can I determine if ion suppression is affecting my PPC analysis?

A3: A post-column infusion experiment is the most direct method to identify and diagnose ion suppression.[1][2][5] This technique involves introducing a constant flow of a PPC standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected. Any dip in the constant signal of the PPC standard indicates a region of ion suppression caused by co-eluting matrix components.

Another useful technique is to monitor for characteristic fragment ions of other phospholipids that are known to cause suppression. For instance, the m/z 184 fragment is characteristic of phosphocholine-containing lipids and can be monitored to track their elution and adjust chromatographic conditions accordingly.[3][5][8]

Troubleshooting Guides

Issue 1: Low PPC Signal Intensity and Poor Sensitivity

Possible Cause: Significant ion suppression from co-eluting matrix components, particularly other phospholipids.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove interfering lipids while retaining your analyte, PPC.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[9] Consider using a specialized SPE phase designed for phospholipid removal, such as those with zirconia-coated silica (e.g., HybridSPE).[6][10]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts compared to protein precipitation.[11] Experiment with different organic solvents to optimize the extraction of PPC while leaving interfering compounds behind.

    • Protein Precipitation (PPT): While a simple method, PPT is often less effective at removing phospholipids.[4] If using PPT, consider further cleanup steps or dilution of the supernatant.[9]

  • Enhance Chromatographic Separation:

    • Gradient Optimization: Adjust the mobile phase gradient to achieve better separation between PPC and the region of ion suppression identified by a post-column infusion experiment.[4]

    • Column Chemistry: Consider using a different column chemistry. A C18 column is commonly used, but other phases may offer different selectivity.

    • Metal-Free Columns: For phosphorylated compounds like PPC, interactions with stainless steel column components can cause adsorption and signal loss. Using a metal-free or PEEK-lined column may improve peak shape and signal intensity.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for PPC will co-elute and experience similar ion suppression, allowing for more accurate and precise quantification by compensating for signal variability.[8]

Issue 2: Poor Reproducibility and Inconsistent Results

Possible Cause: Variable matrix effects between different samples or batches.

Troubleshooting Steps:

  • Implement a Robust Sample Preparation Protocol: As outlined above, consistent and effective removal of matrix components is key. The following table summarizes the effectiveness of various sample preparation techniques in removing phospholipids.

    Sample Preparation Technique% Phospholipid Removal (Approximate)Key Advantages
    Protein Precipitation (PPT)LowSimple and fast
    Liquid-Liquid Extraction (LLE)Moderate to HighCan provide clean extracts
    Solid-Phase Extraction (SPE)HighHigh selectivity and cleanup
    HybridSPE (Zirconia-based)>99%[13]Highly specific for phospholipid removal
    Captiva ND Lipids Filtration~99%[14]Effective lipid removal with filtration
  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects.

  • Monitor System Suitability: Regularly inject a quality control (QC) sample to monitor for any drift in instrument performance or increase in background that could indicate column fouling or contamination of the ion source.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression

Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee union

  • PPC analytical standard solution (at a concentration that gives a stable and mid-range signal)

  • Blank, extracted biological matrix (e.g., plasma, serum)

  • Mobile phases

Methodology:

  • Set up your LC-MS/MS system with the analytical column in place.

  • Connect the outlet of the analytical column to one inlet of a tee union.

  • Connect a syringe pump containing the PPC standard solution to the second inlet of the tee union.

  • Connect the outlet of the tee union to the MS ion source.

  • Begin the LC gradient with the mobile phase.

  • Start the syringe pump to deliver a constant, low flow rate of the PPC standard (e.g., 10 µL/min).

  • Monitor the signal of the PPC parent ion in the mass spectrometer. You should observe a stable baseline.

  • Inject a prepared blank matrix sample onto the LC column.

  • Monitor the PPC signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.

Protocol 2: Phospholipid Removal using HybridSPE

Objective: To selectively remove phospholipids from a biological sample prior to LC-MS/MS analysis.

Materials:

  • HybridSPE plate or cartridges

  • Biological sample (e.g., plasma)

  • Precipitation solvent (e.g., 1% formic acid in acetonitrile)

  • Vortex mixer

  • Centrifuge

  • Collection plate or vials

Methodology:

  • To a well of the HybridSPE plate or cartridge, add your biological sample.

  • Add the precipitation solvent at a ratio of 3:1 (solvent:sample).

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Apply a vacuum or positive pressure to the HybridSPE plate/cartridge to force the sample through the packed bed and into a collection plate or vials. The zirconia-coated particles will retain the phospholipids.

  • The resulting eluate is the phospholipid-depleted sample, which can then be evaporated and reconstituted or directly injected for LC-MS/MS analysis.

Visualizations

IonSuppressionTroubleshooting start Start: Low PPC Signal or Poor Reproducibility check_is Use Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is use_is Implement SIL-IS for Improved Quantification check_is->use_is No perform_pci Perform Post-Column Infusion Experiment check_is->perform_pci Yes use_is->perform_pci suppression_present Ion Suppression Identified? perform_pci->suppression_present optimize_sample_prep Optimize Sample Preparation suppression_present->optimize_sample_prep Yes no_suppression No Significant Suppression. Investigate Other Causes (e.g., Instrument Issues) suppression_present->no_suppression No spe Use SPE (e.g., HybridSPE) optimize_sample_prep->spe lle Use Liquid-Liquid Extraction optimize_sample_prep->lle optimize_chromatography Optimize Chromatography gradient Adjust Gradient Profile optimize_chromatography->gradient column Try Different Column Chemistry (Consider Metal-Free) optimize_chromatography->column spe->optimize_chromatography lle->optimize_chromatography re_evaluate Re-evaluate PPC Signal and Reproducibility gradient->re_evaluate column->re_evaluate end End: Method Optimized re_evaluate->end

Caption: Troubleshooting workflow for low signal or poor reproducibility of PPC.

PostColumnInfusion lc_system LC Pump Autosampler (Inject Blank Matrix) column Analytical Column lc_system->column tee Tee Union column->tee syringe_pump Syringe Pump (PPC Standard) syringe_pump->tee ms Mass Spectrometer tee->ms data Data Analysis: Monitor for Signal Dips ms->data

Caption: Experimental setup for a post-column infusion experiment.

References

quality control measures for synthetic lysophospholipid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic lysophospholipid (LPL) standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for synthetic LPL standards?

A1: Proper storage and handling are critical to maintain the integrity of synthetic LPL standards.[1][2] Unsaturated LPLs are particularly susceptible to oxidation and hydrolysis.[1]

  • Storage Temperature : Store all LPL standards, whether in powder or organic solution, at -20°C ± 4°C.[1][3] For long-term stability, storage at or below -16°C is recommended.[2]

  • Form :

    • Saturated LPLs : These are stable as powders and should be stored in a glass container with a Teflon-lined cap.[1][2]

    • Unsaturated LPLs : These are highly hygroscopic and should be dissolved in a suitable organic solvent (e.g., chloroform) and stored under an inert atmosphere (argon or nitrogen).[1][2] Storing unsaturated LPLs as a powder is not recommended.[2]

  • Aqueous Suspensions : Avoid storing LPLs in aqueous suspensions for extended periods as this can lead to hydrolysis.[1]

  • Handling :

    • When using from a powdered stock, allow the container to warm to room temperature before opening to prevent condensation.[2]

    • Use glass containers with Teflon-lined closures for storage in organic solvents to prevent leaching of impurities from plastic containers.[1]

Q2: What is the expected purity of synthetic LPL standards?

A2: Reputable suppliers typically provide synthetic LPL standards with a high degree of purity. For example, some commercial standards are specified to be ≥ 99% pure as determined by HPLC.[3] It is crucial to verify the purity upon receipt and periodically throughout the product's shelf life.

Q3: My LPL standard is showing signs of degradation. What are the common causes?

A3: Degradation of LPL standards can manifest as changes in physical appearance, chromatographic profile, or mass spectrometric signal. The primary causes of degradation are:

  • Hydrolysis : The ester bond connecting the fatty acid to the glycerol backbone is susceptible to hydrolysis, which can be accelerated by moisture and inappropriate pH.[4][5] This results in the formation of free fatty acids and glycerophosphocholine.

  • Oxidation : LPLs with unsaturated fatty acid chains are prone to oxidation at the double bonds.[1] This can be initiated by exposure to air (oxygen), light, and trace metal contaminants.

  • Acyl Chain Migration : In acidic aqueous solutions, the acyl chain of lysophospholipids can migrate between the sn-1 and sn-2 positions of the glycerol backbone.[3]

Troubleshooting Guides

Mass Spectrometry (MS) Analysis

Problem: I am observing unexpected or no peaks in my mass spectrum.

Potential Cause Troubleshooting Steps
In-source Fragmentation/Decomposition Lysophosphatidylserine (LPS) can break down in the mass spectrometer source to generate lysophosphatidic acid (LPA).[6] Optimize source conditions (e.g., use a less harsh ionization condition) to minimize this.[7] The use of liquid chromatography (LC) prior to MS is highly recommended to separate these species before they enter the mass spectrometer.[6]
No Peaks or Low Signal Intensity This could be an issue with the sample preparation, the instrument, or the standard itself.[8] First, verify the proper preparation of your sample. Check for issues with the autosampler and syringe.[8] Ensure the detector is functioning correctly and that gases are flowing as expected.[8] A lack of peaks might also indicate a problem with the sample reaching the detector.[8]
Isobaric Interference Different LPL species can have the same mass-to-charge ratio (isobars), making them indistinguishable by MS alone.[6] The use of LC prior to MS/MS is essential to resolve these isobaric species.[6]
Contamination Contamination from solvents, plasticware, or sample carryover can lead to extraneous peaks.[1][9] Use high-purity, LC-MS grade solvents and glass containers.[1][10] Run blank injections between samples to check for carryover.[11]
Liquid Chromatography (LC) Analysis

Problem: I am experiencing issues with peak shape (tailing, splitting, broadening) or retention time shifts.

Potential Cause Troubleshooting Steps
Column Contamination or Degradation A buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[10][12] Flush the column with an appropriate solvent. If the problem persists, replace the guard column or the analytical column.[10]
Inappropriate Mobile Phase The composition and pH of the mobile phase are critical for good chromatography.[9][13] Ensure the mobile phase is properly prepared with high-purity solvents and that the pH is within the stable range for the column.[10][13]
Injection Solvent Mismatch Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[12][14] Whenever possible, dissolve the sample in the initial mobile phase.[14]
Retention Time Shifts Fluctuations in mobile phase composition, flow rate, or column temperature can cause retention times to shift.[9] Ensure the pump is delivering a consistent flow rate and that the column oven is maintaining a stable temperature.[10]
Sample Overload Injecting too much sample can lead to broad and tailing peaks.[12][13] Reduce the injection volume or the concentration of the sample.[12][14]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of a synthetic LPL standard using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or a UV detector if the LPL has a chromophore).

  • Standard Preparation :

    • Accurately weigh a small amount of the LPL standard.

    • Dissolve the standard in an appropriate organic solvent (e.g., chloroform/methanol mixture) to a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to a working concentration suitable for the detector's linear range.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 or a normal-phase silica column can be used. The choice will depend on the specific LPL and the desired separation.

    • Mobile Phase :

      • Reversed-Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape.

      • Normal-Phase: A gradient of a non-polar solvent like hexane and a more polar solvent like isopropanol, often with additives to control the stationary phase activity.

    • Flow Rate : Typically 0.5-1.0 mL/min for a standard analytical column.

    • Column Temperature : Maintain a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

    • Injection Volume : 5-20 µL.

  • Detection :

    • Set the detector parameters according to the manufacturer's instructions. For an ELSD, optimize the nebulizer and evaporator temperatures.

  • Data Analysis :

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the LPL standard as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Stability Testing

This protocol describes a basic approach to evaluating the stability of a synthetic LPL standard under defined storage conditions.

  • Sample Preparation and Storage :

    • Prepare multiple aliquots of the LPL standard in the desired format (e.g., powder, solution in organic solvent).

    • Place the aliquots in appropriate storage containers (e.g., amber glass vials with Teflon-lined caps).

    • Store the samples under the desired conditions (e.g., -20°C, 4°C, room temperature). Include a condition exposed to light if photostability is being assessed.

  • Testing Schedule :

    • Establish a testing schedule. For long-term studies, this could be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]

    • For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[15]

  • Analytical Method :

    • At each time point, analyze one or more aliquots using a validated, stability-indicating method, such as the HPLC method described in Protocol 1. A stability-indicating method is one that can separate the intact LPL from its degradation products.

  • Data Evaluation :

    • Compare the purity and concentration of the LPL standard at each time point to the initial (time zero) results.

    • Identify and quantify any degradation products.

    • Establish a shelf-life or re-test period based on the time it takes for the purity or concentration to fall below a pre-defined acceptance criterion (e.g., 95% of the initial value).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_qc Quality Control Analysis cluster_stability Stability Testing cluster_results Data Evaluation start Receive/Prepare LPL Standard storage Store at -20°C start->storage dissolve Dissolve in Organic Solvent storage->dissolve hplc Purity Assessment by HPLC dissolve->hplc ms Identity Confirmation by MS dissolve->ms aliquot Aliquot for Stability Study dissolve->aliquot pass Standard Passes QC hplc->pass Purity ≥ 99% fail Troubleshoot/Discard hplc->fail Purity < 99% ms->pass Correct Mass ms->fail Incorrect Mass stress Store under Various Conditions (e.g., Temp, Light) aliquot->stress analyze Analyze at Time Points stress->analyze analyze->hplc

Caption: Workflow for Quality Control of Synthetic Lysophospholipid Standards.

troubleshooting_logic cluster_lc LC Issues cluster_ms MS Issues start Unexpected Analytical Result peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift no_signal No/Low Signal? start->no_signal extra_peaks Extra Peaks? start->extra_peaks check_column Check Column Contamination/Age peak_shape->check_column Yes check_solvent Check Injection Solvent/Overload peak_shape->check_solvent Yes check_mobile_phase Verify Mobile Phase Composition rt_shift->check_mobile_phase Yes check_conditions Check Flow Rate & Temperature rt_shift->check_conditions Yes check_sample_prep Verify Sample Prep & Injection no_signal->check_sample_prep Yes check_instrument Check MS Detector & Source no_signal->check_instrument Yes check_contamination Check for Contamination extra_peaks->check_contamination Yes check_fragmentation Investigate In-Source Fragmentation extra_peaks->check_fragmentation Yes

Caption: Troubleshooting Logic for LPL Analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Lysophosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of different lysophosphatidylcholine (LPC) species. LPCs are bioactive lipid molecules involved in a wide range of physiological and pathological processes, including inflammation, immune responses, and cell signaling. The specific biological effects of LPCs are highly dependent on the length and saturation of their fatty acid chain. This document summarizes key quantitative data, details experimental protocols for assessing LPC activity, and visualizes the primary signaling pathways involved.

Comparative Biological Activity of Lysophosphatidylcholine Species

The biological activity of LPCs varies significantly based on their acyl chain composition. Saturated LPCs (e.g., 16:0, 18:0) and unsaturated LPCs (e.g., 18:1, 20:4) often elicit distinct, and sometimes opposing, cellular responses. The following table summarizes quantitative data on the bioactivity of different LPC species from various experimental systems.

LPC SpeciesBiological ActivityCell TypeQuantitative DataReference(s)
LPC 16:0 (Palmitoyl) Pro-inflammatoryHuman Aortic Endothelial Cells (HAEC)1.4-fold increase in PGI₂ production
Pro-inflammatoryHuman NeutrophilsInduces superoxide production at 5-10 µM[1]
Pro-inflammatoryHuman Coronary Artery Smooth Muscle CellsOptimal for stimulating cytokine release (GM-CSF, IL-6, IL-8)[2]
LPC 18:0 (Stearoyl) Pro-inflammatoryMurine G2A-expressing cellsSimilar affinity for G2A as 16:0 and 18:1 LPC[3]
Anti-inflammatoryHuman NeutrophilsInhibits reactive oxygen production[4]
LPC 18:1 (Oleoyl) Pro-inflammatoryHuman Aortic Endothelial Cells (HAEC)3-fold increase in PGI₂ production
Pro-inflammatoryHuman NeutrophilsMost active species for inducing superoxide production[1]
Anti-inflammatoryHuman NeutrophilsInhibits reactive oxygen production[4]
LPC 18:2 (Linoleoyl) InactiveHuman Aortic Endothelial Cells (HAEC)No significant effect on PGI₂ production
LPC 20:4 (Arachidonoyl) Pro-inflammatoryHuman Aortic Endothelial Cells (HAEC)8.3-fold increase in PGI₂ production

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LPC bioactivity. Below are protocols for key experiments cited in this guide.

Neutrophil Superoxide Production Assay

This assay measures the production of superoxide (O₂⁻), a key reactive oxygen species (ROS) in the inflammatory response of neutrophils, upon stimulation with different LPC species.

Materials:

  • Human neutrophils isolated from fresh blood

  • Hanks' Balanced Salt Solution (HBSS)

  • Cytochrome c (from horse heart)

  • LPC species (16:0, 18:0, 18:1, etc.) dissolved in an appropriate solvent (e.g., ethanol)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Superoxide dismutase (SOD) as a negative control

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Isolate human neutrophils from healthy donors using a standard method like Ficoll-Paque density gradient centrifugation.

  • Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Prepare working solutions of different LPC species in HBSS at various concentrations. Also, prepare PMA (100 ng/mL) and SOD (10 µg/mL) solutions.

  • Add 50 µL of the LPC working solutions, PMA, or SOD to the respective wells containing neutrophils. Include a vehicle control.

  • Add 100 µL of cytochrome c solution (1 mg/mL in HBSS) to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 550 nm every 2 minutes for 60-90 minutes.

  • Calculate the rate of superoxide production by determining the maximal rate of change in absorbance over time. The reduction of cytochrome c is inhibited by SOD, confirming the specificity of the assay for superoxide.

Endothelial Cell Prostacyclin (PGI₂) Production Assay

This protocol details the measurement of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation, released from endothelial cells in response to LPC stimulation. PGI₂ is unstable and is quantified by measuring its stable metabolite, 6-keto-PGF₁α.

Materials:

  • Human Aortic Endothelial Cells (HAEC)

  • Endothelial cell growth medium

  • Phosphate-Buffered Saline (PBS)

  • LPC species (16:0, 18:1, 20:4, etc.)

  • Arachidonic acid as a positive control

  • 6-keto-PGF₁α ELISA kit

  • Cell culture plates (24-well)

Procedure:

  • Culture HAECs in 24-well plates until they reach confluence.

  • Wash the confluent cell monolayers twice with PBS.

  • Prepare solutions of different LPC species and arachidonic acid in serum-free medium at desired concentrations.

  • Add 500 µL of the LPC or arachidonic acid solutions to the wells. Include a vehicle control.

  • Incubate the plates at 37°C in a CO₂ incubator for a specified time (e.g., 4 hours).

  • After incubation, collect the supernatant from each well.

  • Centrifuge the supernatants to remove any cell debris.

  • Measure the concentration of 6-keto-PGF₁α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Normalize the results to the total protein content in each well, determined using a standard protein assay (e.g., BCA assay).

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to LPC stimulation, a key event in many signaling pathways.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • LPC species

  • Ionomycin as a positive control

  • EGTA as a Ca²⁺ chelator

  • Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340/380 nm)

Procedure:

  • Seed HUVECs on glass coverslips or in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Prepare a Fura-2 AM loading solution: Dilute Fura-2 AM to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.

  • Wash the cells once with HBSS.

  • Load the cells with the Fura-2 AM solution by incubating for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Place the coverslip or plate in the fluorescence imaging setup.

  • Perfuse the cells with HBSS and establish a baseline fluorescence ratio (F340/F380).

  • Stimulate the cells by adding a solution of the desired LPC species.

  • Record the changes in fluorescence intensity at both 340 nm and 380 nm excitation wavelengths (emission at ~510 nm) over time.

  • At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by EGTA to obtain the minimum fluorescence ratio (Rmin) for calibration of [Ca²⁺]i.

Signaling Pathways and Visualizations

LPCs exert their effects through various signaling pathways, often initiated by G protein-coupled receptors (GPCRs) or Toll-like receptors (TLRs). The specific pathway activated can depend on the LPC species and the cell type.

LPC-Induced G Protein-Coupled Receptor (GPCR) Signaling

Several GPCRs, including G2A and GPR4, have been identified as potential receptors for LPCs. Upon binding, these receptors can activate heterotrimeric G proteins, leading to downstream signaling cascades.

LPCSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (e.g., 16:0, 18:1) GPCR GPCR (G2A / GPR4) LPC->GPCR Binding G_protein Gαq/11 GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release from ER IP3->Ca_release Binding to IP₃ Receptor Downstream Downstream Effects (e.g., Gene Expression, Inflammation) PKC->Downstream Ca_release->Downstream

Caption: LPC-induced GPCR signaling pathway.

LPC-Induced Toll-Like Receptor (TLR) and NF-κB Signaling

LPCs, particularly saturated species, can also activate Toll-like receptors (TLRs), such as TLR2 and TLR4, leading to the activation of the NF-κB signaling pathway and the expression of pro-inflammatory genes.[5][6]

TLR_NFkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (e.g., 16:0) TLR TLR2 / TLR4 LPC->TLR Binding MyD88 MyD88 TLR->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 Activation IKK IKK Complex TRAF6->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Gene_Expression Transcriptional Activation

Caption: LPC-induced TLR and NF-κB signaling.

Experimental Workflow for Comparing LPC Bioactivity

The following diagram illustrates a general workflow for comparing the biological activity of different LPC species.

ExperimentalWorkflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis LPC_prep Prepare Stock Solutions of Different LPC Species (e.g., 16:0, 18:1, 20:4) Treatment Treat Cells with Different Concentrations of LPCs LPC_prep->Treatment Cell_culture Culture Target Cells (e.g., Neutrophils, Endothelial Cells) Cell_culture->Treatment Assay1 Superoxide Production Treatment->Assay1 Assay2 Cytokine/Chemokine Release (ELISA) Treatment->Assay2 Assay3 Calcium Mobilization Treatment->Assay3 Assay4 Gene Expression (qPCR) Treatment->Assay4 Data_collection Collect Quantitative Data Assay1->Data_collection Assay2->Data_collection Assay3->Data_collection Assay4->Data_collection Comparison Compare Potency and Efficacy (e.g., EC50, IC50, Fold Change) Data_collection->Comparison Conclusion Draw Conclusions on Structure-Activity Relationship Comparison->Conclusion

Caption: Workflow for comparing LPC bioactivity.

References

The Emergence of 1-Palmitoyl-propanediol-3-phosphocholine as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 1-Palmitoyl-propanediol-3-phosphocholine (LPC 16:0) Against Established Clinical Markers in Sepsis and Ovarian Cancer.

The quest for sensitive, specific, and reliable biomarkers is a cornerstone of modern medicine, driving early diagnosis, prognostic assessment, and therapeutic development. Among the myriad of molecules under investigation, this compound, more commonly known as 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine or Lysophosphatidylcholine (16:0), has garnered significant attention. This lysophospholipid, a product of membrane lipid metabolism, has been implicated in various pathophysiological processes, particularly in sepsis and cancer. This guide provides a comprehensive comparison of LPC (16:0) with current gold-standard biomarkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Biomarker Performance in Sepsis Diagnosis and Prognosis

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, requires rapid and accurate diagnosis. The current standard biomarkers, C-reactive protein (CRP) and procalcitonin (PCT), have limitations in specificity and sensitivity. Recent studies have evaluated LPC (16:0) as a potential alternative or complementary marker.

In patients admitted to the intensive care unit (ICU), serum levels of LPC (16:0) were found to be significantly lower in individuals with sepsis and septic shock compared to those with non-infectious Systemic Inflammatory Response Syndrome (SIRS).[1] This suggests a potential role for LPC (16:0) in differentiating bacterial sepsis from non-infectious inflammatory states.

BiomarkerApplicationMethodAUC (95% CI)SensitivitySpecificityPatient Population
LPC (16:0) Sepsis Diagnosis MALDI-TOF MS0.851 67.6%100%ICU Patients (Sepsis vs. SIRS)
Procalcitonin (PCT)Sepsis DiagnosisImmunoassay0.85 (0.82-0.88)80%77%Meta-analysis of 9 studies
C-reactive Protein (CRP)Sepsis DiagnosisImmunoassay0.73--Meta-analysis of 9 studies
ΔLPC (16:0) (D1-D0) 28-Day Mortality MALDI-TOF MS0.700 --ICU Sepsis Patients
APACHE II Score28-Day MortalityClinical Score0.692--ICU Sepsis Patients
SOFA Score28-Day MortalityClinical Score0.670--ICU Sepsis Patients

Data compiled from multiple studies for comparison.[1][2]

The diagnostic performance of a single measurement of LPC (16:0) at ICU admission for differentiating sepsis from non-infectious SIRS shows a high Area Under the Curve (AUC) of 0.851, which is comparable to that of procalcitonin (AUC 0.85).[1][2] Furthermore, the change in LPC (16:0) concentration from day 0 to day 1 (ΔLPC (16:0)) demonstrates prognostic value for predicting 28-day mortality, with an AUC of 0.7, performing similarly to established clinical scoring systems like APACHE II and SOFA.[1]

Biomarker Performance in Ovarian Cancer Diagnosis

Early detection of ovarian cancer remains a significant clinical challenge. The standard biomarker, Cancer Antigen 125 (CA-125), lacks the sensitivity and specificity required for effective screening, particularly in early-stage disease.[3][4] Research into lipidomics has suggested that panels of phospholipids, including various LPC species, may serve as adjuncts to improve diagnostic accuracy.

While studies have not consistently validated a single LPC (16:0) measurement as a standalone biomarker, its inclusion in multi-lipid panels has shown promise. These panels have demonstrated the potential to improve the identification of early-stage and mucinous histology ovarian cancers, which are often missed by CA-125 alone.

BiomarkerApplicationMethodAUC (95% CI)SensitivitySpecificityPatient Population
LPC (16:0) (as part of a lipid panel) Ovarian Cancer Diagnosis LC-MS/MS> CA-125 alone (specific AUC varies by panel)--Women with suspected ovarian cancer
CA-125 (≥35 U/ml)Ovarian Cancer DiagnosisImmunoassay0.92 (0.90-0.93)77.0%93.8%Primary Care Patients

Data compiled from multiple studies for comparison.[5]

Experimental Protocols

Accurate and reproducible quantification of LPC (16:0) is critical for its validation as a biomarker. The two most common analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Protocol 1: Quantification of LPC (16:0) in Plasma/Serum by LC-MS/MS

This method offers high sensitivity and specificity for quantifying individual lipid species.

  • Sample Preparation & Lipid Extraction:

    • To 10 µL of plasma or serum, add 225 µL of cold methanol containing internal standards (e.g., LPC 17:0, d31-LPC(16:0)).[1][6]

    • Vortex the mixture for 10 seconds.

    • Add 750 µL of cold methyl tert-butyl ether (MTBE) and shake for 6 minutes at 4°C.[1]

    • Induce phase separation by adding 188 µL of LC/MS-grade water, vortex, and centrifuge at 14,000 rpm for 2 minutes.[1]

    • Collect the upper organic phase, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent (e.g., 9:1 methanol/toluene or 2:1:1 butanol/methanol/water).[1][6]

  • Chromatographic Separation:

    • Employ a reverse-phase C18 or C30 column (e.g., Agilent ZORBAX EclipsePlus C18, Accucore C30).[1][6]

    • Use a gradient elution with mobile phases typically consisting of water/acetonitrile/isopropanol mixtures with additives like ammonium formate or formic acid to improve ionization.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For LPC (16:0), the transition typically monitored is the precursor ion m/z 496.3 to the product ion m/z 184.1 (the phosphocholine headgroup).[7][8]

    • Quantify by comparing the peak area of endogenous LPC (16:0) to the peak area of the added internal standard.

Protocol 2: Quantification of LPC (16:0) in Serum by MALDI-TOF MS

This method offers high throughput and can be performed with minimal sample preparation.

  • Sample Preparation:

    • Dilute serum with distilled water.[9]

    • For direct analysis, apply a small volume (e.g., 1 µL) of the diluted serum directly onto the MALDI target plate and allow it to dry.[9]

  • Matrix Application:

    • Cover the dried sample spot with a thin layer of a suitable matrix solution (e.g., 9-aminoacridine or 2,5-dihydroxybenzoic acid).[9]

  • MS Analysis:

    • Acquire mass spectra in the positive ion reflectron mode.

    • Identify LPC (16:0) by its characteristic mass-to-charge ratio (m/z) of approximately 496.3 [M+H]⁺.[10]

    • Quantification is typically relative, often expressed as a ratio to other lipid species (e.g., Phosphatidylcholine) or by comparison to a standard curve if an appropriate internal standard is used.[9]

Visualizing the Molecular Context

To understand the role of LPC (16:0) as a biomarker, it is essential to visualize the processes of its validation and its biological activity.

biomarker_validation_workflow Biomarker Validation Workflow cluster_0 Discovery Phase cluster_1 Analytical Validation cluster_2 Clinical Validation cluster_3 Clinical Utility discovery Candidate Biomarker Identification (e.g., Lipidomics) assay_dev Assay Development (LC-MS/MS, MALDI-TOF) discovery->assay_dev assay_val Assay Performance (Precision, Accuracy, Reproducibility) assay_dev->assay_val clinical_assoc Retrospective Studies (Association with Disease) assay_val->clinical_assoc clinical_perf Prospective Studies (Sensitivity, Specificity, AUC) clinical_assoc->clinical_perf utility Implementation in Clinical Practice clinical_perf->utility lpc_signaling_pathway LPC (16:0) Inflammatory Signaling Pathway PC Membrane Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC160 LPC (16:0) PLA2->LPC160 Hydrolysis ATX Autotaxin (ATX) LPC160->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Conversion LPAR LPA Receptors (LPARs) LPA->LPAR Activation Response Downstream Signaling (Cell Proliferation, Cytokine Release, Inflammation) LPAR->Response

References

A Comparative Guide: 1-Palmitoyl-propanediol-3-phosphocholine vs. 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-Palmitoyl-propanediol-3-phosphocholine and the well-characterized 1-Palmitoyl-sn-glycero-3-phosphocholine. Due to the limited availability of experimental data for the propanediol analog, this comparison integrates established data for its glycerol counterpart with a structure-activity relationship analysis to forecast its potential properties and biological activities.

Introduction

Phospholipids are fundamental components of cellular membranes and play crucial roles in signaling pathways. Lysophosphatidylcholines (LPCs), characterized by a single acyl chain, are significant bioactive lipids involved in various physiological and pathological processes, including inflammation and atherosclerosis.[1][2] 1-Palmitoyl-sn-glycero-3-phosphocholine (LysoPC 16:0) is one of the most abundant and studied LPCs. In contrast, this compound is a synthetic analog where the glycerol backbone is substituted with a propanediol moiety. This structural alteration is expected to influence its physicochemical properties and biological functions.

Structural Comparison

The primary distinction between these two molecules lies in their backbone structure. 1-Palmitoyl-sn-glycero-3-phosphocholine possesses a chiral glycerol backbone, with the palmitoyl group at the sn-1 position and a hydroxyl group at the sn-2 position. The propanediol analog lacks the hydroxyl group at the equivalent of the sn-2 position and may or may not be chiral depending on the specific isomer of propanediol used in its synthesis. This seemingly subtle change can have significant implications for enzyme recognition, membrane insertion, and overall biological activity.

G LPC Lysophosphatidylcholine (LPC) GPCR G-Protein Coupled Receptors (e.g., G2A, GPR4) LPC->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates ROS Reactive Oxygen Species (ROS) Production GPCR->ROS Stimulates PKC Protein Kinase C (PKC) PLC->PKC Activates MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates NFkB NF-κB Activation MAPK->NFkB Leads to Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Induces Adhesion Adhesion Molecule Expression (VCAM-1, ICAM-1) NFkB->Adhesion Induces G Start Start: Compare Biological Activity Cell_Culture Cell Culture (e.g., Endothelial cells, Macrophages) Start->Cell_Culture Treatment Treatment with: 1. Vehicle Control 2. 1-Palmitoyl-sn-glycero-3-phosphocholine 3. This compound Cell_Culture->Treatment Cytokine_Assay Cytokine Secretion Assay (ELISA for IL-6, TNF-α) Treatment->Cytokine_Assay Adhesion_Assay Cell Adhesion Molecule Expression (Flow Cytometry for VCAM-1) Treatment->Adhesion_Assay ROS_Assay ROS Production Assay (DCFDA Staining) Treatment->ROS_Assay Data_Analysis Data Analysis and Comparison Cytokine_Assay->Data_Analysis Adhesion_Assay->Data_Analysis ROS_Assay->Data_Analysis

References

A Comparative Guide to Lysophospholipid Extraction Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lysophospholipids (LPLs) is critical. As key signaling molecules in a myriad of physiological and pathological processes, the choice of extraction method can significantly impact experimental outcomes. This guide provides a comparative analysis of common LPL extraction techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The ideal LPL extraction method should offer high recovery and reproducibility, while minimizing contamination from other lipid species and non-lipid components. Here, we compare four widely used methods: the classic Folch and Bligh & Dyer techniques, the more recent Methyl-tert-butyl ether (MTBE) method, and a simplified single-solvent methanol (MeOH) precipitation approach.

Data Presentation: A Comparative Analysis of Extraction Efficiencies

The following table summarizes the relative performance of the four extraction methods for various lysophospholipid classes. The data presented is a synthesis from multiple studies to provide a broad overview. It is important to note that absolute recovery rates can vary depending on the specific LPL species, the biological matrix, and the precise experimental conditions.

Lipid ClassFolch MethodBligh & Dyer MethodMTBE MethodMethanol (One-Phase) MethodKey Considerations
Lysophosphatidylcholine (LPC) Good to ExcellentGood to ExcellentGood to ExcellentGood to ExcellentLPCs are relatively polar and are generally well-recovered by all methods. Some studies suggest slightly higher concentrations with MeOH precipitation in certain plasma pools.[1][2]
Lysophosphatidylethanolamine (LPE) GoodGoodGoodGood to ExcellentSimilar to LPCs, LPEs show good recovery across methods. One-phase extractions with polar solvents have shown sufficient recovery for LPEs.[1][2][3]
Lysophosphatidic Acid (LPA) Moderate to GoodModerate to GoodGoodModerate to GoodAcidified Bligh & Dyer can improve LPA recovery.[4] The polar nature of LPA can lead to its partial loss in the aqueous phase of biphasic methods if not optimized.
Lysophosphatidylserine (LPS) ModerateModerateModerate to GoodModerateThe charge on the serine headgroup can affect partitioning and recovery.
Lysophosphatidylinositol (LPI) ModerateModerateModerate to GoodModerateSimilar to other charged LPLs, recovery can be challenging and method-dependent.
Overall Reproducibility GoodGoodExcellentGoodThe Matyash (MTBE) method has been reported to be highly reproducible.[5]

Experimental Protocols: Detailed Methodologies

Below are detailed protocols for the four compared lysophospholipid extraction methods.

Folch Method

This method utilizes a chloroform:methanol mixture to create a single-phase system for lipid extraction, followed by the addition of a salt solution to induce phase separation.

Protocol:

  • Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the sample (e.g., 1 g of tissue in 20 ml of solvent mixture).[6]

  • Agitate the mixture for 15-20 minutes at room temperature.[6]

  • Filter or centrifuge the homogenate to recover the liquid phase.[6]

  • Add 0.2 volumes of a 0.9% NaCl solution to the collected liquid phase to induce phase separation.[6]

  • Vortex the mixture and then centrifuge at low speed to separate the phases.

  • The lower chloroform phase contains the lipids. Carefully collect this phase, avoiding the upper aqueous phase and the protein interface.

  • The collected organic phase can then be dried down under a stream of nitrogen for further analysis.

Bligh & Dyer Method

A modification of the Folch method, the Bligh & Dyer technique uses a lower solvent-to-sample ratio and is particularly suited for samples with high water content.[7]

Protocol:

  • For each 1 ml of aqueous sample (e.g., cell suspension), add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.[6]

  • Add 1.25 ml of chloroform and vortex again.[6]

  • Add 1.25 ml of distilled water and vortex to induce phase separation.[6]

  • Centrifuge the mixture at 1000 x g for 5 minutes to separate the phases.[6]

  • The lower organic phase contains the lipids. Carefully aspirate and collect the bottom layer.

  • Dry the collected lipid extract under nitrogen.

Methyl-tert-butyl ether (MTBE) Method (Matyash Method)

This method offers a safer alternative to chloroform and has the advantage that the lipid-containing organic phase is the upper layer, simplifying its collection.

Protocol:

  • To your sample, add 300 µL of methanol.

  • Add 1 mL of MTBE.

  • Vortex the mixture for 1 hour at room temperature.

  • Add 250 µL of water to induce phase separation and vortex for 1 minute.[8]

  • Centrifuge at 1000 x g for 10 minutes.

  • The upper organic phase contains the lipids. Carefully transfer the upper phase to a new tube.[8]

  • Dry the collected organic phase under a stream of nitrogen.

Simplified Methanol (MeOH) Precipitation Method

This one-phase extraction method is rapid and simple, relying on the precipitation of proteins by methanol to release lipids into the solvent. It is particularly effective for polar lipids like lysophospholipids.[1][3]

Protocol:

  • Add a volume of cold methanol to the plasma sample (e.g., a 1:3 sample to solvent ratio).

  • Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

  • Incubate the mixture on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • The supernatant contains the extracted lipids and can be directly used for analysis or dried down and reconstituted in an appropriate solvent.

Mandatory Visualization: Signaling Pathways and Workflows

To provide a clearer understanding of the context in which these extraction methods are applied, the following diagrams illustrate a key lysophospholipid signaling pathway and a general experimental workflow.

LysophosphatidicAcidSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPAR LPA Receptor (LPAR1-6) LPA->LPAR Binds G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activates PLC PLC G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates PI3K PI3K G_protein->PI3K Activates Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Activates Cellular_Response Cellular Responses (Proliferation, Migration, etc.) PLC->Cellular_Response RhoA->Cellular_Response PI3K->Cellular_Response Ras_MAPK->Cellular_Response

Caption: Lysophosphatidic Acid (LPA) Signaling Pathway.

LysophospholipidExtractionWorkflow Start Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (Folch, Bligh & Dyer, MTBE, or MeOH) Start->Extraction Phase_Separation Phase Separation / Protein Precipitation (Centrifugation) Extraction->Phase_Separation Collection Collection of Lipid-Containing Phase Phase_Separation->Collection Drying Solvent Evaporation (Under Nitrogen Stream) Collection->Drying Reconstitution Reconstitution in Appropriate Solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General Experimental Workflow for Lysophospholipid Extraction.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Lysophospholipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lysophospholipids (LPLs) is critical for understanding their roles in various physiological and pathological processes. This guide provides a comparative overview of analytical methods for LPL quantification, with a focus on cross-validation, data presentation, and detailed experimental protocols to aid in method selection and implementation.

Lysophospholipids are bioactive signaling molecules involved in a myriad of cellular processes, including cell proliferation, migration, and inflammation.[1][2] Their dysregulation has been linked to numerous diseases, making them attractive therapeutic targets and biomarkers.[1][3] Consequently, the development and validation of robust analytical methods for their precise quantification are of paramount importance. This guide focuses on the prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods and provides a framework for their cross-validation.

Comparative Overview of Analytical Methods

The quantification of LPLs in biological matrices is predominantly achieved using LC-MS/MS due to its high sensitivity, selectivity, and ability to identify and quantify individual molecular species.[4][5] Different chromatographic techniques and sample preparation strategies are employed, each with its own advantages and limitations.

Method Principle Advantages Disadvantages Typical Analytes
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS Separates analytes based on their polarity. Well-suited for polar LPLs.Good separation of different LPL classes.[3]May have lower resolution for isomeric species.LPA, LPI, LPG, LysoPS, cPA[3]
Reversed-Phase (RP) LC-MS/MS Separates analytes based on their hydrophobicity.Excellent separation of individual molecular species within a class based on acyl chain length and saturation.[5]May require derivatization for some LPLs to improve retention.LPC, LPE, and their various acyl chain variants.
Flow Injection Analysis (FIA)-MS/MS Direct infusion of the sample into the mass spectrometer without chromatographic separation.High-throughput and rapid.[6]Prone to matrix effects and isobaric interferences. Cannot separate isomers.Screening of a panel of LPLs (e.g., in dried blood spots).[6]

Key Validation Parameters for Cross-Method Comparison

A thorough validation is essential to ensure the reliability of any analytical method. When comparing different methods, the following parameters should be rigorously assessed.

Parameter Method A: HILIC-MS/MS Method B: RP-LC-MS/MS Method C: FIA-MS/MS
Linearity (R²) 0.99823–0.99995[3]>0.990.997 - 0.999[6]
Lower Limit of Quantification (LLOQ) 0.03–14.06 ng/mL[3]Analyte dependent, typically in the low ng/mL range.50 ng/mL (for some LPCs)[6]
Accuracy (% Recovery) 73–117%[3]Typically within 85-115%.88.4%–106.83%[6]
Precision (%RSD) ≤ 28%[3]Typically <15%.Intra-day precision meets acceptance criteria.[6]
Matrix Effect Addressed by stable isotope-labeled internal standards.Addressed by stable isotope-labeled internal standards and chromatographic separation.Significant, requires careful management.
Carryover ≤ 17%[3]Minimized by optimized wash steps.Can be a concern in high-throughput analysis.

Lysophospholipid Signaling Pathways

Lysophospholipids exert their biological effects primarily through G protein-coupled receptors (GPCRs).[1][7] Understanding these signaling pathways is crucial for drug development.

Lysophospholipid Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPL Lysophospholipid (e.g., LPA, S1P) GPCR GPCR (e.g., LPA1-6, S1P1-5) LPL->GPCR G_protein G Protein (Gq, Gi, G12/13) GPCR->G_protein PLC PLC G_protein->PLC Gq RhoA RhoA G_protein->RhoA G12/13 PI3K PI3K G_protein->PI3K Gi Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Gi Cellular_Response Cellular Responses (Proliferation, Migration, Survival) PLC->Cellular_Response RhoA->Cellular_Response PI3K->Cellular_Response Ras_MAPK->Cellular_Response Experimental Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, Tissue) Sample_Prep 2. Sample Preparation (Protein Precipitation/ Liquid-Liquid Extraction) Sample_Collection->Sample_Prep LC_Separation 3. LC Separation (HILIC or Reversed-Phase) Sample_Prep->LC_Separation MS_Detection 4. MS/MS Detection (MRM/SRM) LC_Separation->MS_Detection Data_Acquisition 5. Data Acquisition MS_Detection->Data_Acquisition Data_Processing 6. Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Statistical_Analysis 7. Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation 8. Biological Interpretation Statistical_Analysis->Biological_Interpretation

References

A Comparative Guide to the Biological Effects of 1-Palmitoyl- and 2-Palmitoyl-Lysophosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of two positional isomers of palmitoyl-lysophosphatidylcholine: 1-palmitoyl-lysophosphatidylcholine (1-LPC) and 2-palmitoyl-lysophosphatidylcholine (2-LPC). While research has extensively characterized the bioactivity of 1-LPC, data directly comparing it to 2-LPC is limited. This guide synthesizes the available information, highlighting the established roles of 1-LPC and discussing the potential implications of the acyl chain position on the biological activity of 2-LPC, largely inferred from its known chemical instability and studies on other lysophosphatidylcholine (LPC) isomers.

Executive Summary

1-Palmitoyl-lysophosphatidylcholine is a well-documented pro-inflammatory lipid mediator that activates a variety of cellular signaling pathways, leading to the production of cytokines and other inflammatory molecules. It is also recognized as an agonist for G protein-coupled receptors such as GPR119. In contrast, 2-palmitoyl-lysophosphatidylcholine is known to be less stable and can undergo rapid isomerization to the more thermodynamically stable 1-LPC form. This inherent instability complicates the direct study of 2-LPC's biological effects, as its observed activities may be attributable to its conversion to 1-LPC. This guide will delve into the specifics of their individual characteristics and the potential consequences of their structural differences.

Data Presentation: A Comparative Overview

Due to the limited direct comparative studies, the following table summarizes the known quantitative data for 1-palmitoyl-LPC and discusses the expected properties of 2-palmitoyl-LPC based on its chemical nature and findings from other LPC isomers.

Feature1-Palmitoyl-lysophosphatidylcholine (1-LPC)2-Palmitoyl-lysophosphatidylcholine (2-LPC)
Pro-inflammatory Activity Potent inducer of inflammatory responses. Optimal stimulation of cytokine release (GM-CSF, IL-6, IL-8) has been observed with palmitic acid-substituted LPC species.[1]Biological activity is not well-characterized. Due to its rapid isomerization to 1-LPC, it is hypothesized to exhibit similar pro-inflammatory effects, although potentially with different potency and kinetics.
Receptor Activation (GPR119) Activates GPR119, leading to the accumulation of cyclic AMP (cAMP).[2][3]Direct activation of GPR119 has not been specifically demonstrated. Studies on other LPC isomers suggest that the acyl chain position can influence receptor binding and activation, but specific data for 2-palmitoyl-LPC is lacking.[2][3]
Chemical Stability Thermodynamically stable isomer.Known to be unstable and undergoes rapid, non-enzymatic acyl migration to the more stable sn-1 position, especially at physiological pH and temperature.

Signaling Pathways and Molecular Interactions

1-Palmitoyl-lysophosphatidylcholine (1-LPC) Signaling

1-LPC is known to initiate intracellular signaling cascades primarily through the activation of G protein-coupled receptors (GPCRs) and by modulating the activity of other signaling proteins. One of the key receptors for 1-LPC is GPR119, which upon activation, couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling pathway is implicated in various physiological processes, including glucose homeostasis.

Beyond GPCRs, 1-LPC can also contribute to pro-inflammatory signaling by stimulating the release of arachidonic acid, a precursor for various inflammatory mediators like prostaglandins and leukotrienes.[1] This process often involves the activation of phospholipases.

1-LPC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 1-LPC 1-Palmitoyl-LPC GPR119 GPR119 1-LPC->GPR119 PLA2 Phospholipase A2 1-LPC->PLA2 activates Gs Gs protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates AA Arachidonic Acid PLA2->AA releases Prostaglandins Prostaglandins AA->Prostaglandins is converted to

Signaling pathway of 1-palmitoyl-lysophosphatidylcholine.
Isomerization of 2-Palmitoyl- to 1-Palmitoyl-lysophosphatidylcholine

The primary characteristic that distinguishes 2-LPC from its 1-LPC counterpart is its chemical instability. The acyl group at the sn-2 position is prone to migrate to the more stable sn-1 position through a non-enzymatic intramolecular transacylation reaction. This isomerization is influenced by factors such as pH and temperature, with physiological conditions favoring the formation of the 1-acyl isomer.

LPC_Isomerization 2-LPC 2-Palmitoyl-LPC (less stable) 1-LPC 1-Palmitoyl-LPC (more stable) 2-LPC->1-LPC Acyl Migration (Isomerization)

Isomerization of 2-LPC to 1-LPC.

This isomerization has significant implications for the biological evaluation of 2-LPC. Any observed biological activity of exogenously added 2-LPC could be, in part or entirely, due to its conversion to 1-LPC. Therefore, studies investigating the specific effects of 2-LPC require careful consideration of its stability under experimental conditions and may necessitate the use of analytical techniques to monitor the isomeric ratio over time.

Experimental Protocols

Quantification of Lysophosphatidylcholine

A common method for quantifying total LPC in biological samples is through enzymatic assays. These assays typically involve a series of enzymatic reactions that ultimately produce a detectable signal (colorimetric or fluorometric) proportional to the amount of LPC present.

Experimental Workflow for LPC Quantification

LPC_Quantification_Workflow Sample Biological Sample (e.g., plasma, cell lysate) Extraction Lipid Extraction Sample->Extraction EnzymaticReaction Enzymatic Reaction Cascade (LPC → Choline → H₂O₂) Extraction->EnzymaticReaction Detection Detection (Colorimetric or Fluorometric) EnzymaticReaction->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Workflow for LPC quantification.

Detailed Steps:

  • Sample Preparation: Biological samples are processed to extract lipids. This often involves homogenization followed by a solvent extraction method, such as the Folch or Bligh-Dyer method.

  • Enzymatic Conversion: The extracted lipids are incubated with a series of enzymes.

    • Lysophospholipase hydrolyzes LPC to glycerophosphocholine and a fatty acid.

    • Glycerophosphocholine phosphodiesterase then cleaves glycerophosphocholine to yield choline and glycerol-3-phosphate.

    • Choline oxidase catalyzes the oxidation of choline, producing hydrogen peroxide (H₂O₂).

  • Signal Generation: The H₂O₂ produced reacts with a probe in the presence of a peroxidase to generate a colorimetric or fluorescent signal.

  • Quantification: The signal intensity is measured and compared to a standard curve generated with known concentrations of LPC to determine the amount of LPC in the original sample.

Separation of 1-LPC and 2-LPC Isomers

To study the specific effects of each isomer, it is crucial to separate them. Reverse-phase high-performance liquid chromatography (HPLC) is a technique that can effectively resolve 1-acyl and 2-acyl LPC isomers.[4]

Principle of Separation:

LPC isomers with the acyl chain at the sn-2 position are generally less hydrophobic and therefore elute earlier from a reverse-phase HPLC column compared to their sn-1 counterparts.[4] This allows for the separation and subsequent quantification of each isomer, which is essential for accurately assessing their individual biological activities.

Conclusion

References

A Comparative Guide to Lysophospholipid Signaling Pathways: LPA, S1P, and LPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways initiated by three key lysophospholipids: lysophosphatidic acid (LPA), sphingosine-1-phosphate (S1P), and lysophosphatidylcholine (LPC). Understanding the nuances of these pathways is critical for research and the development of targeted therapeutics. This document summarizes their distinct and overlapping signaling cascades, supported by quantitative data and detailed experimental methodologies.

Introduction to Lysophospholipids

Lysophospholipids are a class of signaling molecules derived from membrane phospholipids that play crucial roles in a myriad of physiological and pathological processes. LPA, S1P, and LPC, though structurally related, activate distinct sets of receptors and downstream signaling cascades, leading to diverse cellular responses such as proliferation, migration, survival, and inflammation.

  • Lysophosphatidic Acid (LPA): A ubiquitous lysophospholipid that acts as a potent extracellular signaling molecule through at least six cognate G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[1] It is involved in processes ranging from neurogenesis to cancer progression.[1]

  • Sphingosine-1-Phosphate (S1P): A critical signaling sphingolipid that regulates a wide array of cellular processes, including immune cell trafficking, angiogenesis, and cell survival, by activating five specific GPCRs, S1P₁₋₅.[2]

  • Lysophosphatidylcholine (LPC): A major component of oxidized low-density lipoprotein (oxLDL), LPC's role as a primary signaling molecule is more complex. While it is a precursor for LPA synthesis, it also elicits its own biological effects, in part through receptors like G2A and Toll-like receptors (TLRs), and by modulating protein kinase C (PKC) activity.[3]

Signaling Pathways: A Visual Comparison

The following diagrams illustrate the distinct signaling pathways activated by LPA, S1P, and LPC.

LPA_Signaling cluster_LPA Lysophosphatidic Acid (LPA) Signaling cluster_G_Proteins_LPA G Proteins cluster_Effectors_LPA Downstream Effectors cluster_Cellular_Response_LPA Cellular Response LPA LPA LPA_Receptors LPA Receptors (LPA1-6) LPA->LPA_Receptors Gq_11_LPA Gq/11 LPA_Receptors->Gq_11_LPA Gi_o_LPA Gi/o LPA_Receptors->Gi_o_LPA G12_13_LPA G12/13 LPA_Receptors->G12_13_LPA Gs_LPA Gs (LPA4) LPA_Receptors->Gs_LPA PLC_LPA PLC Gq_11_LPA->PLC_LPA PI3K_Akt_LPA PI3K/Akt Gi_o_LPA->PI3K_Akt_LPA Ras_ERK_LPA Ras/MAPK (ERK) Gi_o_LPA->Ras_ERK_LPA RhoA_LPA RhoA/ROCK G12_13_LPA->RhoA_LPA AC_LPA Adenylyl Cyclase Gs_LPA->AC_LPA Proliferation_LPA Proliferation PLC_LPA->Proliferation_LPA Survival_LPA Survival PI3K_Akt_LPA->Survival_LPA Ras_ERK_LPA->Proliferation_LPA Migration_LPA Migration RhoA_LPA->Migration_LPA Cytoskeletal_Changes_LPA Cytoskeletal Changes RhoA_LPA->Cytoskeletal_Changes_LPA

Figure 1: LPA Signaling Pathway

S1P_Signaling cluster_S1P Sphingosine-1-Phosphate (S1P) Signaling cluster_G_Proteins_S1P G Proteins cluster_Effectors_S1P Downstream Effectors cluster_Cellular_Response_S1P Cellular Response S1P S1P S1P_Receptors S1P Receptors (S1P1-5) S1P->S1P_Receptors Gq_11_S1P Gq/11 (S1P2/3) S1P_Receptors->Gq_11_S1P Gi_o_S1P Gi/o S1P_Receptors->Gi_o_S1P G12_13_S1P G12/13 (S1P2/3) S1P_Receptors->G12_13_S1P PLC_S1P PLC Gq_11_S1P->PLC_S1P PI3K_Akt_S1P PI3K/Akt Gi_o_S1P->PI3K_Akt_S1P Ras_ERK_S1P Ras/MAPK (ERK) Gi_o_S1P->Ras_ERK_S1P Rac_S1P Rac Gi_o_S1P->Rac_S1P Immune_Cell_Trafficking_S1P Immune Cell Trafficking Gi_o_S1P->Immune_Cell_Trafficking_S1P RhoA_S1P RhoA/ROCK G12_13_S1P->RhoA_S1P Survival_S1P Survival PI3K_Akt_S1P->Survival_S1P Ras_ERK_S1P->Survival_S1P Cytoskeletal_Dynamics_S1P Cytoskeletal Dynamics RhoA_S1P->Cytoskeletal_Dynamics_S1P Migration_S1P Migration Rac_S1P->Migration_S1P

Figure 2: S1P Signaling Pathway

LPC_Signaling cluster_LPC Lysophosphatidylcholine (LPC) Signaling cluster_Effectors_LPC Downstream Effectors cluster_Cellular_Response_LPC Cellular Response LPC LPC LPC_Receptors Putative Receptors (G2A, TLRs) LPC->LPC_Receptors PKC PKC LPC->PKC Modulates MAPK_ERK_LPC MAPK (ERK) LPC_Receptors->MAPK_ERK_LPC NF_kB_LPC NF-κB LPC_Receptors->NF_kB_LPC PKC->MAPK_ERK_LPC Apoptosis_LPC Apoptosis PKC->Apoptosis_LPC Proliferation_LPC Proliferation MAPK_ERK_LPC->Proliferation_LPC Inflammation_LPC Inflammation NF_kB_LPC->Inflammation_LPC

Figure 3: LPC Signaling Pathway

Quantitative Comparison of Signaling Components

The following tables provide a summary of key quantitative data for the signaling pathways of LPA, S1P, and LPC.

Table 1: Receptor Binding Affinities (Kd)
LysophospholipidReceptorLigandKd (nM)Experimental MethodReference
LPA LPA₁18:1 LPA2.08 ± 1.32Free-Solution Assay - Compensated Interferometric Reader (FSA-CIR)[4]
LPA₁16:0 LPA1.69 ± 0.1Free-Solution Assay - Compensated Interferometric Reader (FSA-CIR)[4]
LPA₂18:1 LPA~63.7Radioligand Binding[4]
LPA₄18:1 LPA~99.6Radioligand Binding[4]
LPA₅18:1 LPA~88.6Radioligand Binding[4]
S1P S1P₁S1P~0.02-0.2Radioligand Binding / GTPγS Binding[5]
S1P₂S1P~0.3-1.0Radioligand Binding / GTPγS Binding[5]
S1P₃S1P~0.1-0.5Radioligand Binding / GTPγS Binding[5]
S1P₄S1P~1.0-5.0Radioligand Binding / GTPγS Binding[5]
S1P₅S1P~0.05-0.3Radioligand Binding / GTPγS Binding[5]
LPC G2A16:0 LPCHigh Affinity (qualitative)Radioligand Binding[6]

Note: Kd values can vary depending on the specific ligand isoform, experimental conditions, and cell type used.

Table 2: Potency for Downstream Signaling (EC₅₀)
LysophospholipidSignaling EventCell TypeEC₅₀ (nM)Reference
LPA Calcium Mobilization (LPA₁)Human Lung Fibroblasts~1-10 (for various LPA isoforms)[7]
ERK Phosphorylation (LPA₁)Human Lung Fibroblasts~0.1-1 (for various LPA isoforms)[7]
S1P GTPγS Binding (S1P₁)CHO cells0.39 (for Siponimod, an agonist)
ERK Phosphorylation (S1P₁)CHO cells~1-10[8]
LPC Calcium MobilizationHuman Neuroblastoma SH-SY5Y~10,000-50,000[9]
IFN-γ SecretionHuman PBMC~100-25,000[10]

Note: EC₅₀ values are highly dependent on the specific assay, cell line, and agonist/antagonist used.

Key Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common protocols used to study lysophospholipid signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to its receptor.

  • Objective: To quantify the interaction between a lysophospholipid and its receptor.

  • General Procedure:

    • Membrane Preparation: Isolate cell membranes containing the receptor of interest.

    • Incubation: Incubate the membranes with increasing concentrations of a radiolabeled lysophospholipid (e.g., [³H]LPA or [³²P]S1P).

    • Separation: Separate receptor-bound from free radioligand by rapid filtration.

    • Quantification: Measure the radioactivity retained on the filter to determine the amount of bound ligand.

    • Data Analysis: Perform saturation binding analysis to calculate Kd and Bmax. Competition binding assays can be used to determine the affinity of unlabeled ligands.

Western Blotting for MAPK/ERK Phosphorylation

This technique is used to detect the activation of the MAPK/ERK signaling pathway.

  • Objective: To measure the phosphorylation status of ERK1/2 as an indicator of pathway activation.

  • General Procedure:

    • Cell Treatment: Treat cells with the lysophospholipid of interest for various times and concentrations.

    • Lysis: Lyse the cells to extract total protein.

    • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and a primary antibody for total ERK.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.[2][11]

Rho Activation Assay

This assay measures the activation of the small GTPase RhoA, a key downstream effector of G₁₂/₁₃-coupled receptors.

  • Objective: To quantify the amount of active, GTP-bound RhoA.

  • General Procedure:

    • Cell Treatment: Stimulate cells with the lysophospholipid.

    • Lysis: Lyse cells in a buffer that preserves the GTP-bound state of RhoA.

    • Pull-down: Incubate the cell lysate with a recombinant protein containing the Rho-binding domain (RBD) of a Rho effector (e.g., rhotekin), which specifically binds to GTP-RhoA. This is often coupled to agarose beads.

    • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound RhoA.

    • Detection: Analyze the eluted proteins by Western blotting using a RhoA-specific antibody.

Calcium Imaging

This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i), a common downstream event of Gq-coupled receptor activation.

  • Objective: To visualize and quantify intracellular calcium mobilization in response to lysophospholipid stimulation.

  • General Procedure:

    • Cell Loading: Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulation: Stimulate the cells with the lysophospholipid.

    • Image Acquisition: Acquire fluorescence images over time using a fluorescence microscope.

    • Data Analysis: Analyze the changes in fluorescence intensity to determine the relative changes in [Ca²⁺]i.

Conclusion

The signaling pathways of LPA, S1P, and LPC present a complex and interconnected network that regulates a vast array of cellular functions. While LPA and S1P signal through well-defined families of GPCRs, LPC's mechanisms are more varied. This guide provides a comparative framework for understanding these pathways, highlighting key differences and similarities in their receptors, downstream effectors, and the quantitative aspects of their activation. The provided experimental protocols offer a starting point for researchers aiming to investigate these critical signaling molecules further. A thorough understanding of these pathways is paramount for the development of novel and effective therapies targeting diseases in which lysophospholipid signaling is dysregulated.

References

A Comparative Guide to the Interaction of 1-Palmitoyl-propanediol-3-phosphocholine and Other Lipids in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular structure of phospholipids plays a pivotal role in determining the physicochemical properties of lipid bilayers, which in turn govern the function of cellular membranes and the stability of lipid-based drug delivery systems. While glycerophospholipids are the most abundant and well-studied class of membrane lipids, synthetic phospholipids with altered backbone structures are of growing interest for their potential to modulate membrane characteristics in novel ways.

This guide provides a comparative analysis of 1-Palmitoyl-propanediol-3-phosphocholine (P-PC) , a synthetic phospholipid with a 1,3-propanediol backbone, and its interactions with other key lipid molecules. Due to the limited availability of direct experimental data for P-PC, this comparison is made with its close structural analog, 1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC) , and a common diacyl phospholipid, 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) . The interactions of these lipids with cholesterol, a crucial modulator of membrane properties, are also examined.

This document summarizes key quantitative data from studies on these analogous lipids, outlines the detailed experimental protocols used to characterize lipid interactions, and provides visualizations to illustrate experimental workflows and potential signaling pathways.

Structural Comparison of Phospholipids

The primary structural difference between P-PC, Lyso-PC, and DPPC lies in their backbone and the number of acyl chains. P-PC possesses a 1,3-propanediol backbone, distinguishing it from the glycerol backbone of Lyso-PC and DPPC. Lyso-PC is a lysophospholipid, meaning it has only one acyl chain, while DPPC has two palmitoyl chains. These structural variations are anticipated to influence lipid packing, membrane fluidity, and the nature of interactions with other lipids.

Quantitative Comparison of Lipid Interactions

The following tables summarize key physicochemical properties and interaction parameters for Lyso-PC and DPPC, which can serve as a benchmark for the anticipated properties of P-PC.

Table 1: Physicochemical Properties of Comparative Lipids

Property1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC)1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)This compound (P-PC)
Molecular Weight ( g/mol ) 495.63[1][2][3][4][5]734.04479.6[6]
Backbone sn-Glycerolsn-Glycerol1,3-Propanediol
Acyl Chains 1 (Palmitoyl)2 (Palmitoyl)1 (Palmitoyl)
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) Not typically observed (forms micelles)41 °CData not available
Effect on Membrane Fluidity Increases fluidity (disrupts packing)Decreases fluidity (ordered packing)Hypothesized to increase fluidity

Table 2: Interaction with Cholesterol in Model Membranes

Interaction Parameter1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC)1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)This compound (P-PC)
Effect of Cholesterol on Tm N/ABroadens and eventually abolishes the phase transitionData not available
Formation of Ordered Domains (with Cholesterol) Does not form ordered domains; can disrupt existing domainsForms liquid-ordered (lo) phase domains[7]Hypothesized to be less favorable than with DPPC
Membrane Permeability (in the presence of Cholesterol) Increases permeabilityDecreases permeabilityData not available

Hypothesized Influence of the 1,3-Propanediol Backbone

The substitution of a glycerol backbone with 1,3-propanediol in P-PC is expected to introduce significant changes in its interaction with other lipids:

  • Lipid Packing: The absence of a hydroxyl group at the 2-position of the backbone, present in glycerol, may alter the hydrogen bonding network at the lipid-water interface. This could lead to a different headgroup orientation and spacing between adjacent lipid molecules.

  • Membrane Fluidity: As a single-chain lipid, P-PC is expected to act as a membrane-disrupting agent, similar to Lyso-PC, thereby increasing membrane fluidity. The altered backbone may modulate the extent of this fluidizing effect.

  • Interaction with Cholesterol: The "umbrella model" suggests that the phosphocholine headgroup can shield the hydroxyl group of cholesterol. The different spatial arrangement of the headgroup in P-PC might affect this interaction, potentially influencing the formation of cholesterol-rich domains.

Experimental Protocols

To empirically determine the properties of P-PC and its interactions with other lipids, the following experimental methodologies would be employed.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers.

  • Objective: To determine the gel-to-liquid crystalline phase transition temperature (Tm) and the enthalpy (ΔH) of the transition for liposomes composed of P-PC in the presence and absence of other lipids like cholesterol.

  • Methodology:

    • Prepare multilamellar vesicles (MLVs) by drying a lipid film of the desired composition (e.g., pure P-PC, or P-PC mixed with varying mole fractions of cholesterol) under a stream of nitrogen, followed by hydration with a buffer solution.

    • The lipid dispersion is then subjected to several freeze-thaw cycles to ensure homogeneity.

    • An aliquot of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

    • The sample and reference pans are heated at a constant rate (e.g., 1-2 °C/min) over a defined temperature range.

    • The differential heat flow into the sample relative to the reference is recorded as a function of temperature. The peak of the resulting endotherm corresponds to the Tm.[4][8][9]

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Lipid Film Formation prep2 Hydration & Vortexing prep1->prep2 prep3 Freeze-Thaw Cycles prep2->prep3 dsc1 Loading into DSC Pans prep3->dsc1 dsc2 Heating at Constant Rate dsc1->dsc2 dsc3 Recording Heat Flow dsc2->dsc3 analysis1 Thermogram Generation dsc3->analysis1 analysis2 Determination of Tm and ΔH analysis1->analysis2

DSC Experimental Workflow
Fluorescence Anisotropy

This technique provides information about the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is related to membrane fluidity.

  • Objective: To assess the effect of P-PC on the fluidity of a host lipid membrane and how cholesterol modulates this effect.

  • Methodology:

    • Prepare large unilamellar vesicles (LUVs) of the desired lipid composition.

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes. DPH partitions into the hydrophobic core of the bilayer.[10][11][12]

    • Excite the sample with vertically polarized light at the probe's excitation wavelength.

    • Measure the intensity of the emitted fluorescence parallel (I||) and perpendicular (I⊥) to the plane of the polarized excitation light.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥), where G is an instrumental correction factor.

    • A decrease in anisotropy indicates an increase in membrane fluidity.

Fluorescence_Anisotropy_Workflow start Prepare LUVs with Fluorescent Probe (DPH) excite Excite with Vertically Polarized Light start->excite measure Measure Parallel (I||) and Perpendicular (I⊥) Emission excite->measure calculate Calculate Anisotropy (r) measure->calculate interpret Relate Anisotropy to Membrane Fluidity calculate->interpret

Fluorescence Anisotropy Measurement
Langmuir Monolayer Studies

This method investigates the behavior of lipids at an air-water interface, providing insights into lipid packing and intermolecular interactions.

  • Objective: To determine the molecular area of P-PC and its condensation effect when mixed with cholesterol.

  • Methodology:

    • A Langmuir trough is filled with an aqueous subphase (buffer).

    • A solution of the lipid(s) in a volatile organic solvent is spread onto the surface of the subphase.

    • After solvent evaporation, a lipid monolayer is formed at the air-water interface.

    • The monolayer is compressed by movable barriers, and the surface pressure (π) is measured as a function of the area per molecule (A).

    • The resulting π-A isotherm provides information on the phase behavior and packing of the lipids. A shift to a smaller molecular area in a mixed monolayer compared to the ideal mixing behavior indicates a condensing effect.

Potential Signaling Pathways

Lysophospholipids, such as Lyso-PC, are not only structural components of membranes but can also act as signaling molecules. They can be generated by the action of phospholipase A2 (PLA2) on diacyl phospholipids. It is plausible that P-PC, if formed in a biological context, could participate in similar signaling cascades.

Signaling_Pathway membrane Membrane Phospholipid (e.g., Diacyl-PC) pla2 Phospholipase A2 (PLA2) membrane->pla2 Activation lyso_pc Lysophospholipid (e.g., Lyso-PC / P-PC) pla2->lyso_pc Generates receptor G-Protein Coupled Receptor (GPCR) lyso_pc->receptor Activates downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) receptor->downstream Initiates

References

Decoding the Dichotomy: A Comparative Guide to Saturated and Unsaturated Lysophosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysophosphatidylcholines (LPCs), once considered mere metabolic intermediates, are now recognized as potent signaling molecules with a profound impact on a multitude of cellular processes. The functional diversity of LPCs is intricately linked to the structure of their single fatty acid chain, specifically its length and degree of saturation. This guide provides a comprehensive comparison of the functional differences between saturated and unsaturated LPCs, supported by experimental data and detailed protocols to empower further research in this dynamic field.

Key Functional Distinctions at a Glance

The saturation of the acyl chain in LPCs dictates their three-dimensional structure and, consequently, their biological activity. Saturated LPCs, with their straight, flexible acyl chains, tend to pack more tightly, leading to distinct effects on cell membranes and signaling pathways compared to their unsaturated counterparts, which possess a "kink" in their acyl chain due to the presence of double bonds.

FeatureSaturated Lysophosphatidylcholines (e.g., 16:0, 18:0 LPC)Unsaturated Lysophosphatidylcholines (e.g., 18:1, 18:2, 20:4 LPC)
Membrane Fluidity Decrease membrane fluidity, increase rigidity.Increase membrane fluidity.
Cancer Cell Motility Tend to reduce metastatic potential.Effects are more varied and can be context-dependent.
Inflammatory Signaling Can activate pro-inflammatory pathways (e.g., TLRs). Potent inducers of certain inflammatory responses.Also activate pro-inflammatory pathways, but can have dual (pro- and anti-inflammatory) roles. Often more potent inducers of other specific inflammatory responses.
GPCR Modulation Can act as agonists or antagonists depending on the receptor and acyl chain length.Can also act as agonists or antagonists, with potency and efficacy influenced by the position and number of double bonds.

Quantitative Analysis of Cellular Responses

The functional differences between saturated and unsaturated LPCs are not merely qualitative. Quantitative assays reveal significant disparities in their potency and efficacy in various cellular contexts.

Table 1: Comparative Effects of Saturated and Unsaturated LPCs on Cellular Viability
LPC SpeciesDescriptionCell LineAssayIC50 (µM)Reference
LPC-DHAUnsaturated (22:6)MDA-MB-231 (Breast Cancer)Neutral Red Uptake23.7[1][2][1][2]
PC-DHAUnsaturated (22:6)MDA-MB-231 (Breast Cancer)Neutral Red Uptake67[2][2]

This table highlights the cytotoxic effects of an unsaturated LPC (LPC-DHA) on a cancer cell line, providing a quantitative measure of its potency. Further comparative studies with saturated LPCs are needed to expand this dataset.

Table 2: Differential Induction of Pro-inflammatory Responses
LPC SpeciesDescriptionCell TypeResponseFold Increase vs. ControlReference
16:0 LPCSaturatedHuman Aortic Endothelial Cells (HAEC)Prostacyclin (PGI₂) Production1.4[3]
18:1 LPCMonounsaturatedHuman Aortic Endothelial Cells (HAEC)Prostacyclin (PGI₂) Production3.0[3][3]
20:4 LPCPolyunsaturatedHuman Aortic Endothelial Cells (HAEC)Prostacyclin (PGI₂) Production8.3[3][3]
16:0 LPCSaturatedEndothelial CellsCOX-2 mRNA Expression (at 16h)~61[4]
18:1 LPCMonounsaturatedEndothelial CellsCOX-2 mRNA Expression (at 1h)1.5[4][4]
20:4 LPCPolyunsaturatedEndothelial CellsCOX-2 mRNA Expression (at 24h)~13[4]

This table demonstrates the acyl chain-dependent effects of LPCs on key inflammatory mediators. Unsaturated LPCs, particularly 18:1 and 20:4, are more potent inducers of prostacyclin production, while the saturated 16:0 LPC shows a more robust and sustained induction of COX-2 mRNA.

Signaling Pathways: A Tale of Two Acyl Chains

Saturated and unsaturated LPCs can trigger overlapping yet distinct signaling cascades, primarily through the activation of pattern recognition receptors like Toll-like receptors (TLRs) and potentially through G-protein coupled receptors (GPCRs).

LPC-Induced Inflammatory Signaling

Both saturated and unsaturated LPCs have been shown to activate TLR2 and TLR4, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK/ERK pathways.[5][6][7] However, the kinetics and magnitude of these responses can differ based on the LPC species.

LPC_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Saturated LPC Saturated LPC TLR4 TLR4 Saturated LPC->TLR4 Unsaturated LPC Unsaturated LPC Unsaturated LPC->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKs MAPK Kinases TAK1->MAPKKs IκBα IκBα IKK->IκBα degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits NF-κB_nuc NF-κB NF-κB (p65/p50)->NF-κB_nuc translocates p38 p38 MAPKKs->p38 JNK JNK MAPKKs->JNK ERK ERK MAPKKs->ERK AP-1 AP-1 p38->AP-1 JNK->AP-1 Inflammatory Genes Inflammatory Genes NF-κB_nuc->Inflammatory Genes transcribes AP-1->Inflammatory Genes transcribes

Caption: Generalized LPC signaling via TLR4.

While both LPC types can initiate this cascade, studies suggest that saturated LPCs may lead to a more sustained activation of the NF-κB pathway, whereas unsaturated LPCs can have more complex, sometimes inhibitory, effects on certain downstream targets. For instance, LPC can counteract LPS-induced nitric oxide synthesis by inhibiting NF-κB translocation and MAPK/ERK phosphorylation.[5]

Experimental Protocols

To facilitate further investigation into the distinct roles of saturated and unsaturated LPCs, we provide detailed methodologies for key experiments.

Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

This protocol allows for the quantitative assessment of membrane fluidity in live cells or artificial liposomes upon treatment with different LPC species. Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which changes with membrane lipid packing.

Materials:

  • Cells or liposomes of interest

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • LPC species (e.g., 16:0 LPC, 18:1 LPC)

  • Phosphate-buffered saline (PBS)

  • Microplate reader with fluorescence intensity capabilities or a fluorescence microscope

Procedure:

  • Cell/Liposome Preparation:

    • For cells, seed them in a suitable plate (e.g., 96-well black, clear-bottom plate) and culture to the desired confluency.

    • For liposomes, prepare them according to standard protocols.[8]

  • Laurdan Staining:

    • Prepare a stock solution of Laurdan (e.g., 1 mM in DMSO).

    • Dilute the Laurdan stock solution in PBS to a final working concentration (e.g., 5-10 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the Laurdan working solution to the cells or liposomes and incubate at 37°C for 30-60 minutes, protected from light.

  • LPC Treatment:

    • Prepare stock solutions of the desired saturated and unsaturated LPCs.

    • After Laurdan staining, wash the cells/liposomes with PBS to remove excess dye.

    • Add fresh PBS or appropriate buffer containing the desired concentrations of LPCs to the wells. Include a vehicle control (e.g., buffer with the same concentration of solvent used for LPC stocks).

    • Incubate for the desired time (e.g., 15-60 minutes) at 37°C.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorescence reader/microscope to ~350 nm.

    • Measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of the gel phase, more ordered) and ~490 nm (characteristic of the liquid-crystalline phase, more fluid).[9][10]

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) value for each well using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

    • A higher GP value indicates lower membrane fluidity (more ordered), while a lower GP value indicates higher membrane fluidity (more disordered).[9]

  • Data Analysis:

    • Compare the GP values of cells/liposomes treated with saturated LPCs, unsaturated LPCs, and the vehicle control.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Caption: Workflow for Laurdan GP membrane fluidity assay.

Calcium Mobilization Assay for GPCR Activation

This protocol is designed to measure changes in intracellular calcium levels in response to LPC stimulation, which is a common downstream event for Gq-coupled GPCRs.

Materials:

  • Cells expressing the GPCR of interest (e.g., HEK293 cells)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • LPC species (e.g., 16:0 LPC, 18:1 LPC)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating:

    • Seed cells in a 96- or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in HBSS/HEPES buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Remove the culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Assay Preparation:

    • Prepare a compound plate containing different concentrations of saturated and unsaturated LPCs in HBSS/HEPES buffer. Include a vehicle control.

  • Calcium Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

    • Establish a baseline fluorescence reading for a few seconds.

    • Program the instrument to add the LPC solutions from the compound plate to the cell plate.

    • Continue recording the fluorescence intensity for several minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.

    • Calculate the response magnitude (e.g., peak fluorescence - baseline fluorescence).

    • Generate dose-response curves by plotting the response magnitude against the LPC concentration.

    • Determine the EC50 values for each LPC species to compare their potencies.

Caption: Workflow for a calcium mobilization assay.

Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic potential of different LPC species by measuring their ability to induce cell migration through a porous membrane.

Materials:

  • Transwell inserts with appropriate pore size for the cell type

  • Cell culture plates (e.g., 24-well)

  • Cells of interest (e.g., cancer cells, immune cells)

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., serum, growth factors, or LPCs)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol, crystal violet)

  • Microscope

Procedure:

  • Assay Setup:

    • Place the Transwell inserts into the wells of the culture plate.

    • Add the chemoattractant-containing medium (or medium with different LPC species) to the lower chamber.

    • In the upper chamber of the insert, add a suspension of cells in serum-free medium.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration to occur (this time will vary depending on the cell type and chemoattractant).

  • Removal of Non-migrated Cells:

    • Carefully remove the Transwell inserts from the plate.

    • Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate through the membrane.

  • Fixation and Staining:

    • Fix the cells that have migrated to the underside of the membrane by immersing the insert in methanol for 10-15 minutes.

    • Stain the fixed cells by immersing the insert in a crystal violet solution for 10-20 minutes.

  • Cell Counting:

    • Gently wash the inserts in water to remove excess stain.

    • Allow the inserts to air dry.

    • Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Compare the number of migrated cells in response to saturated LPCs, unsaturated LPCs, and the control.

    • Statistical analysis should be performed to determine the significance of the differences.

Caption: Workflow for a transwell migration assay.

Conclusion

The functional landscape of lysophosphatidylcholines is remarkably diverse and exquisitely sensitive to the saturation of their acyl chain. Saturated and unsaturated LPCs exhibit distinct effects on fundamental cellular properties such as membrane fluidity and engage signaling pathways with differing potencies and outcomes. This guide provides a foundational understanding of these differences, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers dedicated to unraveling the complex roles of these fascinating lipid molecules in health and disease, ultimately paving the way for novel therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of 1-Palmitoyl-propanediol-3-phosphocholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Palmitoyl-propanediol-3-phosphocholine should be treated as a chemical waste product and disposed of through a licensed chemical destruction facility. Incineration is the preferred method of disposal. Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory waste.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

Step-by-Step Disposal Protocol

Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All disposal procedures should be conducted in a well-ventilated area, such as a fume hood.

1. Waste Identification and Segregation:

  • Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, must be collected in a dedicated, clearly labeled, and sealed waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound Waste." Include the date of accumulation.

  • Waste Segregation: Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

2. Spill Management:

  • In the event of a spill, cordon off the area to prevent exposure.

  • For small spills, use an absorbent material, such as vermiculite or sand, to contain the substance.

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

3. Container Management:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, in accordance with local regulations.

4. Final Disposal:

  • Primary Recommendation: The primary and recommended method for the final disposal of this compound waste is through a licensed and certified hazardous waste disposal company.

  • Incineration: Controlled incineration is the preferred destruction method. This process should be carried out in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts.

Incineration Parameters for Organic Compounds

The following table summarizes general operational parameters for the effective incineration of organic chemical waste. Specific conditions for this compound should be determined by the licensed disposal facility but will likely fall within these ranges.

ParameterRecommended ValueRationale
Temperature 850°C - 1200°CEnsures complete thermal decomposition of the organic molecule.
Residence Time > 2 secondsProvides sufficient time for the combustion reactions to go to completion.
Excess Air 50% - 150%Ensures sufficient oxygen for complete combustion and minimizes the formation of products of incomplete combustion like carbon monoxide.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Spill & Container Management cluster_2 Final Disposal Start Start Waste_Generated This compound Waste Generated Start->Waste_Generated Segregate_Waste Segregate into Designated Hazardous Waste Container Waste_Generated->Segregate_Waste Label_Container Label Container Correctly Segregate_Waste->Label_Container Spill_Occurs Spill Occurs? Label_Container->Spill_Occurs Clean_Spill Clean Spill per Protocol & Collect Waste Spill_Occurs->Clean_Spill Yes Empty_Container Empty Container? Spill_Occurs->Empty_Container No Clean_Spill->Empty_Container Triple_Rinse Triple-Rinse Container & Collect Rinsate Empty_Container->Triple_Rinse Yes Store_Waste Store Waste Securely for Pickup Empty_Container->Store_Waste No Triple_Rinse->Store_Waste Arrange_Pickup Arrange Pickup by Licensed Waste Vendor Store_Waste->Arrange_Pickup Incineration Controlled Incineration Arrange_Pickup->Incineration End End Incineration->End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Palmitoyl-propanediol-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Palmitoyl-propanediol-3-phosphocholine (CAS Number: 68124-68-5). It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

While the specific hazards of this compound have not been fully classified, it is imperative to follow standard laboratory safety protocols to minimize exposure and ensure personal safety.[1] The recommended PPE is detailed below.

Protective EquipmentSpecification and Use
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] In general, work in a well-ventilated area to avoid the formation of dust and aerosols.[1]
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it should be worn.[1] Gloves must be inspected prior to use.[1] Wash and dry hands after handling.[1]
Body Protection Wear fire/flame resistant and impervious clothing.[1] A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1][2]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Handling and Storage:

  • Handle the substance in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep away from foodstuff containers or incompatible materials.[1]

Accidental Release Measures:

  • In case of a spill, ensure adequate ventilation and remove all sources of ignition.[1]

  • Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

  • Use personal protective equipment, including chemical-impermeable gloves and safety goggles.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Do not let the chemical enter drains, and discharge into the environment must be avoided.[1]

  • Collect the spilled material and arrange for disposal in suitable, closed containers.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

First Aid Procedures:

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan:

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1] Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare well-ventilated workspace prep1->prep2 handle1 Retrieve from storage prep2->handle1 handle2 Weigh/measure handle1->handle2 handle3 Use in experiment handle2->handle3 clean1 Decontaminate workspace handle3->clean1 clean2 Segregate waste clean1->clean2 clean3 Dispose of waste per regulations clean2->clean3

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Palmitoyl-propanediol-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-Palmitoyl-propanediol-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.